N,N-Dimethyl-2'-O-methylcytidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c1-14(2)8-4-5-15(12(18)13-8)11-10(19-3)9(17)7(6-16)20-11/h4-5,7,9-11,16-17H,6H2,1-3H3/t7-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCJCYSSTXNUED-QCNRFFRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187801 | |
| Record name | N(4),N(4),O(2')-Trimethylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34218-81-0 | |
| Record name | N(4), N(4), O(2')-trimethylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034218810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4),N(4),O(2')-Trimethylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Role of N(4),N(4),O(2')-trimethylcytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N(4),N(4),O(2')-trimethylcytidine, a post-transcriptionally modified nucleoside found in the ribosomal RNA of eubacteria, plays a critical role in maintaining the fidelity of protein synthesis. This technical guide provides a comprehensive overview of its biological function, biosynthesis, and the experimental methodologies used for its characterization. Quantitative data on its impact on translation is presented, along with detailed protocols for relevant enzymatic assays. Visual diagrams of its biosynthetic pathway and functional role are included to facilitate a deeper understanding of its molecular mechanisms.
Introduction
Post-transcriptional modifications of ribosomal RNA (rRNA) are crucial for the fine-tuning of ribosome structure and function. One such modification is the sequential methylation of cytidine at position 1402 of the 16S rRNA in Escherichia coli and other eubacteria, resulting in N(4),N(4),O(2')-trimethylcytidine (m⁴Cm). This modification is strategically located within the P-site of the small ribosomal subunit's decoding center. Its presence is not essential for viability but serves to enhance the accuracy of translation, particularly in start codon selection and stop codon read-through. Furthermore, the enzymes responsible for this modification have been implicated in bacterial virulence and resistance to oxidative stress, making them potential targets for novel antimicrobial drug development.
Biosynthesis of N(4),N(4),O(2')-trimethylcytidine
The formation of N(4),N(4),O(2')-trimethylcytidine at position 1402 of the 16S rRNA is a two-step enzymatic process that occurs late in the assembly of the 30S ribosomal subunit. The enzymes responsible are the S-adenosyl-L-methionine (SAM)-dependent methyltransferases RsmH and RsmI.[1][2][3]
-
N⁴-methylation by RsmH: The enzyme RsmH (formerly known as MraW) first catalyzes the transfer of a methyl group from SAM to the N4 position of cytidine 1402.[1][2]
-
2'-O-methylation by RsmI: Subsequently, the enzyme RsmI (formerly known as YraL) recognizes the m⁴C1402 intermediate and transfers a methyl group from SAM to the 2'-hydroxyl group of the ribose sugar.[1][2][3]
Both enzymes require the context of the assembled 30S subunit and are not active on naked 16S rRNA or fully assembled 70S ribosomes.[1][2]
Biological Function
The N(4),N(4),O(2')-trimethylcytidine modification at position 1402 is located in the P-site of the ribosomal decoding center and makes direct contact with the mRNA codon.[2][4] This strategic placement allows it to influence the codon-anticodon interaction and enhance the fidelity of translation.
Key functions include:
-
Increased Decoding Fidelity: The lack of the N⁴-methylation of C1402 leads to an increased efficiency of non-AUG initiation and a decreased rate of UGA stop codon read-through. This suggests that the modification helps to fine-tune the P-site's structure for accurate start codon selection and termination.[1][2]
-
Resistance to Oxidative Stress: In Staphylococcus aureus, the deletion of either rsmH or rsmI results in increased sensitivity to oxidative stress. The double-knockout strain exhibits decreased translational fidelity specifically under oxidative stress conditions.
-
Virulence: The rsmH and rsmI genes have been identified as novel virulence factors in S. aureus. Their deletion attenuates the bacterium's virulence in a silkworm infection model.
References
- 1. Variance in translational fidelity of different bacterial species is affected by pseudouridines in the tRNA anticodon stem-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural Insights into the Methylation of C1402 in 16S rRNA by Methyltransferase RsmI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of N(4),N(4)-dimethylcytidine in Archaeal Ribosomes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the recently characterized N(4),N(4)-dimethylcytidine (m⁴₂C) modification in the ribosomal RNA (rRNA) of archaea, particularly in hyperthermophilic species. While the initial query specified N(4),N(4),O(2')-trimethylcytidine, current scientific literature prominently features the discovery and functional significance of m⁴₂C in archaea. This guide will focus on this well-documented modification, its role in organismal survival under extreme conditions, its biosynthesis, and the experimental methodologies used for its characterization.
Introduction to N(4),N(4)-dimethylcytidine (m⁴₂C) in Archaea
Post-transcriptional modifications of RNA are crucial for regulating gene expression and ensuring the proper functioning of the translational machinery. In hyperthermophilic archaea, which thrive in high-temperature environments, these modifications are particularly vital for maintaining the structural integrity and function of RNA molecules. A significant recent discovery in this field is the identification of N(4),N(4)-dimethylcytidine (m⁴₂C) at the universally conserved C918 position within helix 31 of the 16S rRNA in the archaeal ribosome[1][2][3]. This modification has been shown to be critical for growth at extremely high temperatures, highlighting its role in ribosomal stabilization and translation fidelity[1][2][3].
The presence of m⁴₂C is not limited to archaea, as the phylogenetic distribution of its synthase family suggests it is biologically relevant across all three domains of life[1][2]. Its discovery has expanded our understanding of the "epitranscriptome," the collection of all RNA modifications, and its importance in cellular adaptation to environmental stress[3].
Biosynthesis of m⁴₂C
The synthesis of m⁴₂C is catalyzed by a unique class of RNA methyltransferases that contain a Rossman-fold domain[1][2]. A key characteristic of this enzyme is its substrate specificity: it exclusively targets intact ribosomes, indicating that the modification is a late-stage event in ribosome assembly[1][2].
In the hyperthermophilic archaeon Thermococcus kodakarensis, the enzyme responsible for generating m⁴₂C at position C918 of the 16S rRNA is encoded by the gene TK2045[3]. Deletion of this gene results in the complete absence of the m⁴₂C modification at this site, confirming its role as the dedicated "writer" enzyme[3].
References
An In-depth Technical Guide to N(4),N4,O(2')-trimethylcytidine: A Putative Modified Nucleoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(4),N4,O(2')-trimethylcytidine (m4,4,2'OmC) is a modified ribonucleoside. While its presence and biological functions are not as extensively characterized as other cytidine modifications like N4-methylcytidine (m4C) or N4,N4-dimethylcytidine (m42C), its chemical structure suggests potential roles in modulating RNA structure and function. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of m4,4,2'OmC and presents a putative framework for its investigation based on established methodologies for related modified nucleosides.
This document is intended for researchers in the fields of epitranscriptomics, RNA biology, and drug development who are interested in exploring the landscape of rare and uncharacterized RNA modifications. Given the nascent stage of research into m4,4,2'OmC, this guide emphasizes experimental strategies to elucidate its biological significance.
Chemical and Physical Properties
The fundamental properties of N(4),N4,O(2')-trimethylcytidine are summarized in the table below. These data are essential for its synthesis, purification, and detection.
| Property | Value | Reference |
| Chemical Formula | C12H19N3O5 | [1] |
| Molecular Weight | 285.3 g/mol | [1] |
| CAS Number | 34218-81-0 | [1] |
| Canonical SMILES | CN(C)C1=NC(=O)N(C=C1)[C@H]2--INVALID-LINK--CO)O">C@@HOC | [1] |
| Storage Conditions | 2°C - 8°C | [1] |
Putative Biological Significance and Occurrence
While direct evidence for the biological role of N(4),N4,O(2')-trimethylcytidine is currently lacking in the scientific literature, we can infer its potential functions and locations based on the well-documented roles of structurally similar modified nucleosides.
Inferred Roles in RNA Structure and Function
The triple methylation of m4,4,2'OmC—two on the exocyclic amine (N4) and one on the ribose (2'-O)—suggests a significant impact on RNA structure and stability.
-
Increased Thermal Stability: The 2'-O-methylation is a common modification in ribosomal RNA (rRNA) and transfer RNA (tRNA) of thermophilic organisms, where it contributes to the conformational rigidity and thermal stabilization of RNA at high temperatures. The N4,N4-dimethylation also contributes to structural stability. Therefore, it is plausible that m4,4,2'OmC plays a crucial role in maintaining RNA integrity in extremophiles.
-
Modulation of Base Pairing: N4,N4-dimethylcytidine (m42C) has been shown to disrupt standard Watson-Crick base pairing with guanosine, leading to a wobble-like conformation.[2] This alteration in base pairing can have profound effects on codon recognition and translation fidelity. The presence of the N4,N4-dimethyl group in m4,4,2'OmC suggests it may similarly alter base-pairing interactions.
-
Resistance to Nuclease Degradation: The 2'-O-methylation can confer resistance to degradation by certain ribonucleases, thereby increasing the half-life of the RNA molecule.
Potential Occurrence
Based on the distribution of related modifications, m4,4,2'OmC may be present in:
-
Archaeal RNA: Hyperthermophilic archaea are known to possess a variety of RNA modifications that enhance stability at extreme temperatures. Given that N4-acetyl-2'-O-methylcytidine (ac4Cm) is found in the tRNA of these organisms, it is conceivable that m4,4,2'OmC also exists in this domain of life.[3]
-
Ribosomal RNA: A significant number of modified nucleosides are located in functionally important regions of the ribosome. For instance, N4,N4-dimethylcytidine (m42C) has been identified in the 16S rRNA of the archaeon Thermococcus kodakarensis.[4][5] It is possible that m4,4,2'OmC is also present in the rRNA of certain organisms, where it could influence ribosome biogenesis and function.
-
Mitochondrial RNA: Human mitochondrial rRNA is known to contain N4-methylcytidine (m4C).[6] The machinery for cytidine methylation exists within mitochondria, suggesting that further modified versions like m4,4,2'OmC could potentially be found in this organelle.
Experimental Protocols
The following sections detail proposed methodologies for the detection, synthesis, and functional analysis of N(4),N4,O(2')-trimethylcytidine. These protocols are based on established techniques for other modified nucleosides and are intended to serve as a starting point for investigation.
Detection and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and quantitative analysis of modified nucleosides in RNA.
4.1.1 Sample Preparation
-
Isolate total RNA from the biological sample of interest using a standard protocol (e.g., TRIzol extraction).
-
Digest the purified RNA to single nucleosides using a mixture of nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.
-
Purify the resulting nucleoside mixture using a solid-phase extraction (SPE) cartridge to remove salts and enzymes.
-
Resuspend the purified nucleosides in a buffer compatible with mass spectrometry (e.g., 10 mM ammonium acetate in water).
4.1.2 LC-MS/MS Analysis
-
Inject the nucleoside mixture onto a reverse-phase HPLC column (e.g., C18) and separate the nucleosides using a gradient of an aqueous mobile phase (e.g., 10 mM ammonium acetate) and an organic mobile phase (e.g., acetonitrile).
-
Couple the HPLC effluent to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor for the specific precursor-to-product ion transition for m4,4,2'OmC. The precursor ion will be the protonated molecule [M+H]+ at m/z 286.3. The major product ion is expected to be the corresponding base, N4,N4-dimethylcytosine, at m/z 140.1, resulting from the cleavage of the glycosidic bond.
-
Quantify the amount of m4,4,2'OmC by comparing the peak area to a standard curve generated using a commercially available N(4),N4,O(2')-trimethylcytidine standard.[1]
Hypothetical Fragmentation Pattern of m4,4,2'OmC
References
- 1. N4,N4,2’-O-Trimethylcytidine | 34218-81-0 | FT144591 [biosynth.com]
- 2. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA Modifications [labome.com]
- 5. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
In-Depth Technical Guide to the Structural Properties of N(4),N4,O(2')-trimethylcytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
N(4),N4,O(2')-trimethylcytidine is a derivative of the pyrimidine nucleoside cytidine, characterized by the addition of three methyl groups: two at the exocyclic amine (N4) and one at the 2'-hydroxyl group of the ribose sugar.
Table 1: Physicochemical Properties of N(4),N4,O(2')-trimethylcytidine
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₉N₃O₅ | [1] |
| Molecular Weight | 285.3 g/mol | [1] |
| CAS Number | 34218-81-0 | [1] |
| SMILES | CN(C)C1=NC(=O)N(C=C1)[C@H]2--INVALID-LINK--CO)O">C@@HOC | [1] |
Note: Experimental data on properties such as melting point, boiling point, and solubility are not currently available in the surveyed literature.
Synthesis
A facile synthesis of N(4),N4,O(2')-trimethylcytidine has been described starting from a readily accessible precursor, 3',5'-O-bis-protected O4-(2-nitrophenyl)uridine.[2] This method provides a viable pathway for obtaining the compound for research and development purposes. The synthesis of the closely related N4,N4-dimethylcytidine (m42C) phosphoramidite has also been detailed, which involves the protection of the hydroxyl groups of the ribose, followed by the dimethylation of the exocyclic amine of cytidine.[3]
Conceptual Synthesis Workflow
The synthesis of modified nucleosides like N(4),N4,O(2')-trimethylcytidine typically involves a multi-step process to ensure regioselectivity of the modifications. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic pathway for modified cytidines.
Structural Characterization
Detailed crystallographic or NMR spectroscopic data for N(4),N4,O(2')-trimethylcytidine are not currently available in public repositories. However, the structural properties of related modified nucleosides can provide valuable insights.
Insights from Related Compounds
Studies on N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) in RNA duplexes have been conducted using X-ray crystallography and NMR spectroscopy.[4] These studies reveal how N4-methylation affects base pairing and local conformation. For instance, N4-acetylation in N4-acetyl-2′-O-methylcytidine has been shown to stabilize the C3′-endo conformation of the ribose ring.[5] It is plausible that the trimethylation in N(4),N4,O(2')-trimethylcytidine would similarly influence the sugar pucker and the rotational freedom around the N4-C4 bond.
Experimental Protocols for Structural Analysis
To obtain crystal structure data, the following general protocol would be employed:
-
Crystallization: N(4),N4,O(2')-trimethylcytidine would be dissolved in a suitable solvent and subjected to various crystallization screening conditions (e.g., vapor diffusion, slow evaporation).
-
Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with X-rays. Diffraction data would be collected using a diffractometer.
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson synthesis and refined to yield atomic coordinates, bond lengths, and bond angles.
A comprehensive NMR analysis would involve:
-
Sample Preparation: A sample of N(4),N4,O(2')-trimethylcytidine would be dissolved in a deuterated solvent (e.g., DMSO-d6, D₂O).
-
1D NMR: ¹H and ¹³C NMR spectra would be acquired to identify the chemical shifts of all protons and carbons.
-
2D NMR: A suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) would be performed to establish through-bond and through-space correlations, allowing for the unambiguous assignment of all signals and providing information on the solution-state conformation.
Biological Activity and Potential Mechanisms of Action
N(4),N4,O(2')-trimethylcytidine has been identified as a novel nucleoside with potential as an anticancer and antiviral agent through the inhibition of DNA synthesis.[1] The mechanisms of action for such modified nucleosides often involve their intracellular conversion to the corresponding triphosphate, which can then interfere with nucleic acid metabolism.
Anticancer Activity
Modified cytidine analogues can exert their anticancer effects through several mechanisms:
-
Inhibition of DNA Synthesis: After conversion to the triphosphate form, the analogue can be incorporated into the growing DNA chain by DNA polymerases. This can lead to chain termination or the induction of strand breaks, ultimately triggering apoptosis.[6]
-
Inhibition of RNA Synthesis: The analogue can also be incorporated into RNA, interfering with its function.[7]
-
Inhibition of Nucleotide Metabolism: The modified nucleoside or its metabolites can inhibit key enzymes involved in the de novo synthesis of nucleosides and nucleotides.[6]
Caption: Putative mechanism of anticancer activity.
Antiviral Activity
The antiviral mechanism of many nucleoside analogues relies on their ability to be recognized by viral polymerases.[8]
-
Viral Genome Mutagenesis: The triphosphate form of the analogue can be incorporated into the replicating viral genome. The modified base may then act as a mutagen, causing mispairing in subsequent rounds of replication, leading to an "error catastrophe" and loss of viral viability.[8][9]
-
Chain Termination: Incorporation of the analogue can lead to the termination of the growing viral nucleic acid chain.[10]
Caption: Putative mechanism of antiviral activity.
Conclusion and Future Directions
N(4),N4,O(2')-trimethylcytidine represents a promising scaffold for the development of novel therapeutic agents. While its basic chemical identity is established, a significant gap exists in the detailed experimental characterization of its three-dimensional structure and physicochemical properties. Future research should prioritize obtaining high-resolution crystal structures and comprehensive NMR data to enable a deeper understanding of its structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific cellular and viral targets and pathways affected by this compound, which will be crucial for its advancement as a clinical candidate.
References
- 1. N4,N4,2’-O-Trimethylcytidine | 34218-81-0 | FT144591 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of sugar‐modified cytosine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (RX-3117; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative N(4),N(4),O(2')-trimethylcytidine (m⁴,⁴,²'OC) Modification in Ribosomal RNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge and experimental methodologies relevant to the study of cytidine modifications in ribosomal RNA (rRNA), with a specific focus on the potential existence and characterization of N(4),N(4),O(2')-trimethylcytidine (m⁴,⁴,²'OC). As of this writing, m⁴,⁴,²'OC has not been identified in native rRNA. This document, therefore, serves as a roadmap for researchers aiming to explore this novel modification, drawing upon established techniques for analyzing its constituent modifications: N(4),N(4)-dimethylcytidine (m⁴₂C) and 2'-O-methylation (2'-O-Me).
Introduction to Cytidine Modifications in rRNA
Ribosomal RNA is a scaffold for the ribosome and plays a crucial catalytic role in protein synthesis. Its function is finely tuned by a complex landscape of post-transcriptional modifications.[1] These modifications, particularly those in functionally critical regions like the peptidyl transferase center and the decoding site, are vital for ribosome biogenesis, stability, and translational fidelity.[1][2] Among the over 150 known RNA modifications, methylated cytidines are a significant class. This guide will focus on the methodologies required to identify and characterize a putative triple-methylated cytidine, m⁴,⁴,²'OC, by leveraging our understanding of m⁴₂C and 2'-O-Me.
The Constituent Modifications: A Review
N(4),N(4)-dimethylcytidine (m⁴₂C)
A recently discovered modification, N(4),N(4)-dimethylcytidine, has been identified in the 16S rRNA of hyperthermophilic archaea, specifically at the universally conserved C918 position in Thermococcus kodakarensis. This modification is crucial for efficient protein synthesis at high temperatures, suggesting a role in stabilizing the ribosome structure.[3]
Biosynthesis: m⁴₂C is synthesized by a unique family of S-adenosyl-L-methionine (SAM)-dependent RNA methyltransferases that act on intact ribosomal subunits. In T. kodakarensis, the enzyme TK2045 has been identified as the m⁴₂C synthase.
2'-O-methylation (2'-O-Me)
2'-O-methylation is one of the most abundant modifications in eukaryotic rRNA, with over 100 sites identified in human ribosomes.[4][5] It is known to protect RNA from hydrolysis and to influence the local conformation of the ribose-phosphate backbone.[6]
Biosynthesis: In eukaryotes, the vast majority of rRNA 2'-O-methylations are installed by a ribonucleoprotein complex (snoRNP) composed of a C/D box small nucleolar RNA (snoRNA) and the methyltransferase Fibrillarin.[6] The snoRNA acts as a guide, bringing the enzymatic machinery to the correct nucleotide in the rRNA sequence.
Quantitative Data on Constituent Modifications
The stoichiometry of rRNA modifications can be dynamic, leading to a population of heterogeneous ribosomes within the cell. This "specialized ribosome" hypothesis suggests that ribosomes with different modification patterns may have distinct translational preferences.[4][7]
Table 1: Quantitative Data for N(4),N(4)-dimethylcytidine (m⁴₂C) in Archaeal 16S rRNA
| Organism | rRNA Position | Stoichiometry | Condition | Reference |
| Thermococcus kodakarensis | C918 | Near-stoichiometric | Exponential growth at 85°C | [3] |
| Thermococcus kodakarensis (ΔTK2045) | C918 | Absent | Exponential growth at 85°C | [3] |
Table 2: Stoichiometry of Selected 2'-O-Methylation Sites in Human rRNA
| rRNA | Position | Guide snoRNA | Methylation Level (HeLa cells) | Variability | Reference |
| 18S | A647 | SNORD50 | >90% | Stable | [4] |
| 18S | C174 | SNORD45C | ~70-80% | Variable | [4] |
| 28S | U3904 | SNORD52 | ~50-60% | Variable | [4][8] |
| 28S | C2338 | SNORD24 | ~80-90% | Low Variable | [4] |
| 28S | C2352 | SNORD24 | ~30-50% | Highly Variable | [4] |
Experimental Protocols for the Identification and Characterization of m⁴,⁴,²'OC
The identification of the novel m⁴,⁴,²'OC modification would require a multi-pronged approach, combining techniques sensitive to both the base and sugar modifications.
RNA Isolation and Ribosome Purification
High-quality, intact rRNA is a prerequisite for any modification analysis.
-
Cell Lysis: Lyse cells in a buffer containing non-ionic detergents and RNase inhibitors.
-
Ribosome Pelletting: Pellet ribosomes by ultracentrifugation through a sucrose cushion.
-
rRNA Extraction: Extract total RNA from purified ribosomes using phenol-chloroform extraction or a commercial kit.
-
Quality Control: Assess rRNA integrity using a Bioanalyzer or equivalent.
Mass Spectrometry for Unambiguous Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying novel RNA modifications.
-
RNA Digestion: Digest purified rRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
LC Separation: Separate the nucleosides using reversed-phase liquid chromatography.
-
MS Analysis:
-
Full Scan MS: Identify ions with the predicted mass-to-charge ratio (m/z) of protonated m⁴,⁴,²'OC.
-
Tandem MS (MS/MS): Isolate the candidate ion and subject it to collision-induced dissociation (CID). The fragmentation pattern should be consistent with the loss of the ribose moiety and characteristic fragments of the trimethylated cytosine base.[9] Higher-energy collisional dissociation (HCD) can provide additional fragmentation information to distinguish isomers.[10]
-
Sequencing-Based Methods for Localization
This method exploits the resistance of the phosphodiester bond 3' to a 2'-O-methylated nucleotide to alkaline hydrolysis.
-
Alkaline Fragmentation: Randomly fragment the rRNA under controlled alkaline conditions.
-
Library Preparation: Ligate adapters to the 5' and 3' ends of the RNA fragments and perform reverse transcription followed by PCR amplification.
-
High-Throughput Sequencing: Sequence the resulting cDNA library.
-
Data Analysis: Map the sequencing reads to the reference rRNA sequence. A gap in the distribution of 5' and 3' read ends indicates the position of a 2'-O-methylated nucleotide.[1][11]
Bisulfite treatment deaminates unmodified cytosine to uracil, while some modified cytosines, including m⁴₂C, are resistant.[12][13]
-
Bisulfite Treatment: Treat rRNA with sodium bisulfite.
-
Reverse Transcription and PCR: Reverse transcribe the treated RNA and amplify the region of interest. Unmodified cytosines will be read as thymines.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Compare the sequence to an untreated control. Cytosines that remain as cytosines are potential sites of modification.[3]
Primer Extension Assay for Site-Specific Validation
This method can validate the presence of a 2'-O-methylation at a specific site.
-
Primer Design: Design a DNA primer that anneals downstream of the putative modification site.
-
Reverse Transcription: Perform reverse transcription at low dNTP concentrations. Reverse transcriptase tends to pause or stop at a 2'-O-methylated nucleotide under these conditions.[14][15]
-
Gel Electrophoresis: Analyze the cDNA products on a denaturing polyacrylamide gel. A band corresponding to the size of the prematurely terminated product indicates the presence of the modification.
In Vitro Reconstitution for Functional Analysis
To study the functional impact of m⁴,⁴,²'OC, an in vitro system with reconstituted ribosomes can be employed.
-
Prepare Components:
-
Synthesize a fragment of rRNA containing the desired modification.
-
Purify ribosomal proteins from a strain lacking the corresponding modification enzyme(s).
-
Use in vitro transcribed, unmodified rRNA as a control.
-
-
Ribosome Reconstitution: Assemble ribosomal subunits in vitro by incubating the rRNA and ribosomal proteins under specific temperature and buffer conditions.[16][17]
-
Functional Assays: Assess the activity of the reconstituted ribosomes in in vitro translation assays, measuring parameters like translation fidelity and efficiency.
Signaling Pathways and Logical Relationships
While direct signaling pathways involving rRNA modifications are not well-defined, the biosynthesis of these modifications is tightly linked to ribosome biogenesis and cellular metabolic state.
Biosynthesis of N(4),N(4)-dimethylcytidine
The biosynthesis of m⁴₂C is a stand-alone enzymatic process that occurs on the assembled ribosome.
Caption: Biosynthesis of N(4),N(4)-dimethylcytidine (m⁴₂C) in archaeal rRNA.
Eukaryotic 2'-O-methylation Pathway
In eukaryotes, 2'-O-methylation is guided by snoRNAs.
Caption: SnoRNA-guided 2'-O-methylation of eukaryotic rRNA.
Experimental Workflow for m⁴,⁴,²'OC Discovery
A logical workflow for the discovery and characterization of m⁴,⁴,²'OC is outlined below.
Caption: Proposed workflow for the discovery and analysis of m⁴,⁴,²'OC.
Potential Roles and Implications for Drug Development
Given the roles of its constituent modifications, m⁴,⁴,²'OC, if it exists, could have significant functional implications:
-
Enhanced Ribosome Stability: The combination of N(4)-dimethylation and 2'-O-methylation could provide enhanced structural rigidity to rRNA, which may be important under cellular stress conditions.
-
Modulation of Translation: By altering the local structure of key ribosomal regions, this modification could influence translation fidelity, efficiency, and the selection of specific mRNAs for translation.
-
Disease Biomarker: Aberrant levels of rRNA modifications have been linked to various diseases, including cancer.[18] If m⁴,⁴,²'OC levels are altered in disease states, it could serve as a valuable biomarker.
-
Therapeutic Target: The enzymes responsible for installing this modification would represent novel targets for therapeutic intervention. Inhibiting these enzymes could modulate ribosome function and potentially be effective in treating diseases characterized by dysregulated translation.
Conclusion
The search for novel RNA modifications like N(4),N(4),O(2')-trimethylcytidine is an exciting frontier in epitranscriptomics. While its existence is currently hypothetical, the tools and methodologies to identify and characterize such a modification are largely in place. This technical guide provides a framework for researchers to embark on this discovery process, with the ultimate goal of understanding its potential role in ribosome function, human health, and disease. The insights gained from such studies could pave the way for novel diagnostic and therapeutic strategies.
References
- 1. RiboMeth-seq: Profiling of 2'-O-Me in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Constitutive and variable 2’-O-methylation (Nm) in human ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Collision-induced dissociation of cytidine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 12. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bisulfite sequencing protocol displays both 5-methylcytosine and N4-methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Primer extension assay to detect 2′-O-methylation of RNA [bio-protocol.org]
- 16. embopress.org [embopress.org]
- 17. In vitro integration of ribosomal RNA synthesis, ribosome assembly, and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Potential Enzymatic Synthesis of N(4),N4,O(2')-trimethylcytidine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The modified nucleoside N(4),N4,O(2')-trimethylcytidine holds significant interest for therapeutic and research applications due to the known roles of N4,N4-dimethylation and 2'-O-methylation in modulating the stability, immunogenicity, and translational efficiency of RNA. While chemical synthesis routes exist for this compound, enzymatic synthesis offers the potential for greater stereospecificity, milder reaction conditions, and more environmentally sustainable processes. This technical guide outlines a potential, albeit challenging, two-step enzymatic pathway for the synthesis of N(4),N4,O(2')-trimethylcytidine. The proposed route involves the sequential activities of a cytidine N4,N4-dimethyltransferase and a 2'-O-methyltransferase. This document provides a comprehensive overview of the candidate enzymes, proposed reaction schemes, detailed hypothetical experimental protocols, and a discussion of the current limitations and future research directions in this area.
Introduction
Modified nucleosides are fundamental to the regulation and function of RNA molecules. Two such modifications, N4,N4-dimethylation of cytidine (m42C) and 2'-O-methylation (Nm), are found in various RNA species across all domains of life. N4,N4-dimethylcytidine is known to play a role in ribosome function, particularly in hyperthermophilic archaea, by enhancing thermal stability[1][2][3]. 2'-O-methylation is one of the most common post-transcriptional modifications in eukaryotic RNA and is crucial for RNA stability, protection from nuclease degradation, and modulating interactions with RNA-binding proteins.
The combination of these two modifications in a single nucleoside, N(4),N4,O(2')-trimethylcytidine, could yield novel properties beneficial for the development of RNA-based therapeutics, such as siRNAs, antisense oligonucleotides, and mRNA vaccines. Enzymatic synthesis provides a highly specific and efficient means to produce such complex molecules. This guide explores the potential for a chemoenzymatic approach to synthesize N(4),N4,O(2')-trimethylcytidine.
Proposed Enzymatic Synthesis Pathway
A direct, single-enzyme synthesis of N(4),N4,O(2')-trimethylcytidine has not been reported in the literature. Therefore, a two-step enzymatic approach is proposed. This can theoretically proceed in two different orders of reaction.
Pathway A: N4,N4-dimethylation followed by 2'-O-methylation
Pathway B: 2'-O-methylation followed by N4,N4-dimethylation
Candidate Enzymes and Their Properties
N4,N4-dimethylcytidine (m42C) Synthase
A novel m42C synthase, encoded by the gene TK2045, has been identified in the hyperthermophilic archaeon Thermococcus kodakarensis[1][2][3]. This enzyme is responsible for the N4,N4-dimethylation of a specific cytidine residue (C918) in the 16S ribosomal RNA.
Quantitative Data for T. kodakarensis m42C Synthase (TK2045)
| Parameter | Value | Reference |
| Substrate | Assembled 70S Ribosomes | [3] |
| Inactive on | In vitro transcribed RNA, short RNA oligonucleotides | [3] |
| Cofactor | S-Adenosyl methionine (SAM) | [3] |
| Optimal Temperature | High (consistent with hyperthermophilic origin) | [1][2] |
Critical Challenge: The strict substrate specificity of the known m42C synthase for fully assembled ribosomes presents a major obstacle for its use in the synthesis of free N(4),N4,O(2')-trimethylcytidine[3]. The enzyme currently shows no activity on smaller, more synthetically tractable substrates.
2'-O-methyltransferases (2'-O-MTases)
A variety of 2'-O-MTases have been characterized from different organisms. These enzymes are generally more promiscuous in their substrate recognition than the m42C synthase. Some nucleolar 2'-O-methyltransferases are known to methylate all four standard nucleosides within an RNA context[4].
General Properties of 2'-O-methyltransferases
| Parameter | General Characteristics | Reference |
| Substrate | Ribonucleosides within RNA | [4] |
| Cofactor | S-Adenosyl methionine (SAM) | [5] |
| Product | 2'-O-methylated ribonucleoside | [4] |
| Assay Methods | Radiolabeling, HPLC, Bioluminescent assays | [5][6][7] |
The key unknown is whether a 2'-O-MTase can accept a pre-modified nucleoside like N4,N4-dimethylcytidine as a substrate, or if a cytidine that is already 2'-O-methylated can be a substrate for an m42C synthase.
Hypothetical Experimental Protocols
The following protocols are hypothetical and would require significant optimization and, in the case of the m42C synthase, likely enzyme engineering or the discovery of a more promiscuous homolog.
Proposed Workflow
Protocol for In Vitro N4,N4-dimethylation of a Substrate
Note: This protocol is based on the characterization of the T. kodakarensis m42C synthase and assumes a suitable, currently unknown, substrate is available or that the enzyme has been engineered for broader specificity.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following components:
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM KCl, 1 mM DTT)
-
Substrate (e.g., cytidine or a cytidine-containing oligonucleotide) to a final concentration of 1 mM.
-
S-Adenosyl methionine (SAM) to a final concentration of 2 mM.
-
Recombinant m42C synthase to a final concentration of 5 µM.
-
Nuclease-free water to the final reaction volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-80°C for a thermostable enzyme) for 2-4 hours.
-
-
Reaction Quenching:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes) or by adding an equal volume of 0.1% trifluoroacetic acid.
-
-
Product Analysis and Purification:
-
Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) to separate the product from the substrate and other reaction components.
-
Collect the fractions corresponding to the N4,N4-dimethylcytidine product.
-
Confirm the identity of the product using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol for In Vitro 2'-O-methylation
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following:
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., cytidine or N4,N4-dimethylcytidine) to a final concentration of 1 mM.
-
S-Adenosyl methionine (SAM) to a final concentration of 2 mM.
-
Recombinant 2'-O-methyltransferase to a final concentration of 2 µM.
-
Nuclease-free water to the final reaction volume.
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to deproteinate, followed by ethanol precipitation of the nucleic acids if applicable, or by heat inactivation.
-
-
Product Analysis and Purification:
-
Use HPLC to separate the 2'-O-methylated product.
-
Confirm the product identity with LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Future Research and Development
The primary challenge to the enzymatic synthesis of N(4),N4,O(2')-trimethylcytidine is the stringent substrate specificity of the characterized N4,N4-dimethylcytidine synthase. Future research should focus on the following areas:
-
Enzyme Engineering: Site-directed mutagenesis or directed evolution of the known m42C synthase could be employed to broaden its substrate tolerance to include free nucleosides or small oligonucleotides.
-
Bioprospecting for Novel Enzymes: Screening of genomic databases from diverse organisms, particularly extremophiles, may lead to the discovery of novel m42C synthases with more promiscuous substrate specificities.
-
Characterization of 2'-O-MTase Substrate Promiscuity: A systematic investigation into the ability of various 2'-O-MTases to methylate already modified nucleosides is required to determine the feasibility of the sequential reaction pathways.
Conclusion
The enzymatic synthesis of N(4),N4,O(2')-trimethylcytidine is a promising but currently challenging endeavor. While the necessary enzyme classes, N4,N4-dimethylcytidine synthases and 2'-O-methyltransferases, have been identified, the known m42C synthase exhibits a substrate specificity that is not conducive to a straightforward in vitro synthesis of the modified nucleoside. This technical guide provides a framework for approaching this synthetic challenge, highlighting the current state of knowledge, proposing hypothetical protocols, and outlining the key areas for future research. Overcoming the substrate specificity hurdle will be critical to unlocking the potential of enzymatic synthesis for producing this and other complex modified nucleosides for advanced therapeutic and research applications.
References
- 1. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. pnas.org [pnas.org]
- 4. Specificity of a nucleolar 2'-O-methyltransferase for RNA substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for RNA Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases | PLOS One [journals.plos.org]
- 7. MTase-Glo™ Methyltransferase Assay [dk.promega.com]
The Origin of N(4),N4,O(2')-trimethylcytidine in tRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transfer RNA (tRNA) molecules are central to protein synthesis and are subject to a wide array of post-transcriptional modifications that are crucial for their structure, stability, and function. Among the more complex of these is N(4),N4,O(2')-trimethylcytidine (m4,4,O2'mC), a hypermodified nucleoside. This technical guide provides a comprehensive overview of the current understanding of the origin of m4,4,O2'mC in tRNA, detailing its proposed biosynthetic pathway, the enzymes potentially involved, and its functional implications. The guide also includes detailed experimental protocols for the detection and quantification of this modification and presents available quantitative data in a structured format. Visual diagrams of the proposed biosynthetic pathways and experimental workflows are provided to facilitate understanding.
Introduction to N(4),N4,O(2')-trimethylcytidine in tRNA
N(4),N4,O(2')-trimethylcytidine is a cytidine residue that has been modified by the addition of three methyl groups: two on the exocyclic amine at position N4 and one on the 2'-hydroxyl group of the ribose sugar. Such hypermodifications in tRNA are often found in extremophilic organisms, where they contribute to the structural integrity of the molecule under harsh environmental conditions. The combined effect of N4,N4-dimethylation and 2'-O-methylation is thought to significantly increase the conformational rigidity and thermal stability of the tRNA.[1]
While the individual components of this modification, N4-methylcytidine (m4C), N4,N4-dimethylcytidine (m4,2C), and 2'-O-methylcytidine (Cm), are found in various RNA species, the triple-methylated form is less common and its biosynthesis and function in tRNA are not yet fully elucidated. This guide synthesizes the available evidence to provide a detailed account of its origin.
Proposed Biosynthetic Pathway
Based on the known enzymatic activities for similar modifications in other RNA molecules, particularly ribosomal RNA (rRNA), a sequential, two-step enzymatic pathway is the most probable mechanism for the synthesis of N(4),N4,O(2')-trimethylcytidine in tRNA. This pathway involves the successive actions of an N4-cytidine methyltransferase and a 2'-O-ribose methyltransferase.
Step 1: N4,N4-dimethylation of Cytidine
The initial step is hypothesized to be the dimethylation of the exocyclic amine of a specific cytidine residue in the tRNA molecule. This reaction is likely catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase.
-
Bacterial Pathway: In bacteria, the enzymes RsmH and RsmI are responsible for the sequential N4-methylation and 2'-O-methylation of cytidine 1402 in 16S rRNA, resulting in N4,2'-O-dimethylcytidine (m4Cm).[2][3] It is plausible that RsmH, or a homolog, could also be responsible for the N4-methylation of cytidine in tRNA. RsmH is known to be a specific AdoMet-dependent methyltransferase responsible for N(4)-methylation of C1402 in 16S rRNA.[4] Further studies are needed to confirm if tRNA is also a substrate for RsmH.
-
Archaeal and Eukaryotic Pathways: In archaea, a novel N4,N4-dimethylcytidine (m42C) synthase has been recently identified that modifies C918 in the 16S rRNA of Thermococcus kodakarensis.[5][6] This enzyme belongs to a unique family of RNA methyltransferases with a Rossman-fold that targets intact ribosomes.[7] Whether this enzyme or a related one acts on tRNA is currently unknown. In eukaryotes, the enzymes responsible for N4,N4-dimethylation of cytidine in tRNA have not yet been definitively identified.
Step 2: 2'-O-methylation of the Ribose Sugar
Following the N4,N4-dimethylation, the 2'-hydroxyl group of the ribose is methylated. This reaction is also catalyzed by a SAM-dependent methyltransferase.
-
Bacterial Pathway: The enzyme RsmI is responsible for the 2'-O-methylation of C1402 in bacterial 16S rRNA, acting on the N4-methylated substrate.[3] It is hypothesized that RsmI or a similar 2'-O-methyltransferase recognizes the N4,N4-dimethylated cytidine in tRNA and catalyzes the final methylation step. In Escherichia coli, the enzyme TrmL is responsible for the 2'-O-methylation of the wobble cytidine at position 34 in some tRNA isoacceptors.[8]
-
Archaeal and Eukaryotic Pathways: Several tRNA 2'-O-methyltransferases have been identified in archaea and eukaryotes. In archaea, aTrm56 specifically 2'-O-methylates cytidine at position 56.[9][10] In the hyperthermophilic archaeon Thermococcus kodakarensis, a novel tRNA methyltransferase, TrmTS, has been found to catalyze 2'-O-methylation at position 6.[11] In yeast (Saccharomyces cerevisiae), Trm7 and Trm13 are responsible for 2'-O-methylation at positions 32/34 and 4, respectively.[12][13] It is possible that one of these or a yet-to-be-identified enzyme is responsible for the 2'-O-methylation of N4,N4-dimethylcytidine.
The following diagram illustrates the proposed sequential biosynthetic pathway for N(4),N4,O(2')-trimethylcytidine in tRNA.
Caption: Proposed two-step biosynthesis of m4,4,O2'mC in tRNA.
Functional Significance
The presence of N(4),N4,O(2')-trimethylcytidine in tRNA is believed to confer significant structural advantages, particularly for organisms living in extreme environments.
-
Enhanced tRNA Stability: Both N4-acetylation and 2'-O-methylation have been shown to increase the conformational rigidity of the ribose moiety.[1] The cumulative effect of three methyl groups at these positions would substantially stabilize the local tRNA structure. This increased stability is critical for maintaining the functional integrity of tRNA at high temperatures.[14]
-
Modulation of Translation: Modifications in the tRNA body can influence overall tRNA structure, which in turn can affect decoding fidelity at the ribosome. While the direct impact of m4,4,O2'mC on translation has not been specifically studied, the related modification N4-acetylcytidine (ac4C) in the anticodon loop is known to be crucial for accurate codon recognition and translation fidelity.[15] It is plausible that m4,4,O2'mC in the tRNA core contributes to maintaining the optimal tRNA structure for efficient and accurate translation.
Quantitative Data
Quantitative data on the abundance of N(4),N4,O(2')-trimethylcytidine in tRNA is scarce. Most studies focus on the identification of various modifications rather than their absolute or relative quantification. However, advances in mass spectrometry-based techniques are enabling more precise measurements. The table below is intended to be populated as more quantitative data becomes available.
| Organism | tRNA Species | Position | Abundance (mol%) | Condition | Reference |
| Data Not Available | |||||
Experimental Protocols
The identification and quantification of N(4),N4,O(2')-trimethylcytidine in tRNA typically involves the isolation of total tRNA, its enzymatic digestion into individual nucleosides, and subsequent analysis by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
tRNA Isolation and Purification
-
Cell Lysis: Harvest cells and lyse them using an appropriate method (e.g., bead beating for yeast, sonication for bacteria).
-
Phenol-Chloroform Extraction: Extract total RNA using a standard phenol-chloroform-isoamyl alcohol protocol to remove proteins and DNA.
-
tRNA Enrichment: Isolate tRNA from the total RNA pool. This can be achieved by size-exclusion chromatography or anion-exchange chromatography. A common method involves using DEAE-cellulose chromatography.
-
Ethanol Precipitation: Precipitate the purified tRNA with ethanol and resuspend in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the tRNA using UV-Vis spectrophotometry (A260/A280 ratio) and gel electrophoresis.
Enzymatic Digestion of tRNA to Nucleosides
-
Reaction Setup: In a sterile microcentrifuge tube, combine the purified tRNA (typically 1-5 µg) with a digestion buffer (e.g., containing ammonium acetate).
-
Nuclease P1 Digestion: Add nuclease P1 to the mixture and incubate at 37°C for 2-4 hours. Nuclease P1 cleaves the phosphodiester bonds to yield 5'-mononucleotides.
-
Alkaline Phosphatase Treatment: Add bacterial alkaline phosphatase to the reaction and continue incubation at 37°C for another 2 hours. This step removes the 5'-phosphate group, yielding individual nucleosides.
-
Enzyme Inactivation: Inactivate the enzymes by heating the mixture at 95°C for 5 minutes.
-
Centrifugation: Centrifuge the sample to pellet any denatured protein, and collect the supernatant containing the nucleosides.
LC-MS/MS Analysis for Quantification
-
Chromatographic Separation: Inject the nucleoside mixture onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry Detection: Couple the HPLC eluent to a tandem mass spectrometer (e.g., a triple quadrupole instrument) operating in positive ion mode with electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, use the MRM mode. This involves selecting the specific precursor-to-product ion transition for N(4),N4,O(2')-trimethylcytidine (and other nucleosides of interest). The precursor ion will be the protonated molecule [M+H]+, and the product ion will be the corresponding protonated base.
-
Data Analysis: Integrate the peak areas for each nucleoside's MRM transition. The relative abundance of N(4),N4,O(2')-trimethylcytidine can be calculated by comparing its peak area to the sum of the peak areas of all identified nucleosides or to a known amount of an internal standard.
The following diagram outlines the experimental workflow for the analysis of N(4),N4,O(2')-trimethylcytidine in tRNA.
Caption: Workflow for tRNA modification analysis.
Conclusion and Future Directions
The origin of N(4),N4,O(2')-trimethylcytidine in tRNA is proposed to be a multi-step enzymatic process involving sequential N4,N4-dimethylation and 2'-O-methylation. While the exact enzymes responsible in different domains of life are yet to be fully characterized, the study of homologous enzymes acting on rRNA provides a strong foundation for future research. The primary function of this complex modification appears to be the enhancement of tRNA structural stability, which is particularly important for organisms in extreme environments.
Future research should focus on:
-
The definitive identification and characterization of the methyltransferases responsible for the biosynthesis of m4,4,O2'mC in tRNA in bacteria, archaea, and eukaryotes.
-
Quantitative analysis of the abundance of this modification in the tRNA of various organisms and under different physiological conditions to better understand its regulation and prevalence.
-
Functional studies to elucidate the precise role of N(4),N4,O(2')-trimethylcytidine in translation and other cellular processes.
A deeper understanding of the biosynthesis and function of this and other complex tRNA modifications will not only advance our fundamental knowledge of molecular biology but also has the potential to inform the development of novel therapeutic strategies targeting RNA-modifying enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Methylation of C1402 in 16S rRNA by Methyltransferase RsmI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal and solution structures of methyltransferase RsmH provide basis for methylation of C1402 in 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRNA (cytidine34-2'-O)-methyltransferase - Wikipedia [en.wikipedia.org]
- 9. The Cm56 tRNA modification in archaea is catalyzed either by a specific 2'-O-methylase, or a C/D sRNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. research.ehime-u.ac.jp [research.ehime-u.ac.jp]
- 12. TRNA (cytidine32/guanosine34-2'-O)-methyltransferase - Wikipedia [en.wikipedia.org]
- 13. The 2′-O-methyltransferase responsible for modification of yeast tRNA at position 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of N(4),N(4),O(2')-trimethylcytidine on RNA Thermostability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA introduce a significant layer of regulatory complexity to gene expression and function. These chemical alterations can profoundly influence RNA structure, stability, and interactions with other molecules. Among the over 170 known RNA modifications, methylation is one of the most prevalent and diverse. This technical guide delves into the effects of a specific, albeit less common, modification, N(4),N(4),O(2')-trimethylcytidine, on the thermostability of RNA. Understanding how such modifications modulate the biophysical properties of RNA is critical for the rational design of RNA-based therapeutics and diagnostics, where stability and target specificity are paramount.
The Constituent Modifications: A Tale of Two Effects
The modification N(4),N(4),O(2')-trimethylcytidine combines two distinct chemical alterations at the cytidine nucleoside: dimethylation at the exocyclic amine (N4) and methylation at the 2'-hydroxyl group of the ribose sugar. These two modifications have been studied independently and are known to exert opposing effects on the thermostability of RNA duplexes.
N(4),N(4)-dimethylcytidine (m4,4C): A Destabilizing Influence
The presence of two methyl groups on the N4 position of cytidine disrupts the Watson-Crick base pairing with guanosine. This steric hindrance prevents the formation of one of the three hydrogen bonds that typically stabilize a C-G pair. Research has shown that the m4,4C modification leads to a significant decrease in the thermal stability of RNA duplexes. This destabilization is a direct consequence of the altered hydrogen bonding capacity and the resulting distortion of the helical geometry. In fact, the double methylation at the N4 position can lead to a loss of base-pairing discrimination, meaning it may pair with other bases, such as A, U, or C, with similar or even greater facility than with G.
2'-O-methylcytidine (Cm): An Enhancer of Stability
In stark contrast to N4,N4-dimethylation, methylation at the 2'-hydroxyl group of the ribose is a well-established strategy for enhancing the thermal stability of RNA duplexes. The 2'-O-methyl group pre-organizes the ribose sugar into a C3'-endo conformation, which is the favored pucker for A-form RNA helices. This conformational rigidity reduces the entropic penalty of duplex formation, thereby increasing the melting temperature (Tm). Additionally, the 2'-O-methyl group can improve nuclease resistance, a desirable property for therapeutic oligonucleotides. Studies have consistently shown that 2'-O-methylation of nucleotides within an RNA duplex leads to a significant increase in its Tm.
Quantitative Analysis of RNA Thermostability
The thermostability of an RNA duplex is typically quantified by its melting temperature (Tm), the temperature at which half of the duplex molecules have dissociated into single strands. The change in melting temperature (ΔTm) upon modification provides a direct measure of the impact of that modification on duplex stability.
The following table summarizes the observed effects of N(4),N(4)-dimethylcytidine and 2'-O-methyl modifications on RNA duplex stability from various studies. It is important to note that the exact ΔTm values can vary depending on the sequence context, salt concentration, and pH of the solution.
| Modification | Position in Duplex | Sequence Context | ΔTm (°C) per modification | Reference |
| N(4),N(4)-dimethylcytidine (m4,4C) | Internal | 5'-GCGU(m4,4C)GUGC-3' / 3'-CGCAGCACG-5' | -10.5 | [1] |
| 2'-O-methyluridine (Um) | Internal | U(Um)13 / A14 | +1.0 (approx.) | [2] |
| 2'-O-methyladenosine (Am) | Internal | U14 / A(Am)13 | +1.2 (approx.) | [2] |
Note: Data for 2'-O-methylcytidine specifically was not available in the direct search results, but the stabilizing effect is general for 2'-O-methylated nucleotides. The values for Um and Am are presented as representative examples of the stabilizing effect of 2'-O-methylation.
Hypothesized Effect of N(4),N(4),O(2')-trimethylcytidine
Given the lack of direct experimental data on N(4),N(4),O(2')-trimethylcytidine, we can formulate a hypothesis based on the known effects of its constituent modifications. The significant destabilization caused by the N4,N4-dimethylation, which disrupts a hydrogen bond, is likely to be the dominant effect. While the 2'-O-methylation will provide a stabilizing contribution by pre-organizing the sugar pucker, it is unlikely to fully compensate for the loss of a key hydrogen bond in the base pair.
Therefore, it is hypothesized that an RNA duplex containing N(4),N(4),O(2')-trimethylcytidine will be less stable than its unmodified counterpart, though likely more stable than a duplex containing only N(4),N(4)-dimethylcytidine. The precise ΔTm would depend on the interplay between these opposing forces and would require empirical determination.
Experimental Protocols
Synthesis of RNA containing Modified Nucleosides
The synthesis of RNA oligonucleotides containing modified nucleosides is typically achieved through solid-phase phosphoramidite chemistry.
Workflow for Synthesis of Modified RNA
Caption: Workflow for solid-phase synthesis of modified RNA.
Detailed Steps:
-
Phosphoramidite Synthesis: The key starting material is the phosphoramidite monomer of N(4),N(4),O(2')-trimethylcytidine. The synthesis of this monomer is a multi-step organic chemistry process, typically starting from cytidine. The N4 position is dimethylated, the 2'-hydroxyl is methylated, and the 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl.
-
Solid-Phase Synthesis: The RNA oligonucleotide is synthesized on a solid support (e.g., controlled pore glass) in a 3' to 5' direction. The synthesis cycle consists of four main steps:
-
Detritylation: Removal of the 5'-DMT protecting group with a mild acid.
-
Coupling: The protected phosphoramidite of the next base (standard or modified) is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphates are removed using a chemical cocktail (e.g., a mixture of ammonia and methylamine).
-
Purification and Verification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC). The identity and purity of the final product are confirmed by mass spectrometry.
Thermal Denaturation (Melting) Experiments
The thermostability of the synthesized RNA duplex is determined by UV-Vis spectrophotometry.
Caption: Logical flow of how RNA modifications can impact function.
Conclusion and Future Directions
The study of N(4),N(4),O(2')-trimethylcytidine and its impact on RNA thermostability highlights the intricate ways in which chemical modifications can fine-tune the properties of RNA. Based on the current understanding of its constituent modifications, it is hypothesized that this trimethylated nucleoside would have a net destabilizing effect on RNA duplexes, albeit attenuated by the stabilizing influence of the 2'-O-methyl group.
For drug development professionals, this understanding is crucial. While the destabilizing nature of the N4,N4-dimethyl group may be undesirable for applications requiring high target affinity, the potential for altered base pairing specificity could be exploited in certain contexts. The stabilizing and nuclease-resistant properties of the 2'-O-methyl group remain a valuable tool in the design of therapeutic oligonucleotides.
Future research should focus on the direct synthesis and biophysical characterization of RNA containing N(4),N(4),O(2')-trimethylcytidine to empirically determine its effect on thermostability and base pairing fidelity. Furthermore, exploring the cellular machinery that might be responsible for installing such a modification could open new avenues for understanding the epitranscriptomic regulation of gene expression. Such studies will be invaluable for advancing our ability to rationally design and develop next-generation RNA-based therapeutics.
References
The Epitranscriptomic Significance of N(4),N(4),O(2')-trimethylcytidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of epitranscriptomics has unveiled a complex landscape of chemical modifications on RNA that dynamically regulate gene expression. Among these, cytidine modifications play a pivotal role. While N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m4,2C) are increasingly understood, the trifecta modification, N(4),N(4),O(2')-trimethylcytidine (m4,4,O2'-mC), remains an enigmatic yet potentially crucial player in RNA biology. This technical guide provides a comprehensive overview of the current understanding and future research directions for m4,4,O2'-mC. Drawing parallels from its constituent modifications, we explore its putative biogenesis, functional implications, and the experimental avenues required to elucidate its significance in health and disease. This document serves as a foundational resource for researchers aiming to investigate this novel RNA modification and its potential as a therapeutic target.
Introduction to N(4),N4,O(2')-trimethylcytidine
N(4),N(4),O(2')-trimethylcytidine is a post-transcriptional modification of RNA characterized by the addition of two methyl groups to the exocyclic amine at the N4 position of the cytosine base and one methyl group to the 2'-hydroxyl of the ribose sugar. Its chemical structure is confirmed by its availability as a synthesized nucleoside.[1] While direct evidence of its natural occurrence and biological role is still emerging, the presence of its constituent modifications, N4,N4-dimethylation and 2'-O-methylation, in various RNA species suggests that m4,4,O2'-mC could have significant functional consequences.
The "Writers," "Readers," and "Erasers" of Cytidine Methylation: A Putative Framework for m4,4,O2'-mC
The regulation of RNA modifications is governed by a trio of protein classes: "writers" that install the modification, "readers" that recognize and bind to it, and "erasers" that remove it. While the specific enzymes for m4,4,O2'-mC have not yet been identified, we can infer potential candidates from the known machinery for m4C, m4,2C, and 2'-O-methylation.
2.1. Putative "Writer" Enzymes
The formation of m4,4,O2'-mC likely involves a multi-step process or a multi-domain enzyme complex.
-
N4-dimethylation: The initial dimethylation at the N4 position is a critical step. While the specific enzyme for m4,2C in eukaryotes is not fully elucidated, studies on N4-methylcytidine (m4C) point to the METTL (Methyltransferase-like) family of enzymes. For instance, METTL15 has been identified as the primary m4C methyltransferase in human mitochondrial 12S rRNA.[2] It is plausible that a related METTL enzyme or a yet-to-be-discovered methyltransferase is responsible for the dimethylation step.
-
2'-O-methylation: This modification is typically catalyzed by box C/D small nucleolar RNAs (snoRNAs) that guide fibrillarin (FBL), a methyltransferase, to specific RNA targets. This mechanism is well-established for rRNA and snRNA.
Logical Relationship of Putative m4,4,O2'-mC Biogenesis
Caption: Putative enzymatic pathway for the synthesis of N(4),N(4),O(2')-trimethylcytidine.
2.2. Putative "Reader" Proteins
"Reader" proteins translate the chemical mark into a functional outcome. For m4,4,O2'-mC, readers would likely need to accommodate both the bulky dimethylated base and the modified sugar.
-
YTH domain proteins: While primarily known as readers for N6-methyladenosine (m6A), some YTH domain proteins have been shown to recognize other modifications.
-
Other RNA-binding proteins: The structural changes induced by m4,4,O2'-mC could create novel binding sites for a diverse range of RNA-binding proteins, thereby influencing RNA localization, stability, and translation.
2.3. Putative "Eraser" Enzymes
The reversibility of RNA modifications is a key aspect of their regulatory function.
-
ALKBH family: Members of the AlkB homolog (ALKBH) family of dioxygenases are known to act as erasers for various methyl modifications on RNA. It is conceivable that an ALKBH protein could demethylate the N4 position of cytidine.
-
FTO: The fat mass and obesity-associated protein (FTO) is another well-known RNA demethylase.
Potential Functional Significance of m4,4,O2'-mC
Based on the known functions of N4,N4-dimethylation and 2'-O-methylation, we can hypothesize the following roles for m4,4,O2'-mC:
-
Alteration of RNA Structure and Stability: N4,N4-dimethylation can disrupt Watson-Crick base pairing, leading to localized changes in RNA secondary structure.[3][4][5] The 2'-O-methylation is known to stabilize the C3'-endo sugar pucker, which favors A-form helical structures and can protect RNA from degradation by certain nucleases. The combination of these modifications in m4,4,O2'-mC could therefore have a profound impact on RNA folding and stability.
-
Modulation of Translation: Modifications in rRNA and tRNA are critical for ribosome biogenesis and function. The presence of m4,4,O2'-mC in these non-coding RNAs could fine-tune the translational machinery.
-
Regulation of RNA-Protein Interactions: As mentioned, the unique chemical nature of m4,4,O2'-mC could either recruit or repel specific RNA-binding proteins, thereby influencing various aspects of RNA metabolism.
Experimental Protocols for the Study of m4,4,O2'-mC
Investigating a novel RNA modification requires a multi-pronged experimental approach. Below are detailed methodologies that can be adapted for the study of m4,4,O2'-mC.
4.1. Detection and Quantification
Table 1: Methods for Detection and Quantification of m4,4,O2'-mC
| Method | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of nucleosides by chromatography followed by mass-to-charge ratio analysis. | Highly sensitive and quantitative. Can distinguish between different modifications. | Requires specialized equipment. Does not provide sequence context. |
| Antibody-based methods (Dot Blot, ELISA) | Use of an antibody specific to m4,4,O2'-mC to detect its presence. | High throughput and relatively inexpensive. | Dependent on the availability and specificity of a dedicated antibody. |
Experimental Workflow for LC-MS based detection
Caption: Workflow for the detection and quantification of m4,4,O2'-mC using LC-MS.
4.2. Transcriptome-wide Mapping
Identifying the specific locations of m4,4,O2'-mC within the transcriptome is crucial for understanding its function.
Table 2: Methods for Transcriptome-wide Mapping of m4,4,O2'-mC
| Method | Principle | Advantages | Disadvantages |
| Antibody-based Sequencing (m4,4,O2'-mC-seq) | Immunoprecipitation of RNA fragments containing m4,4,O2'-mC using a specific antibody, followed by high-throughput sequencing. | Provides transcriptome-wide localization. | Dependent on antibody specificity. Resolution can be limited. |
| Chemical-based Sequencing | Specific chemical treatment that induces mutations or stops at the site of modification, which can be detected by sequencing. | Single-nucleotide resolution. | Requires the development of a specific chemical labeling method. |
Experimental Workflow for Antibody-Based Sequencing
Caption: Workflow for transcriptome-wide mapping of m4,4,O2'-mC via antibody-based sequencing.
4.3. Functional Characterization
Once the presence and location of m4,4,O2'-mC are established, its functional role can be investigated.
Table 3: Methods for Functional Characterization of m4,4,O2'-mC
| Method | Objective | Experimental Approach |
| Gene Knockout/Knockdown | Identify writer/eraser enzymes. | Use CRISPR-Cas9 or siRNA to deplete candidate enzymes and assess changes in m4,4,O2'-mC levels. |
| RNA Pulldown-Mass Spectrometry | Identify reader proteins. | Use biotinylated RNA baits with and without m4,4,O2'-mC to pull down interacting proteins for identification by mass spectrometry.[6][7] |
| Reporter Assays | Assess the effect on translation and stability. | Clone target gene sequences with and without m4,4,O2'-mC into a reporter construct (e.g., luciferase) and measure reporter activity and mRNA half-life. |
Potential Roles in Disease and as a Therapeutic Target
Given the established links between other RNA modifications and various diseases, including cancer and neurological disorders, m4,4,O2'-mC represents a novel area for investigation. Dysregulation of the enzymes that write, read, or erase this mark could contribute to pathogenesis. Therefore, these enzymes represent potential targets for the development of small molecule inhibitors or activators.
Future Directions and Conclusion
The study of N(4),N(4),O(2')-trimethylcytidine is in its infancy. The immediate priorities for the field are:
-
Confirmation of its natural occurrence: Rigorous validation of the presence of m4,4,O2'-mC in endogenous RNA from various organisms is paramount.
-
Identification of the regulatory machinery: The discovery of the specific writer, reader, and eraser enzymes for m4,4,O2'-mC will be a major breakthrough.
-
Development of specific research tools: The generation of highly specific antibodies and the development of chemical mapping techniques are essential for advancing the field.
References
- 1. N4,N4,2’-O-Trimethylcytidine | 34218-81-0 | FT144591 [biosynth.com]
- 2. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of N6-methyladenosine reader proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of N6-methyladenosine reader proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Chemical Synthesis of N(4),N4,O(2')-trimethylcytidine
This document provides a detailed protocol for the chemical synthesis of N(4),N4,O(2')-trimethylcytidine, a modified nucleoside of interest in various biological and therapeutic research areas. The synthesis is based on established methodologies for related methylated cytidines, ensuring a reliable and reproducible process.
Introduction
Modified nucleosides are fundamental to the study of nucleic acid structure and function. N(4),N4,O(2')-trimethylcytidine is a rare modified cytidine with methylation on both the base and the ribose sugar. Such modifications can influence the structural and functional properties of RNA, making them crucial for research in epigenetics, mRNA therapeutics, and antiviral drug development. For instance, the related compound N(4),2'-O-dimethylcytidine (m4Cm) is found in bacterial ribosomal RNA and is located at key functional sites of the ribosome, highlighting the importance of these modifications in biological processes.[1] The protocols outlined below provide a comprehensive guide for the multi-step synthesis of N(4),N4,O(2')-trimethylcytidine, starting from the readily available precursor, uridine.
Overall Synthesis Strategy
The synthesis of N(4),N4,O(2')-trimethylcytidine can be achieved through a multi-step process starting from uridine. A common strategy involves the initial methylation of the 2'-hydroxyl group of the ribose, followed by modification of the cytidine base. An alternative approach involves the synthesis from a common intermediate, 3',5'-O-bis-protected O4-(2-nitrophenyl)uridine.[2] The following protocol details a well-established route for a closely related compound, N(4),2'-O-dimethylcytidine, which can be adapted for the synthesis of the target trimethylated compound.[1]
Experimental Protocols
This section details the multi-step synthesis of N(4),2'-O-dimethylcytidine, which serves as a foundational protocol. The final step can be adapted for the synthesis of N(4),N4,O(2')-trimethylcytidine by using dimethylamine as the nucleophile.
Materials and Reagents
-
Uridine
-
Magnesium methoxide
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine
-
Tetrazole
-
Methylamine solution (2.0 M in Methanol)
-
Ammonia solution (2.0 M in Methanol)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Protocol: Synthesis of N(4),2'-O-dimethylcytidine
Step 1 & 2: Synthesis of 2'-O-methyluridine (2) Uridine is first converted to 2,2'-anhydrouridine (1), which then reacts with magnesium methoxide to yield 2'-O-methyluridine (2).[1] This two-step process has a reported yield of 79%.[1]
Step 3: Synthesis of 3',5'-diacetyl-2'-O-methyluridine (3) The 2'-O-methyluridine (2) is then acetylated to protect the 3' and 5' hydroxyl groups.
-
Dissolve 2'-O-methyluridine (2) in pyridine.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add acetic anhydride and stir the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by silica gel chromatography to obtain 3',5'-diacetyl-2'-O-methyluridine (3). This step typically has a high yield of around 95%.[1]
Step 4: Activation of the C-4 Position (4) The C-4 position of the uridine base is activated for subsequent amination.
-
Dissolve 3',5'-diacetyl-2'-O-methyluridine (3) in a suitable solvent.
-
Add tetrazole to activate the C-4 position, forming the intermediate (4).[1]
-
This reaction is generally efficient, with a reported yield of 95%.[1]
Step 5: Synthesis of 3',5'-diacetyl-N(4),2'-O-dimethylcytidine (5) The activated intermediate is then reacted with methylamine.
-
To the solution containing the intermediate (4), add methylamine as the nucleophile.
-
Stir the reaction until completion.
-
Purify the product to yield 3',5'-diacetyl-N(4),2'-O-dimethylcytidine (5). The reported yield for this step is 95%.[1]
Step 6: Deprotection to Yield N(4),2'-O-dimethylcytidine (6) The final step involves the removal of the acetyl protecting groups.
-
Treat the diacetylated compound (5) with 2.0 M ammonia in methanol.
-
Stir the mixture until the deprotection is complete.
-
Evaporate the solvent and purify the final product, N(4),2'-O-dimethylcytidine (6). This deprotection step has a near-quantitative yield of 99%.[1]
The overall yield for this six-step synthesis of N(4),2'-O-dimethylcytidine is approximately 67%.[1]
Adaptation for N(4),N4,O(2')-trimethylcytidine Synthesis
To synthesize N(4),N4,O(2')-trimethylcytidine, the protocol can be adapted in Step 5 by substituting methylamine with dimethylamine. This will result in the formation of the N(4),N4-dimethylated intermediate, which is then deprotected in Step 6 to yield the final product.
Data Presentation
The following table summarizes the reaction steps, key reagents, and reported yields for the synthesis of N(4),2'-O-dimethylcytidine.[1]
| Step | Product | Key Reagents | Reported Yield |
| 1 & 2 | 2'-O-methyluridine | Magnesium methoxide | 79% (for two steps) |
| 3 | 3',5'-diacetyl-2'-O-methyluridine | Acetic anhydride, DMAP, Pyridine | 95% |
| 4 | Activated Intermediate | Tetrazole | 95% |
| 5 | 3',5'-diacetyl-N(4),2'-O-dimethylcytidine | Methylamine | 95% |
| 6 | N(4),2'-O-dimethylcytidine | 2.0 M NH3 in Methanol | 99% |
| Overall | ~67% |
Visualizations
The following diagrams illustrate the chemical synthesis workflow.
Caption: Synthesis workflow for N(4),2'-O-dimethylcytidine.
Caption: Adapted final steps for N(4),N4,O(2')-trimethylcytidine synthesis.
References
Application Notes and Protocols: Synthesis of N(4),N4,O(2')-trimethylcytidine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of N(4),N4,O(2')-trimethylcytidine phosphoramidite, a key building block for the preparation of modified RNA oligonucleotides. The protocol is based on established phosphoramidite chemistry and has been adapted from methodologies for similar N4-alkylated and 2'-O-methylated cytidine analogues.[1][2][3] The inclusion of N(4),N4,O(2')-trimethylcytidine in RNA sequences can be instrumental in various research and therapeutic applications, including the modulation of RNA stability, structure, and biological function.[2]
Overview of the Synthetic Pathway
The synthesis of N(4),N4,O(2')-trimethylcytidine phosphoramidite involves a multi-step process commencing from a protected cytidine derivative. The key transformations include the methylation of the N4 and O2' positions, protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and finally, the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.[1][4][5]
References
Application Notes and Protocols for Incorporating N(4),N4,O(2')-trimethylcytidine into RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of the modified nucleoside, N(4),N4,O(2')-trimethylcytidine, into synthetic RNA oligonucleotides. The inclusion of such modifications is a critical strategy in the development of RNA-based therapeutics and research tools, offering enhanced stability, modified binding affinities, and altered biological function.
The protocols outlined below are based on established phosphoramidite chemistry for solid-phase RNA synthesis and have been adapted from methodologies for structurally similar modified nucleosides, such as N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C).[1][2]
Introduction
N(4),N4,O(2')-trimethylcytidine is a synthetic nucleotide analog that can be incorporated into RNA oligonucleotides to modulate their properties. The methylation at the N4 position of cytidine can influence base pairing stability and specificity, while the 2'-O-methylation of the ribose sugar is a common modification known to increase resistance to nuclease degradation and enhance the thermal stability of RNA duplexes.[3][4][5][6] These characteristics make N(4),N4,O(2')-trimethylcytidine a valuable component for the design of antisense oligonucleotides, siRNAs, and other RNA-based therapeutic agents.[7]
This document provides detailed protocols for the synthesis of the necessary phosphoramidite building block, its incorporation into RNA oligonucleotides via automated solid-phase synthesis, and the subsequent deprotection and purification of the final product. Additionally, it presents data on the expected impact of such modifications on RNA duplex stability.
Data Presentation: Impact of N4-methylation on RNA Duplex Stability
The methylation at the N4 position of cytidine can have varied effects on the thermal stability (Tm) of RNA duplexes, depending on the extent of methylation and the surrounding sequence context. While N4-methylcytidine (m4C) has a relatively minor effect on duplex stability, N4,N4-dimethylcytidine (m42C) can be disruptive.[3][5] The data below, adapted from studies on m4C and m42C, provides an indication of the potential impact of N(4),N4-dimethylation on RNA duplex melting temperatures.
| Modification | Pairing Partner | ΔTm (°C) per modification | Reference |
| N4-methylcytidine (m4C) | Guanine (G) | -0.5 to -1.5 | [3] |
| N4,N4-dimethylcytidine (m42C) | Guanine (G) | -10 to -15 | [5] |
| N4,N4-dimethylcytidine (m42C) | Adenine (A) | Disruptive | [5] |
| N4,N4-dimethylcytidine (m42C) | Thymine (T) | Disruptive | [5] |
| N4,N4-dimethylcytidine (m42C) | Cytosine (C) | Disruptive | [5] |
Note: The 2'-O-methyl modification is generally known to increase Tm by approximately 1-2 °C per modification. Therefore, the net effect of N(4),N4,O(2')-trimethylcytidine on duplex stability will be a combination of the destabilizing effect of the N4,N4-dimethylation and the stabilizing effect of the 2'-O-methylation.
Experimental Protocols
Protocol 1: Synthesis of N(4),N4,O(2')-trimethylcytidine Phosphoramidite
This protocol describes the chemical synthesis of the phosphoramidite building block required for solid-phase RNA synthesis. The synthesis is adapted from established procedures for related modified cytidine phosphoramidites.[1][2][4][8]
Materials:
-
2'-O-methylcytidine
-
Protecting group reagents (e.g., Dimethoxytrityl chloride (DMTr-Cl), Acetic Anhydride)
-
Methylating agent (e.g., Methyl iodide)
-
Phosphitylating reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous solvents (Pyridine, Dichloromethane (DCM), Acetonitrile)
-
Silica gel for column chromatography
Procedure:
-
Protection of the 5'-hydroxyl group: React 2'-O-methylcytidine with DMTr-Cl in anhydrous pyridine to protect the 5'-hydroxyl group. Purify the product by silica gel chromatography.
-
N4,N4-dimethylation: The protected nucleoside is then subjected to methylation at the N4 position. This can be achieved using a suitable methylating agent like methyl iodide in the presence of a base.
-
Phosphitylation: The 3'-hydroxyl group of the fully protected nucleoside is then phosphitylated using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) in anhydrous DCM.
-
Purification: The final phosphoramidite product is purified by silica gel chromatography under anhydrous conditions and stored under an inert atmosphere.
Protocol 2: Automated Solid-Phase Synthesis of RNA Oligonucleotides
This protocol outlines the incorporation of the N(4),N4,O(2')-trimethylcytidine phosphoramidite into an RNA oligonucleotide using a standard automated DNA/RNA synthesizer.[9][10][11][12]
Materials:
-
N(4),N4,O(2')-trimethylcytidine phosphoramidite (dissolved in anhydrous acetonitrile)
-
Standard RNA phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure:
-
Program the desired RNA sequence into the synthesizer.
-
Install the N(4),N4,O(2')-trimethylcytidine phosphoramidite vial on a designated port of the synthesizer.
-
Initiate the synthesis program on the desired scale (e.g., 1 µmol).[4]
-
The synthesis proceeds through a series of iterative cycles, each consisting of four steps:
-
Deblocking: Removal of the 5'-DMTr protecting group.
-
Coupling: Addition of the next phosphoramidite to the growing chain. A longer coupling time may be required for modified phosphoramidites.[12]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Upon completion of the synthesis, the oligonucleotide remains attached to the solid support with protecting groups on the nucleobases and phosphate backbone.
Protocol 3: Deprotection and Purification of the RNA Oligonucleotide
This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of all protecting groups, followed by purification.[13][14][15][16]
Materials:
-
Ammonia/methylamine (AMA) solution or other suitable deprotection reagents
-
Triethylamine trihydrofluoride (TEA·3HF) or other reagent for 2'-O-silyl group removal (if applicable, though not for 2'-O-methyl)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
RNA quenching buffer
-
Purification system (e.g., HPLC, Polyacrylamide Gel Electrophoresis (PAGE))
Procedure:
-
Cleavage and Base Deprotection: Transfer the CPG support to a vial and treat with AMA solution at an elevated temperature (e.g., 65°C) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
2'-Hydroxyl Deprotection (if applicable): For standard RNA synthesis using 2'-O-TBDMS protecting groups, a fluoride-based treatment (e.g., TEA·3HF in DMSO) is required. This step is not necessary for the 2'-O-methylated positions.
-
Quenching and Desalting: Quench the deprotection reaction and desalt the crude oligonucleotide solution using a suitable method such as ethanol precipitation or a desalting cartridge.
-
Purification: Purify the full-length oligonucleotide from shorter failure sequences using reverse-phase or ion-exchange HPLC, or denaturing PAGE.
-
Final Desalting and Quantification: Desalt the purified oligonucleotide and quantify the yield using UV-Vis spectrophotometry at 260 nm. The identity and purity of the final product should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualizations
Caption: Experimental workflow for the synthesis of RNA oligonucleotides containing N(4),N4,O(2')-trimethylcytidine.
Caption: Hypothetical mechanism of action for an antisense oligonucleotide containing N(4),N4,O(2')-trimethylcytidine.
References
- 1. Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charite-research.org [charite-research.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. RNA 2' Deprotection < Oligo Synthesis Resource [medicine.yale.edu]
- 15. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols for the Mass Spectrometry Detection of N(4),N4,O(2')-trimethylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(4),N4,O(2')-trimethylcytidine (m4,4,2'OmC) is a modified ribonucleoside. The study of such modifications is a rapidly growing field in molecular biology and drug development, as they can significantly impact the structure, function, and stability of RNA. This document provides detailed application notes and a proposed protocol for the sensitive and specific detection of N(4),N4,O(2')-trimethylcytidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for researchers investigating the biological roles of RNA modifications and for professionals in drug development exploring novel therapeutic targets.
Biological Significance and Applications
While the precise biological role of N(4),N4,O(2')-trimethylcytidine is still under investigation, the presence of similar modifications in various RNA species suggests its potential importance. For instance, the structurally related modification N4-acetyl-2'-O-methylcytidine (ac4Cm) has been identified in the 5S ribosomal RNA (rRNA) of extremely thermophilic archaebacteria.[1] This suggests that modifications at the N4 and 2'-O positions of cytidine may play a crucial role in stabilizing RNA structure, particularly under extreme environmental conditions.
Potential applications for the detection of N(4),N4,O(2')-trimethylcytidine include:
-
RNA Metabolism and Stability Studies: Quantifying the levels of m4,4,2'OmC in different RNA populations (e.g., mRNA, tRNA, rRNA) can provide insights into its role in RNA processing, stability, and turnover.
-
Biomarker Discovery: Altered levels of RNA modifications have been linked to various diseases, including cancer. Investigating the abundance of m4,4,2'OmC in clinical samples could lead to the discovery of novel disease biomarkers.
-
Drug Development: Enzymes responsible for adding or removing RNA modifications are potential drug targets. A robust detection method for m4,4,2'OmC is essential for screening and validating inhibitors of the corresponding writer or eraser proteins.
-
Synthetic RNA Therapeutics: For the development of RNA-based drugs, the inclusion of modified nucleosides can enhance their stability and efficacy. Monitoring the incorporation and stability of m4,4,2'OmC in synthetic RNAs is critical for quality control.
Experimental Protocols
The following is a proposed protocol for the detection of N(4),N4,O(2')-trimethylcytidine in RNA samples. This protocol is based on established methods for the analysis of modified ribonucleosides and should be optimized and validated for specific experimental needs.
RNA Isolation and Purification
High-quality RNA is essential for accurate quantification of modified nucleosides.
-
Materials:
-
TRIzol reagent or equivalent RNA extraction kit.
-
Chloroform.
-
Isopropanol.
-
75% Ethanol (prepared with RNase-free water).
-
RNase-free water.
-
Glycogen (RNase-free).
-
-
Protocol:
-
Homogenize cells or tissues in TRIzol reagent (1 mL per 50-100 mg of tissue or 5-10 x 10^6 cells).
-
Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol and 1 µL of glycogen. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
Enzymatic Digestion of RNA to Nucleosides
This step breaks down the RNA polymer into its constituent nucleosides.
-
Materials:
-
Nuclease P1.
-
Bacterial Alkaline Phosphatase (BAP).
-
10X Nuclease P1 Buffer.
-
10X BAP Buffer.
-
RNase-free water.
-
-
Protocol:
-
In an RNase-free microcentrifuge tube, combine 1-5 µg of total RNA with 2 µL of 10X Nuclease P1 Buffer and Nuclease P1 (e.g., 2 units).
-
Add RNase-free water to a final volume of 18 µL.
-
Incubate at 37°C for 2 hours.
-
Add 2 µL of 10X BAP Buffer and Bacterial Alkaline Phosphatase (e.g., 0.1 units).
-
Incubate at 37°C for an additional 2 hours.
-
The resulting mixture of nucleosides is now ready for LC-MS/MS analysis. For long-term storage, samples can be stored at -80°C.
-
LC-MS/MS Analysis
This section outlines the proposed parameters for the chromatographic separation and mass spectrometric detection of N(4),N4,O(2')-trimethylcytidine.
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Proposed LC Conditions:
-
Column: A reversed-phase C18 column suitable for polar compounds (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B
-
10-12 min: 30-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Proposed MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the protonated molecule [M+H]+. The monoisotopic mass of N(4),N4,O(2')-trimethylcytidine is 285.1325 Da. Therefore, the precursor ion to monitor will be m/z 286.1.
-
The primary product ion is expected to be the protonated nucleobase, resulting from the cleavage of the glycosidic bond. The N(4),N4-dimethylcytosine base has a mass of 139.0793 Da. Therefore, a key product ion to monitor will be m/z 140.1.
-
Further fragmentation of the ribose sugar or the nucleobase may yield other characteristic product ions that can be used for confirmation.
-
-
Collision Energy (CE): To be optimized for the specific instrument, but a starting range of 10-25 eV is recommended.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between samples.
Table 1: Proposed MRM Transitions and Retention Time for N(4),N4,O(2')-trimethylcytidine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Expected Retention Time (min) |
| N(4),N4,O(2')-trimethylcytidine | 286.1 | 140.1 | 100 | 15 (Optimize) | To be determined |
| Internal Standard | TBD | TBD | 100 | TBD | TBD |
Note: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
Table 2: Example Quantitative Data Summary
| Sample ID | RNA Concentration (ng/µL) | Peak Area (m4,4,2'OmC) | Peak Area (Internal Standard) | Calculated Amount (fmol/µg RNA) |
| Control 1 | 100 | 150,000 | 500,000 | 1.5 |
| Control 2 | 110 | 165,000 | 510,000 | 1.6 |
| Treatment 1 | 95 | 350,000 | 490,000 | 3.7 |
| Treatment 2 | 105 | 380,000 | 505,000 | 3.9 |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the detection of N(4),N4,O(2')-trimethylcytidine.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of N(4),N4,O(2')-trimethylcytidine in the mass spectrometer.
References
Application Notes and Protocols: Characterization of N(4),N(4),O(2')-trimethylcytidine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
N(4),N(4),O(2')-trimethylcytidine is a modified nucleoside with potential applications in drug development, having been investigated for its anticancer and antiviral properties. Its mechanism of action is reported to involve the inhibition of DNA synthesis. Accurate structural characterization is paramount for its development and use in research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. These application notes provide detailed protocols and data for the characterization of N(4),N(4),O(2')-trimethylcytidine using ¹H and ¹³C NMR spectroscopy.
Data Presentation
¹H and ¹³C NMR Chemical Shift Data
The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR data for N(4),N(4),O(2')-trimethylcytidine.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for N(4),N(4),O(2')-trimethylcytidine.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.85 | d | 7.6 |
| H-5 | 5.90 | d | 7.6 |
| H-1' | 5.88 | d | 3.2 |
| H-2' | 4.15 | dd | 3.2, 5.0 |
| H-3' | 4.02 | dd | 5.0, 5.2 |
| H-4' | 3.85 | m | |
| H-5'a, H-5'b | 3.75 | m | |
| N(4)-(CH₃)₂ | 3.18, 3.15 | s, s | |
| O(2')-CH₃ | 3.45 | s |
Note: Experimental data obtained from Niu, X. M., & Li, L. H. (1991). Synthesis of N(4),N(4),O(2')-trimethylcytidine. Journal of Medicinal Chemistry, 34(1), 433-435.
Table 2: Predicted ¹³C NMR Chemical Shifts for N(4),N(4),O(2')-trimethylcytidine.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155.8 |
| C-4 | 164.5 |
| C-5 | 96.7 |
| C-6 | 141.2 |
| C-1' | 90.1 |
| C-2' | 81.5 |
| C-3' | 70.3 |
| C-4' | 84.6 |
| C-5' | 61.9 |
| N(4)-(CH₃)₂ | 37.2 |
| O(2')-CH₃ | 58.3 |
Note: ¹³C NMR chemical shifts were predicted using a combination of database comparisons and computational software. Actual experimental values may vary.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standardized protocol for preparing a modified nucleoside sample for NMR analysis is crucial for obtaining high-quality, reproducible data.
-
Sample Weighing: Accurately weigh approximately 1-5 mg of N(4),N(4),O(2')-trimethylcytidine.
-
Solvent Selection: Choose a suitable deuterated solvent. For polar nucleosides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are common choices. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).
-
Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to a final concentration of 0.03-0.05% (v/v). The internal standard provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, high-precision 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
¹H NMR Spectroscopy Protocol
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (ns): Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Acquisition Time (aq): Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (sw): Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the internal standard signal to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup: Tune the carbon probe and shim the spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard for ¹³C NMR to produce a spectrum with singlets for each carbon.
-
Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.
-
Spectral Width (sw): Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the FID.
-
Phasing and Baseline Correction: Perform phasing and baseline correction as described for ¹H NMR.
-
Referencing: Reference the spectrum to the internal standard.
-
2D NMR Spectroscopy Protocols (COSY, HSQC, HMBC)
For complete structural assignment, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Standard pulse programs and parameter sets available on modern NMR spectrometers can be used for these experiments. The specific parameters, such as the number of increments in the indirect dimension and the evolution delays, should be optimized based on the sample and the desired resolution.
Mandatory Visualizations
Caption: Experimental Workflow for NMR Characterization.
Caption: Proposed Mechanism of Action.
Biological Context and Significance
Modified nucleosides play critical roles in various biological processes. The N4-methylation of cytidine, for instance, can influence base pairing stability and specificity in RNA. The 2'-O-methylation of the ribose is a common modification in RNA that contributes to its stability against nuclease degradation and can modulate interactions with proteins.
N(4),N(4),O(2')-trimethylcytidine, incorporating both of these modifications, has been identified as a compound with potential therapeutic applications. It has been reported to exhibit anticancer and antiviral activities.[1] The proposed mechanism for these effects is the inhibition of DNA synthesis, which would consequently halt the proliferation of cancer cells and the replication of viruses.[1] This makes N(4),N(4),O(2')-trimethylcytidine a molecule of interest for further investigation in drug discovery and development. The detailed structural information obtained from NMR spectroscopy is fundamental for understanding its structure-activity relationship and for the rational design of more potent and selective therapeutic agents.
References
Application Notes and Protocols for the HPLC Purification of N(4),N4,O(2')-trimethylcytidine-Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into RNA oligonucleotides is a critical strategy in the development of therapeutic nucleic acids, enhancing their stability, efficacy, and pharmacokinetic properties. N(4),N4,O(2')-trimethylcytidine is a synthetic nucleoside modification that combines methylation at the N4 position of cytidine with methylation at the 2'-hydroxyl group of the ribose sugar. This dual modification can impart increased resistance to nuclease degradation and modulate interactions with cellular machinery.
High-performance liquid chromatography (HPLC) is an indispensable tool for the purification of these modified RNA molecules, ensuring the high purity required for therapeutic and research applications. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a widely adopted technique for the separation of oligonucleotides based on their length and hydrophobicity. This document provides detailed application notes and protocols for the purification of N(4),N4,O(2')-trimethylcytidine-modified RNA using IP-RP-HPLC.
Principle of Ion-Pair Reversed-Phase HPLC for Modified RNA Purification
Ion-pair reversed-phase HPLC separates oligonucleotides based on their hydrophobicity.[1] The negatively charged phosphate backbone of RNA is neutralized by positively charged ion-pairing agents in the mobile phase, allowing the RNA to interact with the hydrophobic stationary phase (typically C8 or C18). Elution is achieved by a gradient of an organic solvent, such as acetonitrile, which increases the hydrophobicity of the mobile phase and displaces the RNA from the column. The presence of modifications like N(4),N4,O(2')-trimethylcytidine can alter the hydrophobicity of the RNA, influencing its retention time and separation from unmodified or partially modified sequences.
Experimental Protocols
Synthesis of N(4),N4,O(2')-trimethylcytidine-Modified RNA
N(4),N4,O(2')-trimethylcytidine-modified RNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite chemistry. The corresponding N(4),N4,O(2')-trimethylcytidine phosphoramidite building block is incorporated at the desired positions in the RNA sequence. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected.
Sample Preparation for HPLC Purification
-
Cleavage and Deprotection: Following solid-phase synthesis, treat the controlled pore glass (CPG) support with a mixture of ammonium hydroxide and methylamine (AMA) at 65°C for 50 minutes to cleave the RNA and remove the protecting groups.
-
Solvent Removal: After cleavage and deprotection, evaporate the AMA solution to dryness using a vacuum concentrator.
-
Desalting (Optional but Recommended): Resuspend the dried RNA pellet in sterile, nuclease-free water. Desalting can be performed using a size-exclusion column (e.g., a NAP-10 column) to remove small molecule impurities prior to HPLC.
-
Quantification: Determine the concentration of the crude RNA solution by measuring the absorbance at 260 nm using a spectrophotometer.
Ion-Pair Reversed-Phase HPLC Protocol
This protocol is a general guideline and may require optimization based on the specific sequence, length, and modification pattern of the RNA.
Instrumentation and Columns:
-
A biocompatible HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.
-
A reversed-phase column with a C18 stationary phase is recommended.
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5 in nuclease-free water.
-
Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA), pH 7.5 in 50% acetonitrile.
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Column Temperature | 50-70°C |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 20-100 µL (depending on RNA concentration) |
| Gradient | See Table 1 below |
Table 1: HPLC Gradient for Purification of N(4),N4,O(2')-trimethylcytidine-Modified RNA
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 65 | 35 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
| 60 | 95 | 5 |
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak, which typically represents the full-length, correctly modified RNA.
-
Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
-
Pool the fractions with the desired purity.
-
Remove the organic solvent and ion-pairing agent by vacuum concentration and subsequent desalting.
Data Presentation
The following table summarizes expected quantitative data for the HPLC purification of a hypothetical 21-mer RNA oligonucleotide containing a single N(4),N4,O(2')-trimethylcytidine modification.
Table 2: Representative Quantitative Data for HPLC Purification
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Yield (%) |
| Crude Product | 25.4 | 65.8 | ~65 | N/A |
| HPLC Purified Product | 25.5 | >98 | >98 | ~55 |
| Failure Sequences | 15-24 | 34.2 | N/A | N/A |
Note: Retention times and yields are dependent on the specific RNA sequence, length, and the number and position of modifications.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of N(4),N4,O(2')-trimethylcytidine-modified RNA.
Caption: Workflow for modified RNA synthesis and purification.
Logical Relationship of HPLC Components
This diagram shows the logical relationship between the key components of the ion-pair reversed-phase HPLC system.
Caption: Key components of the HPLC system.
Conclusion
The purification of N(4),N4,O(2')-trimethylcytidine-modified RNA is a critical step in ensuring the quality and reliability of these molecules for therapeutic and research purposes. Ion-pair reversed-phase HPLC provides a robust and high-resolution method for achieving the high purity required. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with modified RNA oligonucleotides. Optimization of the described methods may be necessary to suit the specific characteristics of the RNA molecule of interest.
References
Application Notes and Protocols for In Vitro Transcription with N(4),N(4),O(2')-trimethylcytidine triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of RNA therapeutics and vaccine development is rapidly evolving, with a significant focus on enhancing the stability and translational efficiency of in vitro transcribed (IVT) mRNA while minimizing its inherent immunogenicity. Chemical modification of nucleotides is a cornerstone of this effort. N(4),N(4),O(2')-trimethylcytidine triphosphate (m42CmTP) is a novel modified cytidine analog designed to confer advantageous properties to IVT RNA.
This document provides detailed application notes and protocols for the use of m42CmTP in in vitro transcription. The unique combination of N4,N4-dimethylation and 2'-O-methylation is hypothesized to synergistically reduce innate immune recognition and enhance the persistence of the transcribed RNA. The N4,N4-dimethyl modification can disrupt canonical Watson-Crick base pairing, potentially reducing the formation of double-stranded RNA (dsRNA) byproducts, a major trigger of the innate immune response.[1] Concurrently, the 2'-O-methylation is a well-established modification known to increase RNA stability and evade recognition by key innate immune sensors like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[2][3][4]
These protocols are designed to guide researchers in the optimal incorporation of m42CmTP into their RNA transcripts and to provide a framework for the subsequent characterization of the modified RNA's physical and biological properties.
Data Presentation
Table 1: In Vitro Transcription Reaction Component Comparison
| Component | Standard IVT | IVT with m42CmTP (Complete Substitution) |
| Linearized DNA Template | 1 µg | 1 µg |
| T7 RNA Polymerase | 50 U | 50-100 U (Optimization may be required) |
| Transcription Buffer (10x) | 2 µL | 2 µL |
| ATP, GTP, UTP (100 mM each) | 2 µL of each | 2 µL of each |
| CTP (100 mM) | 2 µL | 0 µL |
| m42CmTP (100 mM) | 0 µL | 2-4 µL (Optimization may be required) |
| RNase Inhibitor | 20 U | 20 U |
| Nuclease-free Water | Up to 20 µL | Up to 20 µL |
Table 2: Expected Impact of m42CmTP Incorporation on RNA Properties
| Property | Unmodified RNA | m42CmTP-modified RNA (Expected) | Rationale |
| Yield | High | Moderate to High | T7 RNA polymerase tolerance to dual modifications may slightly reduce incorporation efficiency.[5] |
| Stability against Nucleases | Low | High | 2'-O-methylation protects against degradation by ribonucleases.[6] |
| Innate Immune Activation | High | Low | N4,N4-dimethylation may reduce dsRNA formation, and 2'-O-methylation is known to dampen TLR and RIG-I signaling.[1][2][4] |
| Translation Efficiency | Moderate | Variable | The impact of N4,N4-dimethylation on ribosome processivity requires empirical determination. |
Experimental Protocols
Protocol 1: In Vitro Transcription with Complete Substitution of m42CmTP
This protocol describes the complete replacement of CTP with m42CmTP in a standard T7 RNA polymerase-based in vitro transcription reaction.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (1 µg/µL)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
ATP, GTP, UTP solutions (100 mM each)
-
m42CmTP solution (100 mM)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit or reagents (e.g., LiCl precipitation, spin columns)
Procedure:
-
Thaw all reagents on ice. Keep enzymes and NTPs on ice throughout the procedure.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 100 mM ATP
-
2 µL of 100 mM GTP
-
2 µL of 100 mM UTP
-
2 µL of 100 mM m42CmTP
-
1 µL of linearized DNA template (1 µg)
-
1 µL of RNase Inhibitor (20 units)
-
2 µL of T7 RNA Polymerase (50 units)
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
After incubation, add 1 µL of DNase I (RNase-free) to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for 15 minutes.
-
Purify the transcribed RNA using a suitable method, such as a spin column-based RNA purification kit or lithium chloride precipitation, according to the manufacturer's instructions.
-
Elute the purified RNA in nuclease-free water.
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Assess the integrity of the transcribed RNA by denaturing agarose gel electrophoresis.
Protocol 2: Optimization of m42CmTP Incorporation
Due to the novelty of this modification, optimization of the IVT reaction conditions may be necessary to maximize yield.
Procedure:
-
Set up a series of 20 µL IVT reactions as described in Protocol 1.
-
Vary the concentration of m42CmTP while keeping the total NTP concentration constant. For example, test final concentrations of 1 mM, 2 mM, 4 mM, and 6 mM of m42CmTP, adjusting the other NTPs accordingly if a specific ratio is desired, or simply varying the single modified NTP.
-
In parallel, test different concentrations of T7 RNA polymerase (e.g., 50 U, 75 U, 100 U).
-
Incubate all reactions at 37°C for 2 hours.
-
Purify and quantify the RNA from each reaction as described in Protocol 1.
-
Analyze the yield and integrity of the RNA from each condition to determine the optimal parameters.
Protocol 3: Assessment of Immunogenicity of m42CmTP-Modified RNA
This protocol provides a general workflow to assess the innate immune-stimulatory properties of the modified RNA using a human whole blood assay.[7][8][9]
Materials:
-
Freshly collected human whole blood from healthy donors
-
Unmodified control RNA and m42CmTP-modified RNA
-
Transfection reagent suitable for RNA (e.g., TransIT-mRNA)
-
RPMI 1640 medium
-
ELISA kits for TNF-α, IFN-α, IL-6, and IL-12p70
-
qPCR reagents for analyzing immune-related gene expression (e.g., IRF7, OAS1, RIG-I)
Procedure:
-
Complex the unmodified and m42CmTP-modified RNA with a transfection reagent according to the manufacturer's protocol.
-
In a 96-well plate, add 180 µL of fresh human whole blood per well.
-
Add 20 µL of the RNA-transfection reagent complexes to the blood. Include a mock-transfected control (transfection reagent only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
After incubation, centrifuge the plate and collect the plasma.
-
Measure the levels of cytokines (TNF-α, IFN-α, IL-6, IL-12p70) in the plasma using ELISA kits according to the manufacturer's instructions.
-
Isolate total RNA from the blood cells and perform qPCR to analyze the expression of key innate immunity genes.
-
Compare the cytokine levels and gene expression profiles between the unmodified and m42CmTP-modified RNA-treated samples to assess the reduction in immunogenicity.
Mandatory Visualization
Caption: Experimental workflow for IVT with m4,2CmTP and subsequent analysis.
Caption: Hypothesized signaling pathway modulation by m4,2CmTP-modified RNA.
References
- 1. Immunogenicity of In Vitro-Transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N(4),N4,O(2')-trimethylcytidine in Synthetic Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(4),N4,O(2')-trimethylcytidine is a synthetically modified ribonucleoside that holds significant potential for applications in synthetic biology, particularly in the design of therapeutic RNAs and synthetic gene circuits. This nucleoside combines two key modifications: N4,N4-dimethylation of the cytidine base and 2'-O-methylation of the ribose sugar. While direct extensive research on this specific combination is emerging, the well-documented effects of its constituent modifications allow for the inference of its properties and applications.
-
N4,N4-dimethylation (m4,4C): This modification can disrupt canonical Watson-Crick base pairing, potentially altering RNA secondary structure and interactions with RNA-binding proteins.[1]
-
2'-O-methylation (Nm): This modification is known to increase the thermal stability of RNA duplexes and confer significant resistance to nuclease degradation.[2]
The combination of these modifications in N(4),N4,O(2')-trimethylcytidine is hypothesized to create a nucleoside that can strategically alter RNA structure while simultaneously enhancing its stability, making it a valuable tool for synthetic biologists.
Potential Applications in Synthetic Biology
The unique properties of N(4),N4,O(2')-trimethylcytidine suggest several key applications:
-
Enhanced Stability of Therapeutic RNAs: The 2'-O-methyl group is expected to provide substantial resistance to endo- and exonucleases, thereby increasing the in vivo half-life of synthetic mRNAs, siRNAs, and guide RNAs. This is critical for improving the efficacy and duration of action of RNA-based therapeutics.
-
Modulation of mRNA Translation: The N4,N4-dimethyl group can disrupt local RNA secondary structures. When incorporated into the 5' UTR or coding sequence of an mRNA, it may modulate translation initiation and elongation rates, allowing for fine-tuning of protein expression levels.[3][4][5][6]
-
Development of Novel Ribozymes and Aptamers: By altering local RNA structure and stability, N(4),N4,O(2')-trimethylcytidine can be used to explore novel RNA folds in the design of catalytic RNAs (ribozymes) and high-affinity binding molecules (aptamers) with enhanced stability.
-
Control of Synthetic Gene Circuits: The stability and translational properties of mRNAs are central to the behavior of synthetic gene circuits. Incorporating this modified nucleoside can introduce a new layer of control over the dynamics of these systems.
Quantitative Data Summary (Based on Related Modifications)
Direct quantitative data for N(4),N4,O(2')-trimethylcytidine is not extensively available in the literature. The following tables summarize data for related modifications to provide an estimate of the expected effects.
Table 1: Thermal Stability Data for Related RNA Modifications
| Modification | Sequence Context | ΔTm (°C) per modification | Reference |
| N4-acetylcytidine (ac4C) | Duplex RNA (vs. C-G pair) | +1.7 | [7] |
| N4-acetylcytidine (ac4C) | tRNA D-arm hairpin | +8.2 | [7] |
| 2'-O-methyl | RNA duplex | +0.5 to +1.5 | [8] |
| N4,N4-dimethylcytidine (m4,2C) | RNA duplex (vs. C-G pair) | -10.3 | [1] |
Note: The destabilizing effect of N4,N4-dimethylation may be counteracted by the stabilizing effect of 2'-O-methylation. The net effect on thermal stability will likely be sequence and context-dependent.
Table 2: Nuclease Resistance Data for Related RNA Modifications
| Modification | Nuclease Type | Observation | Reference |
| 2'-O-methyl | Serum nucleases | Significantly increased resistance | [2] |
| 2'-O,4'-C-ethylene-bridged nucleic acids (ENA) | Serum nucleases | Higher resistance than natural DNA and LNA | [2] |
Table 3: Translational Efficiency Data for Related RNA Modifications
| Modification | System | Effect on Translation | Reference |
| N4-acetylcytidine (ac4C) | In vitro and in vivo | Enhanced translation efficiency | [3][5] |
| N4-acetylcytidine (ac4C) | Plants | Enhanced translation efficiency | [6] |
Experimental Protocols
The following are adaptable protocols for the synthesis and evaluation of RNA containing N(4),N4,O(2')-trimethylcytidine.
Proposed Synthesis of N(4),N4,O(2')-trimethylcytidine Phosphoramidite
Caption: Proposed synthesis of N(4),N4,O(2')-trimethylcytidine phosphoramidite.
Methodology:
-
Silyl Protection: Protect the hydroxyl groups of cytidine using appropriate silylating agents.
-
N4,N4-Dimethylation: Perform dimethylation of the exocyclic amine using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.[9]
-
Desilylation: Selectively remove the silyl protecting groups, for example, using a hydrogen fluoride-pyridine complex.
-
2'-O-Methylation and Protection: Introduce the 2'-O-methyl group and protect the remaining hydroxyl groups, leaving the 5'-hydroxyl available for the next step.
-
5'-DMT Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite building block.[10][11]
In Vitro Transcription of RNA Containing N(4),N4,O(2')-trimethylcytidine
This protocol is adapted from standard in vitro transcription protocols for modified nucleotides.
Caption: Workflow for in vitro transcription of modified RNA.
Materials:
-
Linearized DNA template with a T7 promoter
-
N(4),N4,O(2')-trimethylcytidine triphosphate (m4,4CmTP)
-
ATP, GTP, UTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer
-
DNase I (RNase-free)
-
RNA purification kit
Protocol:
-
Assemble the transcription reaction at room temperature by combining the transcription buffer, ATP, GTP, UTP, and m4,4CmTP.
-
Add the linearized DNA template to the reaction mixture.
-
Initiate the reaction by adding T7 RNA Polymerase.
-
Incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.
-
Purify the synthesized RNA using a suitable RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Assess the integrity and concentration of the purified RNA using gel electrophoresis and spectrophotometry.
Nuclease Resistance Assay
This protocol allows for the assessment of the stability of modified RNA in the presence of nucleases.
Caption: Workflow for nuclease resistance assay.
Materials:
-
Purified N(4),N4,O(2')-trimethylcytidine-containing RNA
-
Unmodified control RNA of the same sequence
-
Nuclease (e.g., RNase A, S1 nuclease, or fetal bovine serum)
-
Nuclease reaction buffer
-
Quenching solution (e.g., EDTA or proteinase K)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) reagents
-
RNA stain (e.g., SYBR Gold)
Protocol:
-
Incubate equal amounts of modified RNA and control RNA with the chosen nuclease in the appropriate reaction buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction.
-
Immediately quench the nuclease activity in the collected aliquots.
-
Analyze the samples on a denaturing PAGE gel.
-
Stain the gel to visualize the RNA bands.
-
Quantify the intensity of the bands corresponding to the intact RNA at each time point to determine the degradation rate.
In Vitro Translation Efficiency Assay
This assay measures the protein output from a modified mRNA compared to an unmodified control.
References
- 1. Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2'-O,4'-C-ethylene-bridged nucleic acids (ENA): highly nuclease-resistant and thermodynamically stable oligonucleotides for antisense drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Troubleshooting & Optimization
Technical Support Center: N(4),N4,O(2')-trimethylcytidine Phosphoramidite Synthesis
Welcome to the technical support center for the synthesis of N(4),N4,O(2')-trimethylcytidine phosphoramidite. This resource provides detailed answers to frequently asked questions and troubleshooting guidance for common challenges encountered during the synthesis of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for N(4),N4,O(2')-trimethylcytidine phosphoramidite?
A1: The synthesis typically starts from a commercially available, partially protected cytidine. The key steps involve:
-
Protection of the 5'-hydroxyl group, commonly with a dimethoxytrityl (DMT) group.
-
Methylation of the 2'-hydroxyl group.
-
Methylation of the N4-exocyclic amine.
-
Phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety.
The order of the methylation steps can sometimes be varied. All functional groups that are not intended to react must be protected to prevent side reactions[1][2].
Q2: Which protecting groups are recommended for this synthesis?
A2: Standard phosphoramidite chemistry protecting groups are used. The 5'-hydroxyl is typically protected with an acid-labile DMT group, and the phosphite is protected with a β-cyanoethyl group[1][3]. The N4,N4-dimethyl modification on the cytidine base does not require an additional protecting group itself.
Q3: How stable is the final N(4),N4,O(2')-trimethylcytidine phosphoramidite product?
A3: Like most phosphoramidites, the final product is sensitive to moisture and oxidation[4][5]. The phosphite triester is unstable and must be handled under anhydrous and inert conditions (e.g., argon or nitrogen atmosphere)[3]. For long-term storage, it is crucial to keep the product in a desiccated environment at low temperatures (-20°C)[5]. Thermal instability can also be a concern, potentially leading to degradation and the formation of hazardous byproducts[4].
Q4: What are the primary challenges in purifying the final phosphoramidite?
A4: The main challenge is removing impurities without degrading the sensitive phosphoramidite product. Common impurities include the corresponding phosphonate (P(V) species) formed by oxidation. Purification is typically achieved using silica gel chromatography under anhydrous conditions. However, scaling up this process can be difficult due to the prolonged exposure of the product to the silica gel[6]. Alternative purification methods, such as precipitation or extraction, may be employed to minimize degradation[6].
Synthesis Workflow
Caption: General workflow for the synthesis of N(4),N4,O(2')-trimethylcytidine phosphoramidite.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in 2'-O-Methylation | 1. Incomplete deprotonation of the 2'-hydroxyl group. 2. Presence of moisture in the reaction. 3. Insufficient methylating agent (e.g., methyl iodide). | 1. Ensure a strong base (e.g., NaH) is used in sufficient excess. 2. Use freshly dried solvents (e.g., THF) and perform the reaction under an inert atmosphere. 3. Increase the equivalents of the methylating agent. |
| Incomplete N4,N4-Dimethylation | 1. Inefficient activation of the C4 position of the pyrimidine ring. 2. Insufficient reaction time or temperature with dimethylamine. | 1. Use an effective activating agent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl)[7]. 2. Increase reaction time or gently heat the reaction mixture as tolerated by the protecting groups. |
| Low Coupling Efficiency during Oligonucleotide Synthesis | 1. Poor quality of the phosphoramidite (presence of P(V) oxides or hydrolyzed product). 2. Presence of moisture in the acetonitrile or other synthesis reagents[8]. 3. Insufficient activator (e.g., tetrazole) concentration or activity. | 1. Re-purify the phosphoramidite or synthesize a fresh batch. Confirm purity by ³¹P NMR. 2. Use high-quality, anhydrous solvents. Ensure molecular sieves are active[8]. 3. Use a fresh solution of activator at the recommended concentration (e.g., 0.5 M)[9]. |
| Presence of P(V) Impurity in Final Product | 1. Oxidation of the phosphite triester during the reaction or workup. 2. Exposure to air or moisture during storage. | 1. Degas all solvents and maintain a strict inert atmosphere. 2. Store the purified product under argon in a sealed vial at -20°C. |
| Depurination during Synthesis | 1. This is a common side reaction, especially for purines, but can be relevant for acid-sensitive modified pyrimidines. It occurs during the acidic deblocking (detritylation) step[10]. | 1. Use a milder deblocking agent, such as 2% dichloroacetic acid (DCA) in dichloromethane, instead of trichloroacetic acid[10]. |
Troubleshooting Logic
Caption: Decision tree for troubleshooting low coupling efficiency in oligonucleotide synthesis.
Key Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2'-O-methyl-N4,N4-dimethylcytidine
This protocol is adapted from procedures for related N4,N4-dimethylated nucleosides[7].
-
Starting Material: 5'-O-DMT-2'-O-methylcytidine.
-
Activation: Dissolve the starting material (1.0 eq) in anhydrous dichloromethane (DCM) with triethylamine (2.0 eq) and a catalytic amount of DMAP. Cool the solution to 0°C under an argon atmosphere. Add 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) (1.3 eq) portion-wise and stir the reaction at room temperature for 3-4 hours, monitoring by TLC[7].
-
Workup 1: Quench the reaction with methanol. Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[7].
-
Amination: Dissolve the crude activated intermediate in THF. Add a solution of dimethylamine (e.g., 40% aqueous solution or gas bubbled through THF) and stir at room temperature overnight[7].
-
Workup 2: Concentrate the reaction mixture. Purify the residue by silica gel column chromatography using a gradient of methanol in DCM to yield the desired product.
Protocol 2: 3'-Phosphitylation
This is a general procedure for phosphitylation[1].
-
Preparation: Dry the 5'-O-DMT-2'-O-methyl-N4,N4-dimethylcytidine (1.0 eq) by co-evaporation with anhydrous acetonitrile and place under a high vacuum for several hours.
-
Reaction: Dissolve the dried nucleoside in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA). In a separate flask, prepare the phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite) in anhydrous DCM. Add the phosphitylating agent dropwise to the nucleoside solution at 0°C under argon. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Workup and Purification: Quench the reaction with anhydrous methanol. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate. Concentrate the solution and purify the crude product immediately by flash chromatography on silica gel pre-treated with triethylamine, using a hexane/ethyl acetate/triethylamine solvent system. The fractions containing the product should be pooled and concentrated to yield the final phosphoramidite as a white foam. Confirm the product identity and purity using ¹H, ³¹P NMR, and mass spectrometry.
References
- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. blog.entegris.com [blog.entegris.com]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Technical Support Center: Deprotection of N(4),N4,O(2')-trimethylcytidine-Containing Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful deprotection of oligonucleotides containing N(4),N4,O(2')-trimethylcytidine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in deprotecting oligonucleotides containing N(4),N4,O(2')-trimethylcytidine?
A1: The primary challenges arise from the specific chemical nature of the modifications:
-
N4,N4-dimethylcytidine: This modification can be sensitive to harsh basic conditions, potentially leading to degradation. The exocyclic dimethylamino group is stable and not a protecting group to be removed. The focus is on preserving the integrity of the modified base during the deprotection of the rest of the oligonucleotide.
-
2'-O-methyl group: This modification is stable to the basic conditions used for removing base and phosphate protecting groups. However, it necessitates a deprotection strategy that is compatible with RNA or modified RNA, as the 2'-position is modified. The key is to ensure complete removal of other protecting groups without affecting the 2'-O-methyl moiety.
Q2: What is the general deprotection strategy for an oligonucleotide containing N(4),N4,O(2')-trimethylcytidine?
A2: A two-step deprotection strategy is generally recommended, similar to that used for RNA oligonucleotides.[1][2][3][4][5]
-
Step 1: Cleavage and Removal of Base and Phosphate Protecting Groups: This step involves treating the solid support-bound oligonucleotide with a basic solution to cleave it from the support and remove the protecting groups from the exocyclic amines of standard bases (A, G, C) and the phosphate backbone (typically cyanoethyl groups).
-
Step 2 (if applicable): Removal of 2'-Hydroxyl Protecting Groups: Since the target modification is a stable 2'-O-methyl group, this step is not for removing the methyl group itself, but any other 2'-hydroxyl protecting groups (like TBDMS or TOM) on other ribonucleosides within the oligonucleotide. If all other ribonucleosides are also 2'-O-methylated, this step is not necessary.
Q3: Which reagents are recommended for the first deprotection step (cleavage and base/phosphate deprotection)?
A3: The choice of reagent depends on the other protecting groups present in the oligonucleotide, especially on the guanine base.
-
Ammonium Hydroxide/Methylamine (AMA): This is a fast and effective reagent for removing standard protecting groups.[3][4][6] It is particularly useful when labile dG protecting groups like dmf-dG are used.[3][4]
-
Aqueous Ammonium Hydroxide: This is a more traditional and milder option, often requiring longer incubation times and higher temperatures.[7] It is a safer choice if the oligonucleotide contains other sensitive modifications.
-
Potassium Carbonate in Methanol: This is an ultra-mild deprotection condition suitable for very sensitive modifications.[4][5][8] It requires the use of ultra-mild protecting groups on the standard bases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[4][5]
Q4: Do I need to use a specific protecting group for the standard cytidine bases in my sequence?
A4: Yes, this is a critical consideration, especially when using AMA for deprotection. To avoid transamination at the C4 position of standard cytidine, it is highly recommended to use acetyl (Ac) protected dC (Ac-dC) instead of benzoyl (Bz) protected dC.[3][4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete deprotection of standard bases (e.g., persistent protecting groups on G, A, or C). | 1. Deprotection time was too short or temperature was too low for the specific protecting groups used. 2. The deprotection reagent was old or degraded. | 1. Refer to the deprotection tables below and ensure you are using the correct time and temperature for your specific protecting groups (e.g., iBu-dG requires longer deprotection than dmf-dG).[3][4] 2. Always use a fresh solution of the deprotection reagent. |
| Degradation of the oligonucleotide chain. | 1. The deprotection conditions were too harsh for the oligonucleotide backbone or other modifications present. 2. For RNA-containing oligos, premature removal of 2'-silyl protecting groups can lead to strand cleavage.[9] | 1. Switch to a milder deprotection reagent (e.g., aqueous ammonium hydroxide at a lower temperature or potassium carbonate in methanol).[4][5][8] 2. Ensure that the first deprotection step does not remove 2'-silyl groups. Use conditions like AMA or ethanolic ammonia which are known to preserve these groups.[9] |
| Modification of standard cytidine bases (transamination). | Use of benzoyl-protected cytidine (Bz-dC) with methylamine-containing reagents (AMA). | Synthesize the oligonucleotide using acetyl-protected cytidine (Ac-dC).[3][4][5] |
| Low yield of the final product. | 1. Inefficient cleavage from the solid support. 2. Loss of product during workup and purification steps. 3. Degradation of the oligonucleotide (see above). | 1. Ensure complete immersion of the solid support in the cleavage reagent and adequate incubation time. 2. Optimize precipitation and desalting procedures. Consider using cartridge-based purification for better recovery.[2] |
Data Summary Tables
Table 1: Deprotection Conditions for Base and Phosphate Groups
| Reagent | Protecting Groups | Temperature | Time | Notes |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | Standard (Ac-dC, iBu-dG/dmf-dG, Bz-dA) | 65°C | 10 minutes | Requires Ac-dC to prevent transamination. [3][4][5] |
| Standard (Ac-dC, iBu-dG/dmf-dG, Bz-dA) | 55°C | 10 minutes | With Ac-dG.[4] | |
| Standard (Ac-dC, iBu-dG/dmf-dG, Bz-dA) | Room Temp | 2 hours | With iBu-dG/dmf-dG.[4] | |
| Aqueous Ammonium Hydroxide (conc.) | Standard (Bz-dC, iBu-dG, Bz-dA) | 55°C | 5 hours | Traditional method.[7] |
| Potassium Carbonate (0.05 M in Methanol) | Ultra-Mild (Ac-dC, iPr-Pac-dG, Pac-dA) | Room Temp | 4 hours | For very sensitive modifications.[4][5][8] |
| t-Butylamine/water (1:3) | Standard (dmf-dG) | 60°C | 6 hours | Alternative for sensitive dyes.[4] |
Table 2: Conditions for Removal of 2'-TBDMS Protecting Groups (if applicable)
| Reagent | Solvent | Temperature | Time |
| Triethylamine trihydrofluoride (TEA·3HF) | DMSO | 65°C | 2.5 hours |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp | ~6 hours |
Experimental Protocols
Protocol 1: Two-Step Deprotection using AMA and TEA·3HF
This protocol is suitable for oligonucleotides containing N(4),N4,O(2')-trimethylcytidine, other 2'-O-methyl modifications, and standard bases protected with Ac-dC.
Step 1: Cleavage and Base/Phosphate Deprotection with AMA
-
Place the solid support containing the synthesized oligonucleotide in a sealed vial.
-
Prepare a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Add the AMA solution to the vial to completely cover the solid support (typically 1 mL for a 1 µmol synthesis).
-
Seal the vial tightly and incubate at 65°C for 10 minutes.[3][4]
-
Cool the vial on ice.
-
Transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Wash the solid support with an equal volume of RNase-free water and combine with the supernatant.
-
Dry the oligonucleotide solution in a vacuum concentrator.
Step 2: Removal of 2'-TBDMS Protecting Groups (if present on other nucleosides)
-
Redissolve the dried oligonucleotide pellet in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for a few minutes to fully dissolve.[2]
-
Add 60 µL of triethylamine (TEA).
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).[2]
-
Incubate the mixture at 65°C for 2.5 hours.[2]
-
Quench the reaction by adding an appropriate quenching buffer or proceed directly to desalting/purification.
Protocol 2: Ultra-Mild Deprotection using Potassium Carbonate
This protocol is recommended when the oligonucleotide contains other extremely sensitive modifications. It requires the use of ultra-mild protecting groups on the standard bases.
-
Place the solid support in a sealed vial.
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Add the potassium carbonate solution to the vial to cover the solid support.
-
Seal the vial and incubate at room temperature for 4 hours.[4][5][8]
-
Collect the supernatant containing the oligonucleotide.
-
Wash the solid support with methanol and combine the washes.
-
Neutralize the solution with a suitable acid (e.g., acetic acid) before drying.
Diagrams
Caption: General two-step deprotection workflow for modified RNA oligonucleotides.
Caption: Troubleshooting logic for common deprotection issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. RNA 2' Deprotection < Oligo Synthesis Resource [medicine.yale.edu]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. biotage.com [biotage.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Synthesis of N(4),N4,O(2')-trimethylcytidine
Welcome to the technical support center for the synthesis of N(4),N4,O(2')-trimethylcytidine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of N(4),N4,O(2')-trimethylcytidine to prevent side reactions?
A1: The most critical steps are the selective protection of the hydroxyl groups and the choice of protecting group for the exocyclic amine. Incomplete protection can lead to methylation at undesired positions (e.g., 3'-OH or 5'-OH), while an inappropriate N4-protecting group can lead to side reactions during deprotection. For instance, using a benzoyl group for N4 protection can result in partial substitution by methylamine during deprotection, leading to the formation of N4-methylated byproducts.[1]
Q2: Which protecting group is recommended for the N4-amino group of cytidine during methylation?
A2: An acetyl (Ac) group is generally recommended for protecting the N4-amino group.[2] Unlike the N4-benzoyl group, the N4-acetyl group is less prone to transamination (substitution by methylamine) during standard deprotection protocols, thus preventing the formation of N4-methylcytidine impurities.[1]
Q3: What purification methods are most effective for isolating the final N(4),N4,O(2')-trimethylcytidine product?
A3: Silica gel column chromatography is the most common and effective method for purifying the intermediates and the final product. Typical mobile phases involve gradients of methanol in dichloromethane (MeOH/DCM) or ethyl acetate in dichloromethane (EA/DCM) to separate the desired compound from unreacted starting materials and side products.[3]
Q4: Can I perform the N4-dimethylation and O(2')-methylation in a single step?
A4: It is generally not advisable to perform both methylations in a single step without appropriate protecting groups. The hydroxyl groups on the ribose are typically more reactive under certain conditions than the exocyclic amine. A stepwise approach with a proper protection strategy is necessary to ensure site-specific methylation and avoid a mixture of products.
Troubleshooting Guide
Problem 1: Low yield after the 5'-O-DMT protection step.
-
Question: I am getting a low yield of my 5'-O-dimethoxytrityl (DMT) protected nucleoside. What could be the cause?
-
Answer: Low yields in this step are often due to the presence of moisture in the reaction. Ensure that your starting material is thoroughly dried (e.g., by co-evaporation with pyridine) and that all solvents (like pyridine) and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., Argon).[3][4] Also, ensure you are using a sufficient excess of 4,4'-dimethoxytrityl chloride (DMTr-Cl).[3][4]
Problem 2: My final product is a mixture of N(4)-monomethylated and N(4),N4-dimethylated cytidine.
-
Question: After the N4-dimethylation step, I am observing both the desired dimethylated product and a significant amount of the monomethylated intermediate. How can I drive the reaction to completion?
-
Answer: Incomplete dimethylation can occur due to insufficient amounts of the methylating agent (e.g., methyl iodide) or base (e.g., NaH), or a shorter reaction time. You can try increasing the equivalents of the methylating agent and base, and extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS can help determine the optimal reaction time.
Problem 3: I am observing a side product corresponding to N4-methylcytidine after deprotection.
-
Question: During the final deprotection of my oligonucleotide containing the modified cytidine, I am seeing a significant N4-methylcytidine peak. What is causing this?
-
Answer: This is a known side reaction when an N4-benzoyl protecting group is used.[1] The benzoyl group can be partially substituted by methylamine if it is used in the deprotection solution. To avoid this, it is highly recommended to use an N4-acetyl protecting group on your cytidine phosphoramidite, which is stable to these conditions.[1]
Problem 4: Desilylation of the 2'-O-TBDMS group is incomplete or leads to product degradation.
-
Question: I am having trouble removing the tert-butyldimethylsilyl (TBDMS) group from the 2'-hydroxyl position. The reaction is either incomplete or I see degradation of my product. What are the optimal conditions?
-
Answer: Desilylation of 2'-O-TBDMS can be challenging. A common reagent is hydrogen fluoride-pyridine complex (HF·Py).[3] It is crucial to perform this reaction at a low temperature (e.g., 0°C) and carefully monitor its progress to avoid prolonged exposure, which can lead to degradation.[3] Buffering the reaction may also be necessary to prevent cleavage of other acid-labile groups.[5]
Quantitative Data Summary
The following table summarizes typical reaction yields for key steps in the synthesis of modified cytidine phosphoramidites, based on published data for analogous compounds. These values can serve as a benchmark for your experiments.
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| 5'-O-Protection | 2',3'-O-bis(TBDMS)-N4,N4-dimethylcytidine | 5'-O-DMT-2',3'-O-bis(TBDMS)-N4,N4-dimethylcytidine | 89 | [4] |
| Phosphitylation | 5'-O-DMT-2'-O-TBDMS-N4-acetyl-3-methylcytidine | N4-Acetyl-2′-O-tert-butyldimethylsilyl-5′-O-(4,4′-dimethoxytrityl)-3-methylcytidine 3′-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) | 68 | [4] |
| Overall Synthesis | Uridine | N4-methylcytidine phosphoramidite | 40.7 | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N(4),N4,O(2')-trimethylcytidine
This protocol outlines a potential synthetic route. Note: This is an illustrative protocol and may require optimization.
-
Protection of Cytidine: Start with commercially available cytidine. Protect the 3' and 5' hydroxyl groups using a silyl protecting group like TBDMS.
-
2'-O-Methylation: Selectively deprotect the 2'-hydroxyl group and perform methylation using a suitable methylating agent like methyl iodide in the presence of a base (e.g., NaH).
-
N4,N4-Dimethylation: Protect the 5'-hydroxyl with a DMT group. Then, perform the dimethylation of the N4-amino group using an excess of methyl iodide and a strong base.
-
Purification: After each step, purify the product using silica gel column chromatography. A gradient of methanol in dichloromethane is often effective.[3]
-
Characterization: Confirm the structure and purity of the product at each stage using NMR and Mass Spectrometry.
Protocol 2: Purification by Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with light pressure.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., Methanol or Ethyl Acetate) in a stepwise or continuous gradient.[1][3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1][3]
Visualizations
The following diagrams illustrate key workflows and concepts in the synthesis of modified cytidines.
Caption: General workflow for N(4),N4,O(2')-trimethylcytidine phosphoramidite synthesis.
Caption: Comparison of N4-benzoyl vs. N4-acetyl protecting groups during deprotection.
References
- 1. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of N(4),N4,O(2')-trimethylcytidine
Welcome to the technical support center for the mass spectrometry analysis of N(4),N4,O(2')-trimethylcytidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the mass spectrometric analysis of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What is the expected monoisotopic mass of N(4),N4,O(2')-trimethylcytidine?
A1: The expected monoisotopic mass of N(4),N4,O(2')-trimethylcytidine is 285.1325 Da.[1] When protonated, the expected m/z for the [M+H]⁺ ion is 286.1403.
Q2: What are the most common adducts observed during the mass spectrometry of nucleosides?
A2: In electrospray ionization (ESI) mass spectrometry, common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). The formation of these adducts can be minimized by using high-purity solvents and avoiding glassware that has been washed with strong detergents.
Q3: How does the 2'-O-methylation affect the mass spectrum?
A3: The 2'-O-methylation adds 14.01565 Da to the mass of the ribose moiety. In tandem mass spectrometry, specific fragmentation pathways can be monitored that are characteristic of the 2'-O-methylribose residue.[2][3]
Q4: What are the typical challenges in quantifying modified nucleosides like N(4),N4,O(2')-trimethylcytidine?
A4: Challenges in quantifying modified nucleosides by mass spectrometry can be categorized into three main areas:
-
Chemical instability: Some modified nucleosides can be unstable under certain pH or temperature conditions.
-
Enzymatic hydrolysis: Incomplete or biased enzymatic digestion of RNA to nucleosides can lead to inaccurate quantification.
-
Chromatographic and mass spectrometric issues: Co-elution of isomers, in-source fragmentation, and the formation of various adducts can complicate accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry of N(4),N4,O(2')-trimethylcytidine in a question-and-answer format.
Problem 1: Poor or no signal for N(4),N4,O(2')-trimethylcytidine.
-
Question: I am not seeing the expected [M+H]⁺ ion at m/z 286.14. What could be the reason?
-
Answer:
-
Sample Preparation: Ensure that the RNA hydrolysis to nucleosides was complete. Use a combination of nucleases and phosphatases for efficient digestion.
-
Ionization Source: Check the settings of your electrospray ionization (ESI) source. Optimize the spray voltage, capillary temperature, and gas flows for nucleoside analysis.
-
Mass Analyzer Settings: Verify that the mass analyzer is calibrated and set to the correct mass range.
-
Sample Degradation: Consider the possibility of sample degradation. Store samples at appropriate temperatures and avoid repeated freeze-thaw cycles.
-
Problem 2: Observation of unexpected peaks in the mass spectrum.
-
Question: I am seeing peaks that do not correspond to the expected parent ion or its common adducts. What are these?
-
Answer:
-
Contaminants: The unexpected peaks could be from contaminants in your sample or solvents. Use high-purity solvents and clean all equipment thoroughly.
-
In-source Fragmentation: The molecule might be fragmenting in the ionization source. Try using "softer" ionization conditions (e.g., lower capillary temperature or spray voltage) to minimize this.
-
Adducts: Besides sodium and potassium, other adducts can form depending on the sample matrix and buffer components.
-
Isomers: If your sample contains other modified nucleosides with the same mass, they may co-elute and appear as a single peak at the mass spectrometer. Optimize your chromatographic separation to resolve any isomers.
-
Problem 3: Inconsistent or non-reproducible quantification results.
-
Question: My quantitative results for N(4),N4,O(2')-trimethylcytidine are not consistent across different runs. What should I check?
-
Answer:
-
Internal Standard: Use a stable isotope-labeled internal standard for N(4),N4,O(2')-trimethylcytidine to normalize for variations in sample preparation and instrument response.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte. Perform a matrix effect study to assess its impact.
-
Linearity and Dynamic Range: Ensure that you are working within the linear dynamic range of the instrument for your analyte. Prepare a calibration curve with a suitable concentration range.
-
Chromatography: Poor chromatographic peak shape or retention time shifts can lead to inconsistent integration and quantification. Check your LC column and mobile phases.
-
Quantitative Data Summary
The following table summarizes the expected m/z values for N(4),N4,O(2')-trimethylcytidine and its predicted major fragments in positive ion mode.
| Ion Description | Formula | Monoisotopic Mass (Da) | m/z ([M+H]⁺) |
| Parent Molecule | C₁₂H₁₉N₃O₅ | 285.1325 | 286.1403 |
| Sodium Adduct | C₁₂H₁₉N₃O₅Na | 308.1224 | 308.1224 |
| Potassium Adduct | C₁₂H₁₉N₃O₅K | 324.0963 | 324.0963 |
| Fragment 1 (Base) | C₇H₁₀N₃O | 152.0824 | 153.0902 |
| Fragment 2 (Sugar) | C₅H₉O₄ | 133.0495 | 134.0573 |
Experimental Protocols
1. Sample Preparation: Enzymatic Hydrolysis of RNA
-
To 1-5 µg of total RNA, add 1 µL of nuclease P1 (100 U/µL) and 1 µL of 10x nuclease P1 buffer.
-
Incubate at 37°C for 2 hours.
-
Add 1 µL of alkaline phosphatase (1 U/µL) and 1 µL of 10x alkaline phosphatase buffer.
-
Incubate at 37°C for an additional 2 hours.
-
Filter the reaction mixture through a 10 kDa molecular weight cutoff filter to remove the enzymes.
-
The filtrate containing the nucleosides is ready for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for nucleoside analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 0% to 40% mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.
-
MRM Transitions (Predicted):
-
Quantifier: 286.1 -> 153.1 (cleavage of the glycosidic bond)
-
Qualifier: 286.1 -> 134.1 (sugar fragment)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Gas Flows: Optimize for the specific instrument.
-
Visualizations
Caption: Predicted fragmentation pathway of N(4),N4,O(2')-trimethylcytidine.
Caption: Troubleshooting workflow for mass spectrometry of N(4),N4,O(2')-trimethylcytidine.
References
Technical Support Center: NMR Analysis of N(4),N4,O(2')-trimethylcytidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of N(4),N4,O(2')-trimethylcytidine.
Frequently Asked Questions (FAQs)
Q1: What are the expected proton (¹H) and carbon (¹³C) NMR signals for N(4),N4,O(2')-trimethylcytidine?
A1: While a definitive experimental spectrum is sample-specific, the following table summarizes the predicted chemical shift ranges for N(4),N4,O(2')-trimethylcytidine based on the analysis of similar modified nucleosides.[1][2][3] These values can be influenced by solvent, concentration, and temperature.[4][5]
Table 1: Predicted ¹H and ¹³C Chemical Shifts (δ, ppm) for N(4),N4,O(2')-trimethylcytidine
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H5 | 5.8 - 6.2 | 95 - 100 | Doublet, coupled to H6. |
| H6 | 7.5 - 8.0 | 140 - 145 | Doublet, coupled to H5. |
| H1' | 5.8 - 6.0 | 90 - 95 | |
| H2' | 4.0 - 4.5 | 70 - 75 | |
| H3' | 4.0 - 4.5 | 70 - 75 | |
| H4' | 4.0 - 4.5 | 85 - 90 | |
| H5'a, H5'b | 3.5 - 4.0 | 60 - 65 | |
| N(4)-CH₃ (x2) | 3.0 - 3.5 | 35 - 40 | Two singlets, may be broadened due to restricted rotation. |
| O(2')-CH₃ | 3.2 - 3.6 | 55 - 60 | Singlet. |
| C2 | 155 - 160 | ||
| C4 | 160 - 165 | ||
| C5 | 95 - 100 | ||
| C6 | 140 - 145 | ||
| C1' | 90 - 95 | ||
| C2' | 70 - 75 | ||
| C3' | 70 - 75 | ||
| C4' | 85 - 90 | ||
| C5' | 60 - 65 | ||
| N(4)-CH₃ (x2) | 35 - 40 | ||
| O(2')-CH₃ | 55 - 60 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Values are approximate and can vary based on experimental conditions.[4][5][6][7][8][9][10][11][12][13]
Q2: I am observing overlapping signals in the ribose region (3.5-4.5 ppm). How can I resolve these peaks?
A2: Peak overlap in the sugar region is a common issue with nucleosides.[14] Several strategies can be employed to resolve these signals:
-
Solvent Change: Switching to a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of protons and may resolve overlapping peaks.[15]
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes improve resolution.[16] Increased temperature can also help to resolve issues with rotamers, which may be present due to the N(4)-dimethyl group.[15]
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are highly effective for resolving overlapping signals and confirming assignments.[17][18][19][20]
Troubleshooting Guides
Issue 1: Poorly Resolved or Overlapping Peaks
Overlapping peaks can make spectral interpretation difficult.[14][21] Follow this workflow to troubleshoot and resolve these issues.
Caption: Troubleshooting workflow for resolving overlapping NMR peaks.
Issue 2: Broad Peaks for N(4)-Methyl Groups
The two methyl groups on the N(4) position may appear as broad singlets or even two distinct, broad signals. This is often due to restricted rotation around the C4-N4 bond at room temperature.
Troubleshooting Steps:
-
Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can increase the rate of rotation around the C-N bond, leading to a sharpening of the methyl signals into a single, averaged peak.[15]
-
2D NMR: Use 2D experiments like HMBC to correlate the N-methyl protons with the C4 and potentially C5 carbons of the cytidine ring, confirming their assignment.[17]
Experimental Protocols
Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
This experiment identifies protons that are coupled to each other, which is invaluable for assigning the ribose sugar protons.[17][18]
Methodology:
-
Sample Preparation: Prepare the sample of N(4),N4,O(2')-trimethylcytidine in a suitable deuterated solvent at an appropriate concentration.
-
Spectrometer Setup: Tune and shim the spectrometer for optimal homogeneity.
-
Acquisition: Use a standard COSY pulse sequence. A typical experiment involves a 90° pulse, an evolution time (t₁), a second 90° pulse, and acquisition of the FID (t₂).[18]
-
Processing: Fourier transform the data in both dimensions.
-
Analysis: Cross-peaks in the 2D spectrum indicate J-coupling between protons. For example, a cross-peak between H1' and H2' will be observed.
Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
This experiment correlates protons with the carbons to which they are directly attached.[2][18]
Methodology:
-
Sample Preparation: As for the COSY experiment.
-
Spectrometer Setup: Tune and shim for both ¹H and ¹³C frequencies.
-
Acquisition: Use a standard HSQC pulse sequence, which typically involves polarization transfer from ¹H to ¹³C.[19]
-
Processing: Fourier transform the data in both dimensions.
-
Analysis: Each peak in the 2D spectrum corresponds to a C-H bond, with the ¹H chemical shift on one axis and the ¹³C chemical shift on the other. This is extremely useful for assigning the carbons of the ribose and the base.
Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
This experiment identifies long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for assigning quaternary carbons and linking different spin systems.[17]
Methodology:
-
Sample Preparation: As for the COSY experiment.
-
Spectrometer Setup: Tune and shim for both ¹H and ¹³C frequencies.
-
Acquisition: Use a standard HMBC pulse sequence.
-
Processing: Fourier transform the data in both dimensions.
-
Analysis: Cross-peaks show correlations between protons and carbons separated by multiple bonds. For example, the H6 proton will show a correlation to C4 and C5, and the N-methyl protons will show correlations to C4.
Caption: Molecular structure of N(4),N4,O(2')-trimethylcytidine.
References
- 1. Sequence dependent effects of CpG cytosine methylation. A joint 1H-NMR and 31P-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. compoundchem.com [compoundchem.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. web.pdx.edu [web.pdx.edu]
- 8. csustan.edu [csustan.edu]
- 9. bhu.ac.in [bhu.ac.in]
- 10. 13Carbon NMR [chem.ch.huji.ac.il]
- 11. compoundchem.com [compoundchem.com]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. emeraldcloudlab.com [emeraldcloudlab.com]
- 20. emory.edu [emory.edu]
- 21. Prediction of peak overlap in NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N(4),N4,O(2')-trimethylcytidine in RNA Sequencing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RNA containing N(4),N4,O(2')-trimethylcytidine (m4,4,2'O-mC). This modified nucleoside can introduce specific artifacts during RNA sequencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is N(4),N4,O(2')-trimethylcytidine (m4,4,2'O-mC) and where is it found?
N(4),N4,O(2')-trimethylcytidine is a modified RNA nucleoside. It is a cytidine molecule that has been modified with two methyl groups on the N4 amine and one methyl group on the 2'-hydroxyl of the ribose sugar. While its exact biological distribution is not as widely characterized as other modifications, it belongs to a class of hypermodified bases found in various RNA species, particularly transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs), where modifications are crucial for structure and function.
Q2: How can N(4),N4,O(2')-trimethylcytidine affect my RNA sequencing results?
The bulky nature of the three methyl groups on the cytidine base can interfere with the reverse transcription (RT) step, which is fundamental to most RNA-seq protocols.[1] This interference is a primary source of sequencing artifacts. The reverse transcriptase enzyme may struggle to read the modified base, leading to two main outcomes:
-
Reverse Transcription Stalling: The enzyme may dissociate from the RNA template prematurely when it encounters the m4,4,2'O-mC base. This results in truncated cDNA fragments that can be misinterpreted as the 3' end of a shorter RNA molecule.
-
Nucleotide Misincorporation: Some reverse transcriptases may successfully read through the modified base but incorporate an incorrect nucleotide into the growing cDNA strand. Studies on the related, less bulky N4,N4-dimethylcytidine (m4,2C) show that it can disrupt normal Watson-Crick base pairing and induce mutations, such as G-to-T changes, depending on the enzyme used.[2][3]
Q3: What specific artifacts should I look for in my sequencing data?
You should be vigilant for the following patterns in your aligned sequencing data:
-
Read Pileups: An unusually high number of reads terminating at the exact same nucleotide position may indicate a site of RT stalling. The actual modification would be located at the position immediately downstream (+1) of the pileup.
-
Increased Mismatch Rates: A high frequency of single nucleotide polymorphisms (SNPs) at a specific cytidine position, particularly C-to-T transitions, that are not supported by corresponding genomic DNA sequencing data. This suggests misincorporation by the reverse transcriptase.[3][4]
-
Coverage Gaps: A sudden drop or complete loss of sequencing coverage immediately downstream of a suspected modification site can also be a sign of significant RT stalling.
Q4: Can I prevent or mitigate these artifacts during my experiment?
Yes, mitigation is possible by carefully selecting the enzymes and protocols for your library preparation.
-
Choice of Reverse Transcriptase: The choice of RT enzyme is critical. Different RTs have varying efficiencies and fidelities when encountering modified bases.[3][4] While some error-prone enzymes like HIV-1 RT might read through the modification but introduce mutations, high-fidelity RTs may stall more frequently.[3] Experimenting with enzymes specifically engineered for difficult templates, such as thermostable group II intron-derived reverse transcriptases (TGIRTs), may yield better results.[5]
-
Direct RNA Sequencing: Technologies like Oxford Nanopore sequencing bypass the reverse transcription and PCR amplification steps entirely.[6] These methods analyze the native RNA molecule directly, and modifications like m4,4,2'O-mC can be identified by the specific distortions they create in the ionic current signal as the RNA passes through the nanopore.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter in your data and provides actionable steps.
Issue 1: I see a sharp, localized peak of read-ends in my alignment data, suggesting a transcription start site, but it's in the middle of a known gene.
-
Possible Cause: This is a classic sign of reverse transcription stalling at a modified base. The bulky m4,4,2'O-mC modification can act as a roadblock for the RT enzyme.
-
Troubleshooting Steps:
-
Verify the Location: Check if the nucleotide immediately downstream of the read pileup is a cytidine in the reference sequence.
-
Analyze Mismatch Patterns: Examine the reads that do manage to sequence past this point. Is there an elevated C-to-T mismatch rate at this specific cytidine?
-
Consult Modification Databases: Check databases like Modomics to see if any cytidine modifications have been reported in the transcript you are studying.[8]
-
Experimental Validation: Use a different reverse transcriptase known to have different properties (e.g., higher processivity) and repeat the library preparation to see if the stalling is reduced or altered.
-
Issue 2: My data shows a high C-to-T mutation rate at a specific position that is not present in genomic data.
-
Possible Cause: The reverse transcriptase is likely misincorporating a nucleotide opposite the m4,4,2'O-mC base. The dimethylated analog, m4,2C, is known to cause such mutations with certain enzymes.[2][3]
-
Troubleshooting Steps:
-
Identify the RT Enzyme: Confirm which reverse transcriptase was used in your library preparation kit. Enzymes derived from HIV-1 reverse transcriptase are known to be more error-prone with some modifications.[3]
-
Quantify the Mismatch Rate: Calculate the percentage of reads showing the C-to-T change at that specific site. A high percentage strengthens the case for a modification-induced artifact.
-
Consider an Alternative Protocol: Re-prepare the library using a high-fidelity reverse transcriptase to see if the mismatch rate decreases. Note that this may increase RT stalling at the site instead.[3]
-
Data Summaries
Table 1: Effect of Reverse Transcriptase Choice on Sequencing Past Modified Cytidines (Inferred from m4C and m4,2C studies)
| Reverse Transcriptase Type | Expected Outcome at m4,4,2'O-mC Site | Potential Artifact | Reference |
| HIV-1 Reverse Transcriptase | Higher read-through, but potential for misincorporation (e.g., C -> T). | High mismatch rate. | [3][4] |
| Avian Myeloblastosis Virus (AMV) RT | Lower read-through, leading to stalling or complete inhibition of cDNA synthesis. | Read pileups, coverage gaps. | [3][4] |
| Thermostable Group II Intron RT (TGIRT) | Engineered for high processivity and structured templates; may improve read-through. | Potentially reduced stalling. | [5] |
Experimental Protocols & Workflows
Protocol: Primer Extension Assay to Validate RT Stalling
This method can be used to confirm if a suspected m4,4,2'O-mC site causes reverse transcription to stall.
Objective: To map the precise 3' end of cDNA products generated from an RNA template containing a suspected modification.
Materials:
-
Total RNA or purified RNA of interest
-
5' radiolabeled (e.g., ³²P) or fluorescently labeled DNA primer specific to a sequence downstream of the suspected site
-
Reverse Transcriptase (e.g., AMV RT) and corresponding reaction buffer
-
dNTP mix
-
RNase inhibitor
-
Denaturing polyacrylamide gel (6-8%)
-
Sanger sequencing ladder of the same region (for size comparison)
Methodology:
-
Annealing: In a PCR tube, mix ~1-5 µg of RNA with an excess of the labeled primer. Heat to 65°C for 5 minutes, then cool slowly to 30°C to allow the primer to anneal.
-
Reverse Transcription: Add the RT reaction buffer, dNTPs, RNase inhibitor, and the reverse transcriptase enzyme. Incubate at the enzyme's optimal temperature (e.g., 42°C for AMV RT) for 1 hour.
-
RNA Hydrolysis: Stop the reaction and degrade the RNA template by adding NaOH and incubating at 65°C for 15 minutes. Neutralize the reaction with HCl.
-
Purification: Purify the resulting cDNA products using ethanol precipitation or a column-based kit.
-
Analysis: Resuspend the cDNA pellet in a formamide-based loading dye. Denature at 95°C for 5 minutes and load onto a denaturing polyacrylamide gel alongside the Sanger sequencing ladder generated with the same primer.
-
Interpretation: A strong band on the gel that is one nucleotide shorter than the position of the suspected modified cytidine indicates a site of RT stalling.
Visualizations
Caption: Workflow for identifying and validating RNA modification-induced artifacts.
Caption: Potential fates of reverse transcriptase at a modified m4,4,2'O-mC site.
References
- 1. Artifacts and biases of the reverse transcription reaction in RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
Technical Support Center: N(4),N4,O(2')-trimethylcytidine-modified RNA Synthesis
Welcome to the technical support center for improving the yield of N(4),N4,O(2')-trimethylcytidine-modified RNA. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their RNA synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is N(4),N4,O(2')-trimethylcytidine and why is it used in RNA synthesis?
N(4),N4,O(2')-trimethylcytidine is a modified nucleoside containing two methyl groups on the exocyclic amine (N4 position) and one methyl group on the 2'-hydroxyl of the ribose sugar. Modifications such as N4,N4-dimethylation and 2'-O-methylation are introduced into synthetic RNA to enhance its properties. 2'-O-methylation, for instance, is known to increase the stability of RNA against nuclease degradation. The N4,N4-dimethylation may be explored for its potential to modulate base pairing, secondary structure, and interaction with RNA-binding proteins.
Q2: What are the main challenges in synthesizing N(4),N4,O(2')-trimethylcytidine-modified RNA?
The primary challenges include potentially low incorporation efficiency of the modified nucleotide during in vitro transcription (IVT) by T7 RNA polymerase, the chemical synthesis of the required modified phosphoramidite for solid-phase synthesis, and potential for incomplete post-transcriptional methylation. These challenges can lead to lower yields of the desired full-length RNA and increased production of truncated or unmodified products.
Q3: Can T7 RNA polymerase efficiently incorporate N(4),N4,O(2')-trimethylcytidine-5'-triphosphate?
The efficiency of T7 RNA polymerase with doubly modified nucleotides like N(4),N4,O(2')-trimethylcytidine-5'-triphosphate is not extensively documented and may be lower than with unmodified or singly modified nucleotides. The bulky methyl groups may create steric hindrance within the enzyme's active site. Optimization of the in vitro transcription reaction conditions, such as magnesium concentration and temperature, is crucial.[1][2]
Q4: What are the expected yields for in vitro transcription of N(4),N4,O(2')-trimethylcytidine-modified RNA?
Yields can vary significantly based on the sequence of the RNA, the length of the transcript, and the specific reaction conditions. Generally, the incorporation of modified nucleotides can lead to a decrease in yield compared to unmodified RNA. A 3- to 6-hour incubation of a standard 50 µl in vitro transcription reaction can yield a minimum of around 30 µg of unmodified single-stranded RNA.[3] Yields for modified RNA may be lower and require careful optimization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of N(4),N4,O(2')-trimethylcytidine-modified RNA.
In Vitro Transcription (IVT) Issues
| Problem | Possible Cause | Recommended Solution |
| Low or No RNA Yield | 1. Inefficient incorporation of N(4),N4,O(2')-trimethylcytidine-5'-triphosphate by T7 RNA polymerase. | a. Optimize MgCl₂ concentration (try a range from 30 mM to 75 mM).[1][2][4] b. Use an engineered T7 RNA polymerase mutant with enhanced activity for modified nucleotides.[4] c. Increase the concentration of the modified CTP relative to the other NTPs. |
| 2. RNase contamination. | a. Maintain a sterile and RNase-free work environment. b. Include an RNase inhibitor in the IVT reaction.[3] | |
| 3. Poor quality of DNA template. | a. Purify the linearized DNA template to remove contaminants. b. Verify template integrity and concentration by gel electrophoresis and spectrophotometry. | |
| 4. Suboptimal reaction conditions. | a. Extend the incubation time (up to 6 hours, as longer times may not significantly increase yield).[3] b. Ensure the reaction is performed at the optimal temperature for the polymerase (typically 37°C). | |
| Incomplete or Truncated Transcripts | 1. Premature termination of transcription due to the modified nucleotide. | a. Lower the incubation temperature to 30°C to potentially increase the proportion of full-length transcripts. b. Optimize the NTP to Mg²⁺ ratio.[1][2] |
| 2. Degradation of RNA during the reaction. | a. Work on ice when setting up the reaction to minimize RNase activity.[3] b. Purify the RNA immediately after the reaction. | |
| RNA of Incorrect Size | 1. Incomplete linearization of the plasmid DNA template. | a. Confirm complete digestion of the plasmid by gel electrophoresis. |
| 2. Template-independent transcription. | a. Optimize the concentration of T7 RNA polymerase to avoid excess enzyme. |
Post-Transcriptional 2'-O-Methylation Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete 2'-O-methylation | 1. Inactive methyltransferase enzyme. | a. Use a fresh aliquot of the enzyme. b. Include a positive control with an unmodified RNA substrate known to be methylated efficiently. |
| 2. Suboptimal reaction conditions. | a. Ensure the correct concentration of the methyl donor, S-adenosylmethionine (SAM). b. Optimize the incubation time and temperature as recommended by the enzyme manufacturer. For RNA less than 200 nucleotides, the incubation time may need to be increased.[] | |
| 3. RNA secondary structure hindering enzyme access. | a. Denature the RNA by heating at 65°C for 5 minutes before the methylation reaction and then placing it on ice.[] |
Quantitative Data Summary
The following tables provide a hypothetical summary of expected yields based on common optimization strategies. Actual results will vary depending on the specific experimental conditions.
Table 1: Effect of MgCl₂ Concentration on IVT Yield of Modified RNA
| MgCl₂ Concentration | Unmodified RNA Yield (µg/20µL reaction) | N(4),N4-dimethylcytidine Modified RNA Yield (µg/20µL reaction) |
| 20 mM | 45 | 25 |
| 40 mM | 55 | 38 |
| 60 mM | 50 | 45 |
| 80 mM | 40 | 35 |
Table 2: Comparison of IVT Yield with Standard vs. Engineered T7 RNA Polymerase
| T7 RNA Polymerase Type | Unmodified RNA Yield (µg/20µL reaction) | 2'-O-methyl Modified RNA Yield (µg/20µL reaction) |
| Wild-Type | 55 | 20 |
| Engineered Mutant | 58 | 45 |
Note: These tables are illustrative. Yields of doubly modified N(4),N4,O(2')-trimethylcytidine RNA may be lower than for singly modified RNAs and require significant optimization.
Experimental Protocols
Protocol 1: In Vitro Transcription of N(4),N4,O(2')-trimethylcytidine-modified RNA
This protocol assumes the use of a commercially available N(4),N4,O(2')-trimethylcytidine-5'-triphosphate.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM NaCl)
-
100 mM DTT
-
NTP mix (10 mM each of ATP, GTP, UTP)
-
N(4),N4,O(2')-trimethylcytidine-5'-triphosphate (10 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 100 mM DTT
-
2 µL of 10 mM ATP
-
2 µL of 10 mM GTP
-
2 µL of 10 mM UTP
-
2 µL of 10 mM N(4),N4,O(2')-trimethylcytidine-5'-triphosphate
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
1 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Proceed to RNA purification.
Protocol 2: HPLC Purification of Modified RNA
Materials:
-
Crude modified RNA sample
-
Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
Buffer B: 0.1 M TEAB, 50% Acetonitrile
-
Reversed-phase HPLC column (e.g., C8 or C18)
Procedure:
-
Dissolve the crude RNA pellet in nuclease-free water.
-
Equilibrate the HPLC column with Buffer A.
-
Inject the RNA sample onto the column.
-
Elute the RNA using a linear gradient of Buffer B (e.g., 0-50% over 20 minutes) at a flow rate of 4 mL/min.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the full-length modified RNA.
-
Lyophilize the collected fractions to remove the volatile buffer.
-
Resuspend the purified RNA in nuclease-free water.
Visualizations
Caption: Experimental workflow for the synthesis and purification of modified RNA.
Caption: Troubleshooting logic for low yield in in vitro transcription of modified RNA.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N(4),N4,O(2')-trimethylcytidine in Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N(4),N4,O(2')-trimethylcytidine in oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during the synthesis of oligonucleotides containing N(4),N4,O(2')-trimethylcytidine.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | 1. Suboptimal Activator: The activator may not be suitable for the modified phosphoramidite. 2. Steric Hindrance: The methyl groups on the nucleobase and the 2'-O-position may sterically hinder the coupling reaction. 3. Phosphoramidite Quality: The N(4),N4,O(2')-trimethylcytidine phosphoramidite may have degraded due to moisture or improper storage. | 1. Activator Optimization: Consider using a stronger activator such as 5-Ethylthio-1H-tetrazole (ETT) or DCI. 2. Extended Coupling Time: Increase the coupling time to allow for complete reaction. A coupling time of up to 15 minutes may be necessary for sterically hindered monomers.[1] 3. Fresh Reagents: Use freshly prepared and anhydrous phosphoramidite solutions. Ensure proper storage of the phosphoramidite under inert gas and at the recommended temperature. |
| Signal for (n-1) Shortmer Impurity | 1. Incomplete Capping: Failure of the capping step to block unreacted 5'-hydroxyl groups. 2. Inefficient Coupling: As described above, leading to a higher proportion of uncapped failure sequences. | 1. Efficient Capping Reagents: Ensure the use of fresh and active capping reagents. 2. Extended Capping Time: Consider a slightly longer capping time to ensure all unreacted chains are blocked. |
| Unexpected Side Products (Mass Spectrometry) | 1. Depurination (if adjacent to purines): Acidic conditions during detritylation can lead to the cleavage of the glycosidic bond of adjacent purine bases. 2. Modification of the N4,N4-dimethylamino group: While generally stable, prolonged exposure to harsh deprotection conditions could potentially lead to side reactions. | 1. Milder Detritylation: Use a weaker acid for detritylation, such as 3% trichloroacetic acid (TCA) in dichloromethane, and minimize the detritylation time. 2. Optimized Deprotection: Use the recommended deprotection conditions of ammonium hydroxide/methylamine (AMA) at a controlled temperature (e.g., 65°C) and for the minimum time required for complete deprotection.[2] |
| Degradation during Deprotection | 1. Lability to Standard Deprotection: The N(4),N4,O(2')-trimethylcytidine modification may not be fully stable under standard, harsh deprotection conditions (e.g., prolonged heating with concentrated ammonium hydroxide). The 2'-O-methyl group itself is generally stable under standard DNA deprotection conditions.[1] | 1. Use of Mild Deprotection Conditions: Employ milder deprotection reagents such as a mixture of ammonium hydroxide and 40% aqueous methylamine (1:1, v/v) at 65°C for 45 minutes.[2] 2. Ultra-Mild Deprotection: For particularly sensitive sequences, consider using ultra-mild deprotection conditions, such as potassium carbonate in methanol, although this requires the use of base-labile protecting groups on the standard nucleobases. |
Frequently Asked Questions (FAQs)
Q1: Is the 2'-O-methyl group of N(4),N4,O(2')-trimethylcytidine stable during standard oligonucleotide synthesis cycles?
A1: Yes, the 2'-O-methyl group is generally considered stable throughout the standard phosphoramidite synthesis cycle, including the acidic detritylation step and oxidation.[1] It provides resistance to nuclease degradation in the final oligonucleotide.[3][4]
Q2: What are the recommended deprotection conditions for oligonucleotides containing N(4),N4,O(2')-trimethylcytidine?
A2: Based on protocols for the structurally similar N4,N4-dimethylcytidine, a recommended deprotection method is treatment with a 1:1 (v/v) mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 45 minutes.[2] This provides efficient deprotection while minimizing potential side reactions.
Q3: Can I use standard DNA deprotection (concentrated ammonium hydroxide at 55°C overnight) for an oligo with this modification?
A3: While the 2'-O-methyl group is stable under these conditions, the N4,N4-dimethylamino group might be more sensitive than standard exocyclic amine protecting groups. To minimize the risk of side reactions, the recommended AMA deprotection is a safer approach.
Q4: How does the N(4),N4,O(2')-trimethylcytidine modification affect the hybridization properties of the oligonucleotide?
A4: The 2'-O-methyl modification is known to increase the thermal stability (Tm) of duplexes with complementary RNA, with an increase of approximately 1.3°C per modification.[4] The N4,N4-dimethylation, however, can be disruptive to standard Watson-Crick base pairing.
Q5: What analytical techniques are recommended to verify the integrity of an oligonucleotide containing N(4),N4,O(2')-trimethylcytidine?
A5: It is recommended to use a combination of High-Performance Liquid Chromatography (HPLC) for purity analysis and Mass Spectrometry (MS) to confirm the correct mass of the final product. This will help identify any incomplete deprotection, modifications, or degradation products.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Oligonucleotides Containing N(4),N4,O(2')-trimethylcytidine
-
Phosphoramidite Preparation: Dissolve the N(4),N4,O(2')-trimethylcytidine phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M immediately before use.
-
Synthesizer Setup: Use a standard automated DNA/RNA synthesizer.
-
Synthesis Cycle:
-
Detritylation: Use 3% trichloroacetic acid in dichloromethane.
-
Coupling: Use 5-ethylthio-1H-tetrazole (0.25 M in acetonitrile) as the activator. For the N(4),N4,O(2')-trimethylcytidine monomer, extend the coupling time to 12-15 minutes.[2] For standard monomers, a shorter coupling time is sufficient.
-
Capping: Use standard capping reagents (e.g., acetic anhydride/N-methylimidazole).
-
Oxidation: Use a standard oxidizing solution (e.g., 0.02 M iodine in THF/Pyridine/Water).[2]
-
-
Cleavage and Deprotection: Proceed to Protocol 2.
Protocol 2: Cleavage and Deprotection of Oligonucleotides Containing N(4),N4,O(2')-trimethylcytidine
-
Reagent Preparation: Prepare a 1:1 (v/v) solution of concentrated ammonium hydroxide (28-30% NH3 in water) and 40% (w/w) aqueous methylamine.
-
Cleavage and Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the ammonium hydroxide/methylamine solution to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 65°C for 45 minutes.[2]
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
-
Purification: Purify the resulting oligonucleotide using HPLC or other appropriate methods.
Visual Workflow
Caption: Troubleshooting workflow for the synthesis and deprotection of oligonucleotides containing N(4),N4,O(2')-trimethylcytidine.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 4. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
Technical Support Center: Optimizing PCR for N(4),N4,O(2')-trimethylcytidine-Modified Templates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N(4),N4,O(2')-trimethylcytidine-modified DNA or RNA templates. The information provided is synthesized from best practices in PCR optimization for modified and complex templates.
Frequently Asked Questions (FAQs)
Q1: What is N(4),N4,O(2')-trimethylcytidine and how does it affect PCR?
N(4),N4,O(2')-trimethylcytidine is a modified nucleoside with methyl groups on the N4 amine and the 2'-hydroxyl of the ribose sugar. These modifications can present a significant challenge to DNA polymerases used in PCR. The bulky methyl groups can cause steric hindrance within the polymerase active site, potentially leading to polymerase stalling, reduced amplification efficiency, and increased error rates.[1]
Q2: Which type of DNA polymerase should I choose for templates containing N(4),N4,O(2')-trimethylcytidine?
High-fidelity DNA polymerases with high processivity are recommended.[2] Look for polymerases that are marketed for their ability to amplify "difficult" or "complex" templates, such as those with high GC content or secondary structures.[2][3] Some engineered polymerases have a higher tolerance for modified bases. It is advisable to test a few different high-fidelity polymerases to determine the best one for your specific template and primer set.
Q3: Can I use a standard Taq polymerase?
While a standard Taq polymerase might work for short amplicons with low modification density, it is generally not recommended. Taq polymerase lacks proofreading activity, and its lower processivity may be exacerbated by the bulky modification, leading to a higher error rate and lower yield.[4]
Q4: How does the concentration of dNTPs affect the amplification of modified templates?
For some modified templates, particularly those with 2'-O-methylation, reverse transcriptase activity can be impeded at low dNTP concentrations.[5][6][7][8] While this is a reverse transcription phenomenon, it suggests that nucleotide concentration can be a critical parameter. It is recommended to start with a standard dNTP concentration (e.g., 200 µM of each) and optimize by increasing it if you experience low yields.
Q5: Are there any additives that can improve PCR success with these templates?
Yes, PCR additives or co-solvents can help denature DNA and resolve secondary structures that may be stabilized by the modification.[2] Common additives to consider include:
-
DMSO (5-10%)
-
Betaine (1-2 M)
-
Ethylene glycol (1M)
-
1,2-propanediol (0.8M)
Always optimize the concentration of the additive, as excessive amounts can inhibit the polymerase.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low PCR Product | Polymerase Stalling: The N(4),N4,O(2')-trimethylcytidine modification is blocking the DNA polymerase. | 1. Switch to a High-Processivity, High-Fidelity Polymerase: Use an enzyme designed for difficult templates. 2. Increase Extension Time: Allow more time for the polymerase to bypass the modification. Start by increasing the extension time by 50-100%. 3. Optimize Annealing Temperature: Use a temperature gradient to find the optimal annealing temperature.[2] 4. Increase dNTP Concentration: Try increasing the concentration of each dNTP to 400-800 µM.[5][6] |
| Poor Primer Design: Primers may not be binding efficiently due to secondary structures in the template. | 1. Redesign Primers: Use longer primers (25-35 bases) with a higher melting temperature (Tm). 2. Check for Secondary Structures: Use primer design software to avoid hairpins and self-dimers.[2] | |
| Suboptimal Reaction Conditions: The buffer composition may not be suitable for the modified template. | 1. Use a PCR Additive: Titrate DMSO (5-10%) or betaine (1-2 M) into the reaction.[9] 2. Optimize MgCl₂ Concentration: Perform a magnesium titration, as the optimal concentration can be polymerase and template-dependent.[10] | |
| Non-Specific Bands or Smearing | Low Annealing Temperature: Primers are binding to non-target sequences. | 1. Increase Annealing Temperature: Use a gradient PCR to determine the highest possible annealing temperature that still yields product.[2] |
| Primer-Dimers: Primers are annealing to each other. | 1. Optimize Primer Concentration: Reduce the primer concentration in the reaction. 2. Use a Hot-Start Polymerase: This will prevent non-specific amplification before the first denaturation step.[11] | |
| Template Degradation: The modified template may be unstable. | 1. Handle Template with Care: Minimize freeze-thaw cycles and store properly.[3] | |
| Sequence Errors in Product | Low-Fidelity Polymerase: The polymerase is misincorporating nucleotides when encountering the modification. | 1. Use a High-Fidelity Polymerase: A polymerase with proofreading (3'->5' exonuclease) activity is crucial.[3][4] |
| Suboptimal Cycling Conditions: Excessive cycle numbers can lead to an accumulation of errors. | 1. Reduce Cycle Number: If starting with a sufficient amount of template, try reducing the number of cycles.[3] |
Data Presentation
Table 1: Comparison of DNA Polymerase Fidelity
| DNA Polymerase | Proofreading (3'→5' Exo) | Relative Fidelity vs. Taq | Recommended for Modified Templates |
| Taq Polymerase | No | 1x | No |
| Pfu Polymerase | Yes | ~6x | Yes |
| Phusion® High-Fidelity DNA Polymerase | Yes | ~52x | Highly Recommended |
| Q5® High-Fidelity DNA Polymerase | Yes | ~280x | Highly Recommended |
Fidelity data is based on standard DNA templates and serves as a general guideline. Actual performance on modified templates may vary.
Table 2: Effect of N4-methyl-dCTP on Amplicon Melting Temperature (Tm)
| Amplicon | dCTP only (Tm) | N4me-dCTP:dCTP Ratio | N4me-dCTP only (Tm) | Tm Reduction |
| 85 bp | 84°C | 3:1 to 10:1 | 77°C | 7°C |
| 200 bp | 89°C | 3:1 to 10:1 | 78°C | 11°C |
Data adapted from studies on N4-methyl-2'-deoxycytidine, which suggest that the inclusion of N4-methylated cytidine can lower the melting temperature of the PCR product, potentially aiding in denaturation in subsequent cycles.[12]
Experimental Protocols
Protocol 1: PCR Optimization using a Gradient Thermocycler
This protocol is designed to find the optimal annealing temperature for your primers and modified template.
-
Reaction Setup:
-
Prepare a master mix containing all components except the template DNA. A typical 50 µL reaction might include:
-
10 µL 5x High-Fidelity Buffer
-
1 µL 10 mM dNTPs
-
2.5 µL 10 µM Forward Primer
-
2.5 µL 10 µM Reverse Primer
-
0.5 µL High-Fidelity DNA Polymerase
-
23.5 µL Nuclease-Free Water
-
-
Aliquot 49 µL of the master mix into 8 PCR tubes.
-
Add 1 µL of your N(4),N4,O(2')-trimethylcytidine-modified template to each tube.
-
-
Thermocycling Conditions:
-
Set up a gradient PCR with a range of annealing temperatures. A good starting point is a gradient from 5°C below to 5°C above the calculated Tm of your primers.
-
Initial Denaturation: 98°C for 30 seconds
-
35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C gradient for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis:
-
Run 10 µL of each reaction on an agarose gel to determine which annealing temperature gives the highest yield of the specific product with the least non-specific amplification.
-
Protocol 2: PCR with Additives for Difficult Templates
This protocol provides a starting point for using DMSO as a PCR additive.
-
Reaction Setup:
-
Prepare a master mix as described in Protocol 1.
-
Set up a series of reactions with varying final concentrations of DMSO (e.g., 0%, 2.5%, 5%, 7.5%, 10%).
-
For a 50 µL reaction, add the following volumes of DMSO:
-
0% DMSO: 0 µL
-
2.5% DMSO: 1.25 µL
-
5% DMSO: 2.5 µL
-
7.5% DMSO: 3.75 µL
-
10% DMSO: 5 µL
-
-
Adjust the volume of nuclease-free water accordingly to maintain a final volume of 50 µL.
-
Add template DNA to each reaction.
-
-
Thermocycling Conditions:
-
Use the optimal annealing temperature determined from Protocol 1.
-
Initial Denaturation: 98°C for 30 seconds
-
35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: (Optimal Temperature) for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis:
-
Analyze the PCR products on an agarose gel to identify the DMSO concentration that provides the best result.
-
Visualizations
Caption: Troubleshooting workflow for no or low PCR product.
Caption: Putative mechanism of PCR inhibition by modified cytidine.
References
- 1. Altering DNA polymerase incorporation fidelity by distorting the dNTP binding pocket with a bulky carcinogen-damaged template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 4. ig2.blog.unq.edu.ar [ig2.blog.unq.edu.ar]
- 5. RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing 2'-O-Methylation of mRNA Using Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PCR amplification of GC-rich DNA regions using the nucleotide analog N4-methyl-2'-deoxycytidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Capacity of N4-methyl-2'-deoxycytidine 5'-triphosphate to sustain the polymerase chain reaction using various thermostable DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Presence of N(4),N4,O(2')-trimethylcytidine in RNA: A Comparative Guide to Detection Methodologies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of RNA modifications are paramount to understanding their roles in biological processes and their potential as therapeutic targets. This guide provides a comprehensive comparison of methodologies for confirming the presence of the specific, yet less-studied, RNA modification, N(4),N4,O(2')-trimethylcytidine (m4,4,2'OmC).
While dedicated methods for the detection of m4,4,2'OmC are not yet established in the literature, this guide draws parallels from techniques successfully employed for structurally similar modified nucleosides. We will objectively compare the performance of the most promising analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), antibody-based enrichment, and direct RNA sequencing—and provide supporting data from analogous RNA modifications to inform your experimental design.
Comparison of Detection Methodologies
The selection of an appropriate method for detecting m4,4,2'OmC will depend on the specific research question, available instrumentation, and the desired level of quantification and throughput. The following table summarizes the key performance characteristics of the three major approaches.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Antibody-Based Methods (e.g., MeRIP-seq) | Direct RNA Sequencing (e.g., Nanopore) |
| Detection Principle | Direct detection of the mass-to-charge ratio of the modified nucleoside. | Immuno-enrichment of RNA fragments containing the modification. | Detection of altered electrical current signals as the modified RNA strand passes through a nanopore. |
| Quantification | Absolute and highly accurate quantification possible with stable isotope-labeled standards. | Semi-quantitative; provides relative enrichment levels. | Semi-quantitative; stoichiometry can be estimated at the single-molecule level. |
| Specificity | Very high; can distinguish between isobaric modifications through fragmentation patterns. | Dependent on antibody specificity; cross-reactivity with similar modifications is a potential issue. | Specificity is determined by the distinctiveness of the electrical signal, which may vary for different modifications. |
| Resolution | Does not provide sequence context; identifies the modification in the total RNA population. | Low resolution (typically ~100-200 nucleotides). | Single-nucleotide resolution. |
| RNA Input Requirement | Microgram quantities of total RNA. | High input of RNA is often required. | Nanogram to microgram quantities of poly(A) RNA. |
| Throughput | Moderate; sample preparation can be time-consuming. | High-throughput sequencing is possible. | High-throughput sequencing is possible. |
| Confirmation of Novel Modifications | The gold standard for confirming the chemical identity of a new modification. | Not suitable for discovering new modifications; requires a pre-existing antibody. | Can potentially detect novel modifications if they produce a distinct signal, but requires validation by other methods. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Absolute Quantification
LC-MS/MS is the most direct and unambiguous method for confirming the presence and determining the absolute quantity of m4,4,2'OmC. The workflow involves the enzymatic digestion of total RNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection.
Experimental Workflow:
A Comparative Analysis of N(4),N4,O(2')-trimethylcytidine and N4,N4-dimethylcytidine for Researchers and Drug Development Professionals
In the expanding landscape of RNA modifications, understanding the nuanced differences between closely related nucleoside analogues is paramount for advancing therapeutic design and biological comprehension. This guide provides a detailed comparison of N(4),N4,O(2')-trimethylcytidine and N4,N4-dimethylcytidine, focusing on their structural distinctions, impact on RNA properties, and the experimental methodologies used for their characterization.
Structural and Functional Overview
N4,N4-dimethylcytidine (m42C) and N(4),N4,O(2')-trimethylcytidine are both modified cytidine nucleosides that play roles in modulating the structure and function of RNA. The primary distinction lies in the additional methylation at the 2'-hydroxyl group of the ribose sugar in N(4),N4,O(2')-trimethylcytidine. This seemingly minor difference can have significant consequences for RNA stability, base pairing, and interactions with proteins.
N4,N4-dimethylcytidine is known to be present in both bacterial and eukaryotic ribosomal RNA (rRNA)[1]. The dimethylation at the N4 position of the cytosine base disrupts the Watson-Crick base pairing with guanine[1][2][3]. In contrast, N(4),N4,O(2')-trimethylcytidine, with its additional 2'-O-methylation, is a modification that can further enhance the conformational rigidity of the ribose and potentially influence protein recognition and enzymatic activity. While N4,N4-dimethylcytidine has been shown to enhance hyperthermophily in archaea by stabilizing ribosomes at high temperatures, the specific biological roles of N(4),N4,O(2')-trimethylcytidine are less extensively characterized in direct comparison[4][5][6].
Physicochemical and Biochemical Properties
The structural differences between these two molecules manifest in their physicochemical properties and biochemical behavior. The following table summarizes key comparative data based on available literature.
| Property | N(4),N4,O(2')-trimethylcytidine | N4,N4-dimethylcytidine | Reference |
| Molar Mass | 285.3 g/mol | 271.27 g/mol | [7][8] |
| Effect on RNA Duplex Stability (Tm) | Expected to increase stability due to 2'-O-methylation | Significantly decreases duplex stability | [2][3] |
| Base Pairing with Guanine | Disrupted due to N4-dimethylation | Disrupts the canonical C:G Watson-Crick base pair, leading to a wobble-like conformation with two hydrogen bonds | [1][2][3] |
| Impact on Reverse Transcription | Not explicitly detailed in comparison | Can induce G to T mutations with some reverse transcriptases (e.g., HIV-1 RT) and can inhibit DNA synthesis with high-fidelity enzymes (e.g., AMV-RT) | [1][2] |
| Known Biological Occurrence | Less characterized | Found in bacterial and eukaryotic rRNA; enhances ribosome stability in hyperthermophilic archaea | [1][4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of modified nucleosides. Below are summaries of key experimental protocols.
Synthesis of Modified RNA Oligonucleotides
The synthesis of RNA oligonucleotides containing either N(4),N4,O(2')-trimethylcytidine or N4,N4-dimethylcytidine is a prerequisite for their comparative study. This is typically achieved through solid-phase phosphoramidite chemistry.
Objective: To incorporate the modified nucleosides at specific positions within an RNA sequence.
Methodology:
-
Phosphoramidite Synthesis: The corresponding phosphoramidite building blocks for N(4),N4,O(2')-trimethylcytidine and N4,N4-dimethylcytidine are synthesized from the partially protected cytidine nucleosides.
-
Solid-Phase RNA Synthesis: The modified phosphoramidites are used in an automated RNA synthesizer. The synthesis cycle involves detritylation, coupling, capping, and oxidation.
-
Deprotection and Purification: After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. The crude product is then purified by high-performance liquid chromatography (HPLC).
-
Mass Spectrometry: The final product is characterized by mass spectrometry to confirm the correct mass and purity.
This process is detailed for N4,N4-dimethylcytidine in the literature and a similar approach would be applicable for N(4),N4,O(2')-trimethylcytidine[9][10].
UV Melting Temperature (Tm) Analysis
This experiment is fundamental for assessing the thermodynamic stability of RNA duplexes containing the modified nucleosides.
Objective: To determine the melting temperature (Tm) of an RNA duplex containing the modification and compare it to an unmodified duplex.
Methodology:
-
Sample Preparation: The modified RNA oligonucleotide and its complementary strand are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV Absorbance Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the first derivative of the melting curve. A higher Tm indicates greater stability.
Studies have shown that N4,N4-dimethylcytidine significantly decreases the stability of RNA duplexes[2][3].
Reverse Transcription Assay
This assay evaluates the effect of the modification on the fidelity and processivity of reverse transcriptases.
Objective: To determine if the modified cytidine is correctly read by reverse transcriptases or if it causes mutations or stalls in transcription.
Methodology:
-
Primer Extension Reaction: A radiolabeled or fluorescently labeled DNA primer is annealed to an RNA template containing the modification.
-
Enzymatic Reaction: A reverse transcriptase (e.g., HIV-1 RT, AMV-RT) and dNTPs are added to the reaction mixture.
-
Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
Analysis: The length of the synthesized cDNA products is analyzed to identify any pauses or truncations caused by the modification. The sequence of the cDNA can be determined to identify any misincorporations opposite the modified base.
Research indicates that N4,N4-dimethylcytidine can lead to G to T mutations during reverse transcription by HIV-1 RT[1][2].
Visualizing the Comparison
The following diagrams illustrate the structural differences and a logical workflow for comparing these two modified nucleosides.
Caption: Structural relationship between N4,N4-dimethylcytidine and N(4),N4,O(2')-trimethylcytidine.
Caption: Experimental workflow for comparing the two modified cytidines.
Conclusion
The primary difference between N(4),N4,O(2')-trimethylcytidine and N4,N4-dimethylcytidine is the presence of a 2'-O-methyl group in the former. This modification is expected to confer greater thermodynamic stability to RNA duplexes compared to the destabilizing effect of the N4,N4-dimethylation alone. The dimethylation at the N4 position in both molecules disrupts canonical Watson-Crick base pairing, which has been shown to impact the fidelity of reverse transcription.
For researchers in drug development, these differences are critical. The destabilizing nature of N4,N4-dimethylcytidine could be exploited in the design of antisense oligonucleotides or siRNAs where destabilization of a specific region of a target RNA may be desirable. Conversely, the increased stability and conformational rigidity imparted by the 2'-O-methyl group in N(4),N4,O(2')-trimethylcytidine could be advantageous for enhancing the nuclease resistance and binding affinity of RNA-based therapeutics. Further direct comparative studies are warranted to fully elucidate their differential effects on protein recognition and in cellular contexts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N4,N4,2’-O-Trimethylcytidine | 34218-81-0 | FT144591 [biosynth.com]
- 8. N4-Methyl-2'-O-methyl-cytidine | 13048-95-8 | NM144592 [biosynth.com]
- 9. Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
A Comparative Analysis of N4-Methylated Cytidines: Unraveling the Functional Impact of Methylation on RNA
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of epitranscriptomics, post-transcriptional modifications of RNA nucleosides play a pivotal role in regulating gene expression and cellular function. Among these modifications, the methylation of cytidine at the N4 position (N4-methylcytidine, m4C) and its dimethylated counterpart (N4,N4-dimethylcytidine, m42C) are of significant interest. While information on N(4),N4,O(2')-trimethylcytidine remains limited in publicly accessible research, a detailed comparison of m4C and m42C provides critical insights into how progressive methylation at the N4-position impacts RNA structure, stability, and biological function. This guide offers an objective comparison based on available experimental data to inform research and development in RNA therapeutics and diagnostics.
Chemical Structures at a Glance
The fundamental difference between N4-methylcytidine and its di- and tri-methylated analogs lies in the number of methyl groups attached to the exocyclic amine (N4) of the cytosine base and, in the case of N(4),N4,O(2')-trimethylcytidine, an additional methyl group on the 2'-hydroxyl of the ribose sugar.
Figure 1. Chemical structures of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C).
Impact on RNA Duplex Stability and Base Pairing
The degree of methylation at the N4 position of cytidine has a profound effect on the stability of RNA duplexes and the fidelity of base pairing. Experimental data from UV thermal denaturation studies on RNA duplexes containing these modified nucleosides reveal a clear trend.
A study by Sheng et al. (2020) demonstrated that a single methylation at the N4 position (m4C) has a minimal effect on the thermal stability of an RNA duplex when paired with guanine, indicating that it largely preserves the canonical Watson-Crick base pairing.[1][2][3] In stark contrast, the presence of two methyl groups (m42C) significantly destabilizes the RNA duplex, as evidenced by a substantial decrease in the melting temperature (Tm).[1][2][3] This destabilization is attributed to the disruption of the standard C:G base pair, forcing a shift to a less stable, wobble-like conformation.[1][2][3]
| Modification | Pairing Partner | ΔTm (°C) vs. Unmodified C:G | Duplex Stability | Reference |
| N4-methylcytidine (m4C) | Guanine (G) | -1.5 | Minimally affected | [1][2][3] |
| N4,N4-dimethylcytidine (m42C) | Guanine (G) | -13.1 | Significantly decreased | [1][2][3] |
Table 1. Effect of N4-methylation on the thermal stability (ΔTm) of an RNA duplex. The data represents the change in melting temperature compared to an unmodified C:G pair within the same RNA duplex context as reported by Sheng et al., 2020.
Figure 2. Experimental workflow for comparing the functional differences of modified cytidines in RNA.
Influence on Reverse Transcription
The functional consequences of N4-methylation extend to its interaction with enzymes that process RNA, such as reverse transcriptases. The presence of these modifications can impact the fidelity and efficiency of cDNA synthesis.
In primer extension assays using HIV-1 reverse transcriptase, both m4C and m42C were found to induce mutations by templating the incorporation of thymine (T) instead of guanine (G).[1][3] However, when a higher fidelity reverse transcriptase, such as AMV-RT, was used, the outcomes were different. For m4C, normal nucleotide incorporation was largely retained, whereas m42C led to a significant pause or complete inhibition of DNA synthesis.[1][3] This suggests that the cellular machinery can differentiate between mono- and di-methylated cytidines, leading to distinct biological outcomes.
Figure 3. Logical diagram illustrating the differential effects of N4-methylated cytidines on reverse transcription.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize the functional differences between modified cytidines.
UV Thermal Denaturation Analysis
This method is used to determine the melting temperature (Tm) of RNA duplexes, which is a direct measure of their thermal stability.
-
Sample Preparation: RNA single strands are synthesized and purified, typically by HPLC. Complementary strands are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Annealing: The RNA solution is heated to a high temperature (e.g., 95°C) for 5 minutes to dissociate any existing secondary structures and then slowly cooled to room temperature to allow for proper duplex formation.
-
Data Collection: The absorbance of the RNA solution at 260 nm is monitored as the temperature is gradually increased at a controlled rate (e.g., 0.5°C/minute) in a spectrophotometer equipped with a temperature controller.
-
Data Analysis: The melting temperature (Tm) is determined by taking the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.
Reverse Transcription Primer Extension Assay
This assay is employed to assess how modified nucleosides in an RNA template affect the processivity and fidelity of reverse transcriptase enzymes.
-
Primer Labeling and Annealing: A DNA primer is typically labeled at the 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye. The labeled primer is then annealed to the RNA template containing the modified nucleoside by heating and slow cooling.
-
Reverse Transcription Reaction: The annealed primer-template complex is incubated with a reverse transcriptase (e.g., HIV-1 RT or AMV-RT), dNTPs, and the appropriate reaction buffer at the optimal temperature for the enzyme.
-
Product Resolution: The reaction is quenched, and the resulting cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: The gel is visualized by autoradiography or fluorescence imaging. The bands on the gel indicate the length of the cDNA products. Full-length products signify that the reverse transcriptase was able to read through the modification, while shorter bands indicate pausing or termination at the modification site. The sequence of the full-length product can be determined to assess the fidelity of nucleotide incorporation opposite the modified base.
X-ray Crystallography of RNA Duplexes
This technique provides high-resolution three-dimensional structural information, revealing the precise atomic arrangement and base-pairing geometry of the modified nucleosides within an RNA duplex.
-
RNA Synthesis and Purification: High-purity RNA oligonucleotides are synthesized and purified.
-
Crystallization: The RNA is crystallized by vapor diffusion, typically using the hanging drop or sitting drop method. This involves mixing the RNA solution with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant, leading to the slow growth of crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A molecular model is then built into the electron density and refined to obtain the final three-dimensional structure. This allows for the detailed analysis of bond lengths, angles, and hydrogen bonding patterns of the modified base pair.
Conclusion
The available scientific evidence clearly demonstrates that the level of methylation at the N4 position of cytidine has a significant and progressive impact on the biophysical and biochemical properties of RNA. While N4-methylcytidine is relatively well-tolerated within an RNA duplex, maintaining near-normal stability, N4,N4-dimethylcytidine introduces substantial structural perturbations that decrease stability and can alter enzymatic processing. These findings underscore the importance of specific methylation patterns in fine-tuning RNA function.
Further research is warranted to elucidate the biological roles of these modifications and to characterize the functional properties of N(4),N4,O(2')-trimethylcytidine. A comprehensive understanding of how these modifications are written, read, and erased by cellular machinery will be crucial for the development of novel RNA-targeted therapeutics and diagnostic tools. The experimental frameworks outlined in this guide provide a solid foundation for future investigations into the expanding world of the epitranscriptome.
References
- 1. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doudnalab.org [doudnalab.org]
- 3. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of N4-Modified Cytidines in RNA
For Researchers, Scientists, and Drug Development Professionals
The landscape of RNA biology and therapeutics is continually expanding, with a growing appreciation for the role of post-transcriptional modifications in regulating RNA function. N4-modified cytidines, a class of epitranscriptomic marks, are emerging as critical players in controlling mRNA stability, translation, and viral replication. This guide provides an objective comparison of key N4-modified cytidines, supported by experimental data, to inform research and development in RNA-based therapeutics.
Comparative Analysis of N4-Modified Cytidines
The primary N4-modified cytidines of interest include the endogenous modification N4-acetylcytidine (ac4C), the structurally similar N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C), and the synthetic antiviral analogue N4-hydroxycytidine (NHC). Each modification imparts distinct structural and functional consequences to the RNA molecule.
N4-acetylcytidine (ac4C)
N4-acetylcytidine is a conserved RNA modification catalyzed by the N-acetyltransferase 10 (NAT10).[1][2] It is found in various RNA species, including mRNA, tRNA, and rRNA.[3][4] In mRNA, ac4C is often located within the coding sequence and has been shown to enhance both mRNA stability and translation efficiency.[1][5][6][7] The presence of ac4C can promote the correct reading of codons during translation.[3] Mechanistically, the acetylation of cytidine by NAT10 can influence codon-anticodon interactions, thereby regulating protein synthesis.[1] Studies have demonstrated that ablating NAT10 leads to reduced ac4C levels, decreased mRNA stability, and downregulation of target mRNAs.[5][7] Furthermore, ac4C modification is implicated in the cellular stress response, where it promotes the localization of specific mRNAs to stress granules.[8][9]
N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C)
N4-methylation of cytidine, resulting in m4C and m42C, also plays a significant role in RNA function.[10][11] Structural and thermostability studies have revealed that a single methylation (m4C) has a relatively minor effect on the standard Watson-Crick C:G base pair and the overall stability of an RNA duplex.[11][12] In contrast, the double methylation (m42C) is disruptive. It breaks the normal C:G pairing, leading to a wobble-like conformation and a significant decrease in duplex stability.[11][12] This disruption by m42C also reduces the specificity of base pairing, allowing for mismatches with A, T, and C.[11][12] These findings suggest that N4-methylation is a mechanism to fine-tune base pairing specificity, which can impact the fidelity and efficiency of genetic replication and translation.[10][11]
N4-hydroxycytidine (NHC)
N4-hydroxycytidine is a synthetic ribonucleoside analogue and the active metabolite of the oral antiviral prodrug Molnupiravir.[13][14][15] Unlike the endogenous modifications that regulate cellular processes, NHC's primary function is to act as a potent mutagen against RNA viruses, including SARS-CoV-2.[13][16][17] Once inside a cell, NHC is phosphorylated to its active 5'-triphosphate form (NHC-TP).[13][16] This active form can be incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[14] The incorporated NHC is ambiguous in its base-pairing properties; due to tautomerism, it can pair with either guanine or adenine.[14] This leads to an accumulation of G-to-A and C-to-U transition mutations in the viral genome during subsequent replication rounds, a process termed "viral error catastrophe" that ultimately inhibits the production of functional virions.[13][14][17]
Quantitative Data Summary
The following table summarizes the key structural and functional differences between the discussed N4-modified cytidines.
| Modification | Chemical Group | Key Enzyme(s) | Effect on RNA Stability | Effect on Translation | Effect on C:G Base Pairing | Primary Application/Role |
| N4-acetylcytidine (ac4C) | Acetyl (-COCH₃) | NAT10[1][2] | Increases half-life and stability of target mRNAs.[1][5][6] | Enhances translation efficiency.[3][5][7] | Increases C-G base pair stability.[18] | Endogenous regulation of gene expression, stress response.[3][8][9] |
| N4-methylcytidine (m4C) | Methyl (-CH₃) | RNA methyltransferases | Minimal effect on duplex stability.[11][12] | Can affect coding efficiency and fidelity.[10][11] | Retains regular Watson-Crick pairing.[11][12] | Fine-tuning base pairing specificity.[10][11] |
| N4,N4-dimethylcytidine (m42C) | Two Methyls (-N(CH₃)₂) | RNA methyltransferases (e.g., TK2045 in archaea)[19] | Significantly decreases duplex stability.[11][12] | Can inhibit DNA synthesis by some reverse transcriptases.[11] | Disrupts pairing, forms wobble-like structure.[11][12] | Altering RNA structure and base pairing discrimination.[11][12] |
| N4-hydroxycytidine (NHC) | Hydroxyl (-OH) | Cellular kinases (for activation)[13][16] | N/A (acts on viral genome) | N/A (induces mutations) | Ambiguous; can pair with G or A.[14] | Antiviral therapeutic (active form of Molnupiravir).[13][14][15] |
Visualizing Mechanisms and Workflows
dot
Caption: Workflow for the functional analysis of N4-acetylcytidine (ac4C) in mRNA.
dot
Caption: Mechanism of action for the antiviral N4-hydroxycytidine (NHC).
dot
Caption: Logical comparison of N4-modification effects on C:G base pairing.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments cited in the comparison of N4-modified cytidines.
UV-Melting Temperature (Tm) Analysis for RNA Duplex Stability
This method is used to determine the thermal stability of RNA duplexes, providing quantitative data on how modifications like m4C and m42C affect base pairing.[10]
-
Preparation of RNA Samples:
-
Synthesize and purify complementary RNA oligonucleotides, one of which contains the N4-modification of interest.[10]
-
Dissolve the purified single-stranded RNAs in a buffer solution (e.g., 10 mM sodium phosphate, pH 7.0, containing 100 mM NaCl).[10]
-
Mix equimolar amounts of the complementary strands to achieve a final duplex concentration of approximately 1.5 µM.[10]
-
-
Annealing:
-
Data Acquisition:
-
Use a UV-Visible Spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the RNA duplex at 260 nm.
-
Generate a thermal denaturation curve by increasing the temperature from a low value (e.g., 5°C) to a high value (e.g., 80°C) at a controlled rate (e.g., 0.5°C/min).[10]
-
Repeat the heating and cooling cycle multiple times to ensure reproducibility.[10]
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the duplex RNA has dissociated into single strands.
-
Determine the Tm by finding the maximum of the first derivative of the melting curve.
-
Compare the Tm of the modified duplex to that of an unmodified control duplex to quantify the effect of the modification on stability.
-
Workflow for Mapping ac4C via acRIP-seq
acRIP-seq (N4-acetylcytidine RNA immunoprecipitation with sequencing) is a technique used to map the location of ac4C across the transcriptome.[3][5]
-
RNA Fragmentation and Immunoprecipitation:
-
Isolate total RNA from the cells or tissue of interest.
-
Fragment the RNA to an appropriate size (e.g., ~100 nucleotides) using chemical or enzymatic methods.
-
Perform immunoprecipitation (IP) using a highly specific anti-ac4C antibody. This antibody will bind to the RNA fragments containing the ac4C modification.
-
Use magnetic beads conjugated to a secondary antibody (e.g., Protein A/G) to capture the antibody-RNA complexes.
-
Wash the beads several times to remove non-specifically bound RNA fragments.
-
-
Library Preparation and Sequencing:
-
Elute the ac4C-containing RNA fragments from the antibody-bead complexes.
-
Prepare a sequencing library from the eluted RNA. This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Also, prepare a sequencing library from an input control sample (fragmented RNA that did not undergo IP) to account for background and RNA expression levels.
-
Perform high-throughput sequencing of both the IP and input libraries.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Identify regions that are significantly enriched in the IP sample compared to the input control. These enriched regions, or "peaks," represent the locations of ac4C modifications.[3]
-
Perform motif analysis on the identified peaks to determine if ac4C occurs in a specific sequence context.
-
Analysis of RNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and precise method to identify and quantify known and novel RNA modifications.
-
RNA Isolation and Digestion:
-
Isolate the RNA of interest (e.g., total RNA, rRNA) from the biological sample.[19]
-
Digest the purified RNA down to individual nucleosides using a cocktail of enzymes, such as nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.
-
-
Chromatographic Separation:
-
Inject the resulting nucleoside mixture into a high-performance liquid chromatography (HPLC) system, typically a reverse-phase column.
-
Separate the nucleosides based on their physicochemical properties using a gradient of solvents. The canonical and modified nucleosides will elute at different retention times.
-
-
Mass Spectrometry Detection and Analysis:
-
The eluate from the HPLC is directly introduced into a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).
-
The mass spectrometer is operated in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect specific parent-to-fragment ion transitions for each known or suspected modified nucleoside.
-
Identify modified nucleosides by comparing their retention times and mass fragmentation patterns to those of known synthetic standards.[19]
-
Quantify the abundance of each modification relative to the canonical nucleosides (A, U, G, C).
-
References
- 1. researchgate.net [researchgate.net]
- 2. The emerging role of RNA modifications in the regulation of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. N4-Hydroxycytidine | C9H13N3O6 | CID 197020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. pnas.org [pnas.org]
Validating the Position of N(4),N4,O(2')-trimethylcytidine: A Comparative Guide to Enzymatic Digestion and HPLC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enzymatic digestion strategies for the validation and positional analysis of N(4),N4,O(2')-trimethylcytidine (m4,4,2'OmC) within RNA sequences. While direct comparative quantitative data for m4,4,2'OmC is limited in publicly available literature, this document outlines best-practice experimental protocols and expected outcomes based on studies of structurally similar modified nucleosides.
Introduction
N(4),N4,O(2')-trimethylcytidine is a modified ribonucleoside characterized by two methyl groups on the exocyclic amine (N4) and one on the 2'-hydroxyl group of the ribose sugar. The precise localization of such modifications within RNA is crucial for understanding their impact on RNA structure, function, and the efficacy of RNA-based therapeutics. Enzymatic digestion coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the accurate identification and quantification of modified nucleosides.
This guide focuses on the use of Nuclease P1 and alkaline phosphatase for the complete digestion of RNA to individual nucleosides, a widely accepted method for preparing samples for mass spectrometry analysis. We will explore the anticipated behavior of m4,4,2'OmC during this process in comparison to other cytidine analogues.
Comparative Analysis of Enzymatic Digestion
The efficiency of enzymatic digestion can be influenced by the nature and position of nucleoside modifications. Methylation, in particular, can sometimes lead to resistance to certain nucleases.
Expected Digestion Efficiency:
Based on studies of related modified nucleosides, the following trends in digestion efficiency with Nuclease P1 are anticipated:
| Nucleoside | Modification | Expected Nuclease P1 Digestion Efficiency | Rationale |
| Cytidine (C) | None | High | Unmodified nucleosides are readily digested by Nuclease P1. |
| N4-methylcytidine (m4C) | Single methylation at N4 | High | Studies on m4C-modified RNA show efficient digestion.[1] |
| N4,N4-dimethylcytidine (m4,2C) | Double methylation at N4 | High to Moderate | While generally digestible, the additional methyl group might slightly hinder enzyme access compared to m4C.[1] |
| 2'-O-methylcytidine (Cm) | Single methylation at 2'-OH | Moderate to Low | 2'-O-methylation is known to confer some resistance to Nuclease P1 digestion.[2] |
| N(4),N4,O(2')-trimethylcytidine (m4,4,2'OmC) | Triple methylation | Moderate to Low (Hypothesized) | The combination of N4,N4-dimethylation and 2'-O-methylation is expected to create significant steric hindrance, potentially reducing the rate of Nuclease P1 cleavage. |
Table 1. Predicted comparative digestion efficiency of cytidine and its modified analogues with Nuclease P1.
Experimental Protocols
A robust and reliable method for the complete digestion of RNA containing modified nucleosides involves a two-step enzymatic treatment followed by HPLC-MS/MS analysis.
Enzymatic Digestion of RNA to Nucleosides
This protocol is designed to completely hydrolyze RNA into its constituent nucleosides for subsequent analysis.
Materials:
-
RNA sample containing the modified nucleoside
-
Nuclease P1 (from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)
-
Nuclease P1 reaction buffer (e.g., 20 mM sodium acetate, pH 5.2, 0.2 mM ZnCl2)
-
Alkaline phosphatase reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of the RNA sample in nuclease-free water.
-
Add Nuclease P1 reaction buffer to the appropriate final concentration.
-
Add 1-2 units of Nuclease P1 to the reaction mixture.
-
Incubate the reaction at 37°C for 2-4 hours. This initial step will digest the RNA into 5'-mononucleotides.
-
Adjust the pH of the reaction mixture to approximately 8.0 by adding a suitable volume of 1 M Tris-HCl, pH 8.5.
-
Add 1-2 units of alkaline phosphatase to the reaction.
-
Incubate at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides into nucleosides.
-
Terminate the reaction by heat inactivation at 95°C for 5 minutes or by adding an equal volume of phenol:chloroform.
-
Centrifuge the sample to pellet any denatured protein.
-
Carefully transfer the aqueous supernatant containing the digested nucleosides to a new tube for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The resulting nucleoside mixture is then separated by reverse-phase HPLC and analyzed by tandem mass spectrometry.
Instrumentation:
-
A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
A C18 reverse-phase HPLC column.
Typical HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 0-30% B over 30 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for targeted quantification, and full scan for identification.
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each nucleoside.
Expected Mass-to-Charge Ratios (m/z) for Protonated Nucleosides [M+H]+:
| Nucleoside | Chemical Formula | Monoisotopic Mass | [M+H]+ (m/z) |
| Cytidine (C) | C9H13N3O5 | 243.0855 | 244.0928 |
| N4-methylcytidine (m4C) | C10H15N3O5 | 257.1012 | 258.1085 |
| N4,N4-dimethylcytidine (m4,2C) | C11H17N3O5 | 271.1168 | 272.1241 |
| 2'-O-methylcytidine (Cm) | C10H15N3O5 | 257.1012 | 258.1085 |
| N(4),N4,O(2')-trimethylcytidine (m4,4,2'OmC) | C12H19N3O5 | 285.1325 | 286.1398 |
Table 2. Chemical formulas and expected m/z values for protonated cytidine and its modified analogues. [3][4][5][6]
Visualizing the Workflow and Relationships
To clarify the experimental process and the relationships between the different cytidine variants, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the enzymatic digestion and analysis of RNA containing modified nucleosides.
Caption: Structural relationships between cytidine and its methylated derivatives.
Conclusion
The validation and positional analysis of N(4),N4,O(2')-trimethylcytidine in RNA can be effectively achieved through a combination of enzymatic digestion with Nuclease P1 and alkaline phosphatase, followed by sensitive HPLC-MS/MS analysis. While the trimethylation may confer some resistance to complete digestion, optimization of enzyme concentrations and incubation times should allow for accurate quantification. By comparing the retention time and mass-to-charge ratio with those of known standards of unmodified and other modified cytidines, researchers can confidently identify and quantify m4,4,2'OmC in their RNA samples. The methodologies and comparative data presented in this guide provide a solid foundation for researchers working to elucidate the role of this complex RNA modification.
References
- 1. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-methylation stabilizes Piwi-associated small RNAs and ensures DNA elimination in Tetrahymena - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. Modomics - A Database of RNA Modifications [genesilico.pl]
- 5. Modomics - A Database of RNA Modifications [genesilico.pl]
- 6. Modomics - A Database of RNA Modifications [genesilico.pl]
A Comparative Guide to the Thermal Stability of RNA with Cytidine Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of RNA molecules containing three different cytidine modifications: 5-methylcytidine (m5C), N4-acetylcytidine (ac4C), and pseudouridine (Ψ). The information presented is supported by experimental data from peer-reviewed literature and is intended to aid researchers in understanding the impact of these modifications on RNA structure and function.
Quantitative Comparison of Thermal Stability
The thermal stability of RNA duplexes is commonly assessed by measuring the change in melting temperature (ΔTm) upon modification. A positive ΔTm indicates an increase in stability. The following table summarizes the available quantitative data for the effect of m5C, ac4C, and Ψ on the thermal stability of RNA.
| Modification | RNA Context | Change in Melting Temperature (ΔTm) | Reference |
| 5-methylcytidine (m5C) | General RNA Duplex | ~ +1.3 °C per substitution | [1] |
| i-Motif DNA | +2.0 to +4.6 °C | ||
| N4-acetylcytidine (ac4C) | RNA Duplex (fully complementary) | +1.7 °C | |
| RNA Duplex (with G•U pair) | +3.1 °C | ||
| tRNA hairpin | +8.2 °C | ||
| Pseudouridine (Ψ) | tRNA | +3.4 °C |
Note on 5-methylcytidine (m5C) data: Direct, experimentally determined ΔTm values for m5C in RNA duplexes from peer-reviewed studies are limited in the current literature. The value of ~+1.3 °C is a general statement from a commercial supplier. While one study on a specific RNA duplex reported no significant improvement in stability, this was expressed as a change in Gibbs free energy (ΔΔG°310 ~0.8 kcal/mol) rather than ΔTm, making direct comparison difficult. Data for m5C in i-motif DNA is included for context but may not be directly transferable to RNA duplexes.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the thermal stability of modified RNA.
UV-Melting Analysis
UV-melting analysis is a widely used technique to determine the melting temperature (Tm) of nucleic acid duplexes. The principle is based on the hyperchromic effect, where the absorbance of UV light by the bases increases as the duplex denatures into single strands.
Protocol:
-
Sample Preparation:
-
Synthesize or obtain the unmodified and modified RNA oligonucleotides.
-
Anneal complementary strands by mixing them in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Heat the mixture to 95°C for 5 minutes and then cool slowly to room temperature to ensure proper duplex formation.
-
-
UV Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Transfer the RNA duplex solution to a quartz cuvette.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Increase the temperature of the sample at a constant rate (e.g., 1 °C/minute) from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 95 °C).
-
Record the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the RNA duplex has denatured. This is determined by finding the temperature at the midpoint of the transition in the melting curve, often calculated from the first derivative of the curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the unmodified RNA duplex from the Tm of the modified RNA duplex.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermodynamic technique that directly measures the heat absorbed or released by a sample as it is heated or cooled. This allows for the determination of the enthalpy (ΔH) and entropy (ΔS) of the melting transition, in addition to the Tm.
Protocol:
-
Sample Preparation:
-
Prepare the RNA duplex samples as described for UV-melting analysis. A matched buffer solution without the RNA is required as a reference.
-
Higher concentrations of RNA are typically required for DSC compared to UV-melting.
-
-
DSC Measurement:
-
Use a differential scanning calorimeter.
-
Load the RNA sample into the sample cell and the matched buffer into the reference cell.
-
Scan the temperature over a desired range (e.g., 20 °C to 100 °C) at a constant scan rate (e.g., 60 °C/hour).
-
The instrument measures the differential heat flow between the sample and reference cells.
-
-
Data Analysis:
-
The output is a thermogram showing the heat capacity (Cp) as a function of temperature.
-
The peak of the thermogram corresponds to the melting temperature (Tm).
-
The area under the peak is used to calculate the calorimetric enthalpy (ΔH) of the transition.
-
Thermodynamic parameters can be further analyzed to understand the forces driving the stability of the RNA duplex.
-
Signaling Pathways and Cellular Roles
The cytidine modifications discussed play crucial roles in various cellular processes. The following diagrams illustrate the key pathways and relationships.
Caption: N4-acetylcytidine (ac4C) pathway.
Caption: 5-methylcytidine (m5C) pathway.
Caption: Pseudouridylation (Ψ) pathway.
References
Assessing the Impact of N(4),N(4),O(2')-trimethylcytidine on Translation Fidelity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential impact of the tRNA modification N(4),N(4),O(2')-trimethylcytidine (m4,4,OmC) on translational fidelity. Direct experimental data on m4,4,OmC is currently limited. Therefore, this guide extrapolates its potential functions based on the known roles of its constituent modifications, N4,N4-dimethylation and 2'-O-methylation. For a concrete comparison, we contrast the inferred properties of m4,4,OmC with the experimentally validated effects of the well-characterized tRNA modification, N4-acetylcytidine (ac4C).
Introduction to tRNA Modifications and Translation Fidelity
Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that decode messenger RNA (mRNA) codons into the corresponding amino acid sequence. The accuracy of this process, known as translation fidelity, is paramount for cellular health. Errors in translation can lead to the production of non-functional or toxic proteins, contributing to various diseases.
Post-transcriptional modifications of tRNA nucleosides, particularly in and around the anticodon loop, are critical for maintaining high fidelity.[1] These modifications fine-tune the structure and decoding properties of tRNA, ensuring stable and accurate codon-anticodon pairing. This guide focuses on cytidine modifications, comparing the known effects of N4-acetylcytidine (ac4C) with the inferred role of the less-studied N(4),N(4),O(2')-trimethylcytidine (m4,4,OmC).
Comparative Analysis of Cytidine Modifications
This section compares the structural features and known or inferred functional impacts of m4,4,OmC and ac4C on tRNA and the translation process.
| Feature | N(4),N(4),O(2')-trimethylcytidine (m4,4,OmC) | N4-acetylcytidine (ac4C) |
| Structure | A cytidine with two methyl groups on the N4 amine and one methyl group on the 2'-hydroxyl of the ribose. | A cytidine with an acetyl group on the N4 amine. |
| Location in tRNA | Not yet identified in tRNA. N4,N4-dimethylcytidine has been found in ribosomal RNA (rRNA).[2][3] | Found in the D-stem of tRNASer and tRNALeu and at the wobble position (34) of E. coli tRNAMet.[4] |
| Inferred/Known Impact on Stability | The 2'-O-methylation component is known to stabilize the C3'-endo conformation of the ribose sugar, adding rigidity to the RNA backbone.[5] The N4,N4-dimethylation may influence base pairing properties. | The N4-acetyl group can form an intramolecular hydrogen bond that stabilizes Watson-Crick base pairing with guanosine, thereby enhancing duplex stability.[4] |
| Inferred/Known Impact on Translation Fidelity | Inferred: The rigid structure conferred by 2'-O-methylation could enhance fidelity by pre-organizing the anticodon loop for optimal codon recognition. However, if present within the codon on mRNA, it has been shown to disrupt tRNA decoding and slow elongation.[6][7][8] The impact of N4,N4-dimethylation on fidelity is unknown. | Known: In E. coli tRNAMet, ac4C at the wobble position helps prevent the misreading of near-cognate AUA codons, thus increasing fidelity.[4] It enhances discrimination against C-A mismatches.[4] |
| Enzymes (Writers) | Hypothetical: A combination of a 2'-O-methyltransferase (like Trm7 or Trm13) and a currently unknown N4,N4-dimethyltransferase would be required.[5][9] | In humans, the primary writer enzyme is the RNA acetyltransferase NAT10.[4] |
Experimental Data and Protocols
Direct quantitative data for the impact of m4,4,OmC on translation fidelity is not available. This section presents data for a related modification and outlines the standard protocols used to generate such data.
Quantitative Data: Impact of N4-acetylcytidine on Duplex Stability
The following table summarizes experimental data on the thermodynamic effects of ac4C on RNA duplex stability, which is a key factor in codon-anticodon recognition and fidelity. The data shows that ac4C generally stabilizes correct base pairing.
| RNA Duplex Sequence (5'-3') | Modification | Melting Temp (Tm) °C | ΔTm (°C) vs. Unmodified |
| GCG CCG GCG / CGC GGC CGC | Unmodified (C) | 70.3 ± 0.1 | - |
| GCG CaCG GCG / CGC GGC CGC | ac4C | 72.5 ± 0.1 | +2.2 |
| GCG CCG GCG / CGC GAC CGC | C-A Mismatch | 55.4 ± 0.1 | -14.9 |
| GCG CaCG GCG / CGC GAC CGC | ac4C-A Mismatch | 57.3 ± 0.1 | -13.0 (vs. C-G) |
Data derived from studies on ac4C in its endogenous eukaryotic sequence context. The increased Tm for the ac4C-containing duplex indicates enhanced stability.[4]
Key Experimental Protocols
This is a widely used in vivo method to measure the frequency of misincorporation and stop-codon readthrough.
-
Construct Design: A dual-luciferase reporter plasmid is engineered. The first cistron (e.g., Renilla luciferase) serves as an internal control. The second cistron (e.g., Firefly luciferase) is placed downstream and contains a specific codon of interest (for misincorporation assays) or a stop codon (for readthrough assays). In some constructs, the activity of the second reporter is dependent on a frameshift event.
-
Cell Transfection: The reporter plasmid is transfected into the cell line of interest. Cells may also be co-transfected with constructs to modulate the expression of tRNA modifying enzymes.
-
Lysis and Luminescence Measurement: After a set incubation period, cells are lysed. The activities of both luciferases are measured sequentially using a luminometer and specific substrates.
-
Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated. A higher ratio in the experimental condition (e.g., presence of a specific tRNA modification) compared to the control indicates a higher rate of misincorporation, readthrough, or frameshifting, depending on the reporter design. This provides a quantitative measure of translation fidelity.[10]
This method allows for a more controlled assessment of the translation machinery.
-
System Preparation: A cell-free translation system (e.g., rabbit reticulocyte lysate or a purified reconstituted system) is prepared.
-
Template and tRNA: A specific mRNA template (often encoding a reporter protein like luciferase or GFP) and purified tRNAs (either modified or unmodified) are added to the system.
-
Translation Reaction: The translation reaction is initiated by adding amino acids (one of which may be radioactively labeled, e.g., ³⁵S-methionine) and an energy source (ATP, GTP). The reaction proceeds at a controlled temperature.
-
Product Analysis: The synthesized protein is quantified. If using a radioactive label, proteins are separated by SDS-PAGE and visualized by autoradiography. For reporter proteins, enzymatic activity is measured.
-
Fidelity Assessment: By comparing the amount of full-length, correct protein produced with unmodified vs. modified tRNA, the impact on translation efficiency and fidelity can be determined. Mass spectrometry can also be used to directly detect misincorporated amino acids in the resulting peptide.
Visualizing Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for assessing translation fidelity and the inferred mechanism by which cytidine modifications may act.
Caption: Workflow for assessing translation fidelity.
Caption: Inferred mechanism of fidelity enhancement.
Conclusion and Future Directions
While N(4),N(4),O(2')-trimethylcytidine remains an enigmatic tRNA modification, its constituent parts suggest a potential role in enhancing translational fidelity. The 2'-O-methylation likely confers structural rigidity to the tRNA backbone, which could pre-organize the anticodon for more precise codon recognition, similar to the role of other anticodon loop modifications.[1][5]
In contrast, N4-acetylcytidine has been experimentally shown to increase fidelity by stabilizing the codon-anticodon helix and helping to reject near-cognate codons.[4] The direct comparison highlights a significant knowledge gap regarding the function of multi-modified nucleosides like m4,4,OmC.
Future research should focus on:
-
Mapping: Determining if and where m4,4,OmC exists in tRNA across different species.
-
Functional Assays: Utilizing the experimental protocols outlined above with synthetically prepared m4,4,OmC-containing tRNAs to directly measure its impact on misincorporation, readthrough, and frameshifting rates.
-
Enzyme Identification: Identifying the specific methyltransferases responsible for installing the N4,N4-dimethyl and 2'-O-methyl groups to understand its regulation.
Addressing these questions will be crucial for a complete understanding of the tRNA modification landscape and its role in maintaining the fidelity of protein synthesis, with potential implications for drug development targeting translational control.
References
- 1. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The 2′-O-methyltransferase responsible for modification of yeast tRNA at position 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation [inis.iaea.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of N(4),N4,O(2')-trimethylcytidine detection methods
A Comprehensive Guide to the Detection of N(4),N4,O(2')-trimethylcytidine
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of modified nucleosides such as N(4),N4,O(2')-trimethylcytidine (m4,4,2'-O-mC) are critical for understanding RNA function, disease pathology, and the efficacy of novel therapeutics. This guide provides a comparative overview of two primary methodologies for the detection of this specific RNA modification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Antibody-Based Enrichment followed by Sequencing.
Data Presentation: A Comparative Analysis
The selection of a detection method for m4,4,2'-O-mC depends on the specific research question, available resources, and the desired level of quantification and throughput. Below is a summary of the key performance characteristics of LC-MS/MS and an antibody-based approach, analogous to acetylated RNA immunoprecipitation sequencing (acRIP-seq).
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Antibody-Based Enrichment & Sequencing |
| Principle | Separation of digested RNA nucleosides by chromatography followed by mass-based detection and quantification. | Specific antibody capture of RNA fragments containing the modification, followed by high-throughput sequencing. |
| Quantification | Absolute and highly accurate quantification is achievable with the use of stable isotope-labeled internal standards. | Relative quantification (enrichment over input); absolute quantification is challenging. |
| Sensitivity | High sensitivity, with detection limits reaching attomole levels (picogram to femtogram amounts of modified nucleosides). | High sensitivity, dependent on antibody affinity and sequencing depth. |
| Specificity | High specificity based on the unique mass-to-charge ratio and fragmentation pattern of the target molecule. | Specificity is highly dependent on the quality and cross-reactivity of the primary antibody. |
| Resolution | No sequence context; provides the overall abundance of the modification in the total RNA population. | Provides information on the location of the modification within the RNA sequence, typically at a resolution of 100-200 nucleotides. |
| Requirement | Requires purified RNA and specialized LC-MS/MS instrumentation. | Requires a highly specific antibody against N(4),N4,O(2')-trimethylcytidine and access to a next-generation sequencing platform. |
| Throughput | Moderate throughput, with each sample run individually. A single analysis can take from a few minutes to an hour. | High throughput, allowing for transcriptome-wide analysis of multiple samples simultaneously. |
| Discovery | Capable of identifying novel, unexpected RNA modifications. | Limited to the detection of the specific modification targeted by the antibody. |
Experimental Protocols
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of modified nucleosides. This method involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer.
Experimental Workflow:
A Comparative Guide to the Enzymatic Incorporation of Modified Cytidines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides into DNA and RNA is a cornerstone of modern molecular biology, with applications ranging from therapeutic development to advanced diagnostics. Understanding the efficiency and kinetics of how polymerases utilize these modified building blocks is critical for the rational design of novel biological tools and therapeutic agents. This guide provides an objective comparison of the enzyme kinetics for the incorporation of various modified cytidines by DNA and RNA polymerases, supported by experimental data and detailed methodologies.
Comparing Incorporation Efficiencies: A Look at the Kinetics
The ability of a DNA or RNA polymerase to incorporate a modified nucleotide is quantitatively described by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for the substrate. A lower Km generally signifies higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time, reflecting the catalytic activity of the enzyme. The catalytic efficiency of an enzyme for a particular substrate is best represented by the ratio kcat/Km, which accounts for both binding and catalysis.
DNA Polymerase Substrate Specificity: Klenow Fragment
The Klenow fragment of E. coli DNA polymerase I, lacking the 5'→3' exonuclease activity, is a workhorse for in vitro DNA synthesis and has been extensively studied for its ability to incorporate modified nucleotides. The following table summarizes the steady-state kinetic parameters for the incorporation of various modified deoxycytidine triphosphates (dCTPs) by the Klenow fragment. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions. However, the relative efficiencies compared to the natural dCTP within a single study provide a valuable measure of substrate suitability.
| Modified dCTP | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹) | Relative Efficiency (% of dCTP) | Reference |
| dCTP (natural) | 1.8 | 0.18 | 0.1 | 100 | [1] |
| 5-Methyl-dCTP | 2.1 | 0.15 | 0.071 | 71 | [1] |
| 5-Bromo-dCTP | 3.2 | 0.11 | 0.034 | 34 | [1] |
| 5-Iodo-dCTP | 4.5 | 0.09 | 0.020 | 20 | [1] |
| N⁴-Ethyl-dCTP | 15.2 | 0.04 | 0.0026 | 2.6 | [1] |
Note: The kinetic parameters presented here are collated from multiple sources and are intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.
RNA Polymerase Substrate Specificity: T7 RNA Polymerase
T7 RNA polymerase is widely used for the in vitro synthesis of RNA. Its processivity and high yield make it a valuable tool for generating RNA transcripts, including those containing modified nucleotides. The kinetic data for the incorporation of modified cytidine triphosphates (CTPs) by T7 RNA polymerase are presented below.
| Modified CTP | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹) | Relative Efficiency (% of CTP) | Reference |
| CTP (natural) | 350 | 150 | 0.43 | 100 | [2] |
| N⁴-Acetyl-CTP | 550 | 85 | 0.15 | 35 | [3] |
| Pseudoisocytidine-TP | 720 | 50 | 0.07 | 16 | [4] |
| 5-Bromo-CTP | 680 | 65 | 0.10 | 23 | [4] |
Note: The kinetic parameters presented here are collated from multiple sources and are intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.
Experimental Protocols
The determination of enzyme kinetic parameters for the incorporation of modified nucleotides typically involves a steady-state primer extension assay.[5]
Key Experimental Protocol: Steady-State Primer Extension Assay
1. Materials:
-
Purified DNA or RNA polymerase (e.g., Klenow Fragment, T7 RNA Polymerase).
-
Fluorescently or radioactively labeled DNA or RNA primer.
-
DNA or RNA template strand.
-
Natural and modified nucleoside triphosphates (dNTPs or NTPs).
-
Reaction buffer specific to the polymerase.
-
Quenching solution (e.g., formamide with EDTA).
-
Denaturing polyacrylamide gel.
-
Phosphorimager or fluorescence scanner.
2. Methods:
-
Primer-Template Annealing: The labeled primer is annealed to the template strand by heating the mixture to 95°C and slowly cooling to room temperature.
-
Reaction Setup: A series of reactions are prepared with a fixed concentration of the primer-template complex and the polymerase. Each reaction series will have a varying concentration of a single natural or modified nucleotide.
-
Initiation of Reaction: The reactions are initiated by the addition of the polymerase and incubated at the optimal temperature for the enzyme.
-
Time-Course Sampling: Aliquots are taken from each reaction at specific time points and the reaction is stopped by adding a quenching solution.
-
Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The amount of extended primer (product) and unextended primer (substrate) in each lane is quantified using a phosphorimager or fluorescence scanner.
-
Data Analysis: The initial reaction velocities (V₀) are determined from the linear phase of product formation over time for each nucleotide concentration. The kinetic parameters, Km and Vmax (from which kcat is calculated), are then determined by fitting the plot of V₀ versus substrate concentration to the Michaelis-Menten equation.[5]
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the enzymatic incorporation of a modified cytidine and the general workflow of a kinetics experiment.
Caption: Enzymatic incorporation of a modified cytidine.
Caption: Workflow for a primer extension kinetics assay.
References
- 1. DNA polymerase fidelity: comparing direct competition of right and wrong dNTP substrates with steady state and pre-steady state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3478602.fs1.hubspotusercontent-na1.net [3478602.fs1.hubspotusercontent-na1.net]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Probing the nucleobase selectivity of RNA polymerases with dual-coding substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N(4),N(4),O(2')-trimethylcytidine: A Procedural Guide
For researchers, scientists, and drug development professionals handling N(4),N(4),O(2')-trimethylcytidine, a modified nucleoside, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for N(4),N(4),O(2')-trimethylcytidine is not publicly available, a conservative approach to its disposal is warranted, treating it as a potentially hazardous chemical waste. The following procedures are based on best practices for the disposal of analogous chemical compounds and general laboratory waste management guidelines.
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, it is imperative to handle N(4),N(4),O(2')-trimethylcytidine with appropriate personal protective equipment (PPE). Based on safety protocols for similar nucleoside analogs, this should include:
-
Eye Protection: Wear safety goggles with side-shields.[1][2][3]
-
Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[1][2]
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, use a suitable respirator or conduct work in a well-ventilated area or fume hood.[1][2][3]
Quantitative Data Summary
The table below summarizes key quantitative information for N(4),N(4),O(2')-trimethylcytidine and a closely related compound, N(4),O(2')-dimethylcytidine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N(4),N(4),O(2')-trimethylcytidine | C₁₂H₁₉N₃O₅ | 285.3 | 34218-81-0[4] |
| N(4),O(2')-dimethylcytidine | C₁₁H₁₇N₃O₅ | 271.27 | 13048-95-8[5][6] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of N(4),N(4),O(2')-trimethylcytidine waste streams.
Caption: Disposal workflow for N(4),N(4),O(2')-trimethylcytidine waste.
Step-by-Step Disposal Procedures
Given the lack of specific hazard data, N(4),N(4),O(2')-trimethylcytidine and materials contaminated with it should not be disposed of in the regular trash or down the sanitary sewer. All waste must be collected for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Disposal of Solid Waste
This category includes expired or unused N(4),N(4),O(2')-trimethylcytidine powder, as well as contaminated items like weighing paper, gloves, and absorbent pads.
-
Step 1: Carefully sweep or transfer the solid material into a designated, sealable, and chemically compatible container for solid hazardous waste.[1] Avoid creating dust.[1][2]
-
Step 2: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N(4),N(4),O(2')-trimethylcytidine," and the approximate quantity.
-
Step 3: Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials, until it is collected by EHS personnel.
Disposal of Liquid Waste
This includes any solutions containing N(4),N(4),O(2')-trimethylcytidine.
-
Step 1: Pour the liquid waste into a designated, leak-proof, and sealable container for liquid hazardous waste. Do not mix incompatible waste streams. It is best practice to use separate containers for aqueous solutions and organic solvent solutions.
-
Step 2: Label the container with "Hazardous Waste," the full chemical name "N(4),N(4),O(2')-trimethylcytidine," the solvent system (e.g., water, ethanol), and an estimated concentration.
-
Step 3: Keep the container sealed except when adding waste. Store it in secondary containment to prevent spills.
-
Step 4: Arrange for pickup through your institution's EHS department.
Disposal of Contaminated Labware and Empty Containers
This procedure applies to items such as glassware, plastic tubes, and pipette tips that have come into contact with the compound.
-
Step 1: For reusable glassware, perform a triple rinse. The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain, but consult your local EHS guidelines.
-
Step 2: For disposable labware (e.g., pipette tips, tubes), collect them in a designated solid hazardous waste container.
-
Step 3: For the original product container, empty it as much as possible. The empty container must be triple-rinsed, with the first rinse collected as hazardous waste. After rinsing and air-drying, deface or remove the original label and dispose of the container according to institutional policies for clean lab glass or plastic.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. N4,N4,2’-O-Trimethylcytidine | 34218-81-0 | FT144591 [biosynth.com]
- 5. N(4), O(2')-dimethylcytidine - Safety Data Sheet [chemicalbook.com]
- 6. N4-Methyl-2'-O-methyl-cytidine | 13048-95-8 | NM144592 [biosynth.com]
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
